Product packaging for 2-Bromo-1-cyclopropylpropan-1-one(Cat. No.:CAS No. 34650-66-3)

2-Bromo-1-cyclopropylpropan-1-one

Cat. No.: B1521246
CAS No.: 34650-66-3
M. Wt: 177.04 g/mol
InChI Key: NPNNSQQYZVWPMG-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropylpropan-1-one is a useful research compound. Its molecular formula is C6H9BrO and its molecular weight is 177.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO B1521246 2-Bromo-1-cyclopropylpropan-1-one CAS No. 34650-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-cyclopropylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c1-4(7)6(8)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNSQQYZVWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664097
Record name 2-Bromo-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34650-66-3
Record name 2-Bromo-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-1-cyclopropylpropan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one: Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a bifunctional organic molecule that serves as a valuable synthetic intermediate for research chemists and drug development professionals. As an α-bromo ketone, its reactivity is dominated by the electrophilic nature of the carbon atom bearing the bromine, making it a potent alkylating agent. The presence of the cyclopropyl ring, a motif of increasing importance in medicinal chemistry, imparts unique conformational rigidity and electronic properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this versatile building block.

The unique structural characteristics of cyclopropyl ketones, such as the high degree of s-character in the C-C bonds of the cyclopropane ring, influence the adjacent carbonyl group's reactivity.[3][4] This strained three-membered ring system not only offers a site for potential ring-opening reactions but also modulates the electronic properties of the entire molecule, which can be leveraged in complex synthetic strategies.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These computed and experimental values are essential for reaction planning, purification, and characterization.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₆H₉BrOPubChem[5]
Molecular Weight 177.04 g/mol PubChem[5]
CAS Number 34650-66-3PubChem[5]
Canonical SMILES CC(C(=O)C1CC1)BrPubChem[5]
InChIKey NPNNSQQYZVWPMG-UHFFFAOYSA-NPubChem[5][6]
Monoisotopic Mass 175.98368 DaPubChem[5]
Appearance Colorless liquid or solidChemBK[7]
XLogP3 (Predicted) 1.6PubChem[5]

Synthesis and Mechanism

The most common and direct method for synthesizing α-bromo ketones is through the acid-catalyzed α-bromination of the corresponding ketone, in this case, 1-cyclopropylpropan-1-one.

This reaction proceeds through the formation of an enol intermediate, which is the rate-determining step.[8] The enol, being electron-rich, acts as a nucleophile and attacks molecular bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-brominated product. The use of acidic conditions is crucial as it prevents the multiple halogenations that can occur under basic conditions via enolate formation.[9][10]

Synthetic Workflow: Acid-Catalyzed Bromination

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Workup start_ketone 1-Cyclopropylpropan-1-one enol_formation Rate-Determining Step: Keto-Enol Tautomerization start_ketone->enol_formation Protonation bromine Bromine (Br₂) nucleophilic_attack Nucleophilic Attack of Enol on Br₂ bromine->nucleophilic_attack acid Acid Catalyst (e.g., HBr in Acetic Acid) acid->enol_formation enol_formation->nucleophilic_attack Enol Intermediate deprotonation Deprotonation nucleophilic_attack->deprotonation product This compound deprotonation->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Distillation/Chromatography) workup->purification

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its predictable reactivity at the α-carbon. The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group activates the α-carbon towards nucleophilic attack.

Nucleophilic Substitution (Sₙ2)

The primary reaction pathway for this compound is the Sₙ2 reaction. A wide variety of nucleophiles (e.g., amines, thiols, azides, carbanions) can displace the bromide ion, allowing for the facile introduction of diverse functional groups. This makes it a key building block for creating libraries of compounds in drug discovery.[11][12] The reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral.[11]

Caption: Generalized Sₙ2 mechanism at the α-carbon.

Role in Cycloadditions

Recent studies have highlighted the utility of alkyl cyclopropyl ketones in formal [3+2] cycloaddition reactions.[13] While the specific reactivity of the bromo-variant in this context requires further investigation, the underlying principle involves leveraging the ring strain of the cyclopropyl group. These reactions enable the rapid construction of complex cyclopentane frameworks, which are common in biologically active molecules.[13]

Applications in Medicinal Chemistry and Drug Development

The cyclopropyl fragment is increasingly incorporated into drug candidates to enhance a range of properties.[1] Its rigid structure can lock a molecule into a bioactive conformation, improving potency and reducing off-target effects.[1][2] Furthermore, the cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[1][2]

As a result, cyclopropyl ketones and their derivatives are crucial intermediates in the synthesis of a variety of therapeutics, including antiviral agents (e.g., for HIV), antidepressants, and anti-inflammatory drugs.[14][15][16] this compound provides a direct entry point for attaching this valuable pharmacophore to other molecular scaffolds.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a representative Sₙ2 reaction. It is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

Objective: To synthesize 2-azido-1-cyclopropylpropan-1-one.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen inlet

  • Stir plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Addition of Nucleophile: Add sodium azide to the stirred solution in one portion at room temperature.

  • Reaction Monitoring (Validation Check 1): Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Aqueous Workup: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes the DMF and any unreacted sodium azide.

  • Drying and Concentration (Validation Check 2): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. A successful reaction will yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-azido-1-cyclopropylpropan-1-one.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • GHS Hazard Classification: It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[17][18] All manipulations should be performed in a well-ventilated chemical fume hood.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[19]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value lies in the combination of a highly reactive α-bromo ketone functionality with the structurally and electronically significant cyclopropyl group. Understanding its properties, synthetic pathways, and reaction mechanisms allows researchers in both academic and industrial settings to leverage this molecule for the efficient construction of complex and biologically relevant compounds. Adherence to strict safety protocols is paramount when handling this reactive and hazardous substance.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Nomenclature in Cyclopropyl Ketones

For researchers and professionals in drug development and organic synthesis, precision in molecular identity is paramount. The subject of this guide, 2-Bromo-1-cyclopropylpropan-1-one, is a functionalized ketone with significant potential as a synthetic intermediate. However, a critical point of clarification is necessary from the outset. The literature and commercial databases often feature a closely related, and more frequently documented, analogue: 2-Bromo-1-cyclopropylethanone.

The distinction lies in the length of the carbon chain attached to the cyclopropyl ring:

  • This compound (C6H9BrO): Features a three-carbon "propanone" backbone.

  • 2-Bromo-1-cyclopropylethanone (C5H7BrO): Features a two-carbon "ethanone" backbone.

This guide will focus primarily on the specified topic, This compound , while drawing comparative data from its ethanone analogue to provide a comprehensive and practical resource for the scientific community. Understanding the properties of both is crucial for unambiguous experimental design.

Section 1: Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound dictate its behavior in reactions, purification, and formulation. While experimental data for this compound is limited, we can consolidate its computed properties and compare them with the known experimental values of its lower homologue.

Structural and Molecular Data

A molecule's identity is defined by its structure and composition. The key identifiers for this compound are presented below.

G

PropertyThis compound 2-Bromo-1-cyclopropylethanone
IUPAC Name This compound[1]2-bromo-1-cyclopropylethanone[2]
CAS Number 34650-66-3[1]69267-75-0[2]
Molecular Formula C₆H₉BrO[1][3]C₅H₇BrO[2][4]
Molecular Weight 177.04 g/mol [1]163.01 g/mol
Monoisotopic Mass 175.98368 Da[1]161.96803 Da[2]
SMILES CC(C(=O)C1CC1)Br[1]C1CC1C(=O)CBr[2]
InChIKey NPNNSQQYZVWPMG-UHFFFAOYSA-N[1]WCCCDMWRBVVYCQ-UHFFFAOYSA-N[2]
Physical Properties

This table summarizes the known and computed physical properties. It is crucial to note that many properties for this compound are computationally predicted and await experimental verification.

PropertyThis compound (C₆H₉BrO) 2-Bromo-1-cyclopropylethanone (C₅H₇BrO)
Appearance -Colorless to light yellow liquid or solid[5]
Boiling Point Data not available60-65 °C @ 10 Torr[4]
Melting Point Data not available-
Density Data not available~1.67 g/cm³[4]
Refractive Index (n20/D) Data not available~1.543[4]
Solubility Predicted to be soluble in organic solventsSoluble in chloroform, slightly soluble in ethyl acetate[5]
Vapor Pressure Data not available0.511 mmHg at 25°C[4][5]
Flash Point Predicted: Combustible Liquid[1]92.8 °C[4][5]

Section 2: Synthesis and Reactivity

Synthetic Approach: Alpha-Bromination

The most direct and established method for synthesizing α-bromo ketones is the bromination of the corresponding ketone.[6] For this compound, the logical precursor is 1-cyclopropylpropan-1-one. The reaction proceeds via an enol or enolate intermediate, with the bromine selectively substituting a hydrogen atom on the carbon alpha to the carbonyl group.

A generalized, field-proven protocol, adapted from the synthesis of the ethanone analogue, is described below.[7] The choice of solvent and temperature is critical to control selectivity and minimize side reactions. Methanol is a common solvent, and low temperatures (-5 °C to 0 °C) are typically employed during the addition of bromine to manage the exothermic nature of the reaction.[7]

G start Start: 1-Cyclopropylpropan-1-one in Methanol step1 Cool to -5°C start->step1 step2 Slowly add Bromine (Br₂) step1->step2 step3 React for 2 hours step2->step3 step4 Quench with Water step3->step4 step5 Warm to Room Temp. step4->step5 step6 Extract with Ether step5->step6 step7 Wash with NaHCO₃ Solution step6->step7 step8 Dry with Na₂SO₄ step7->step8 step9 Concentrate (Rotary Evaporation) step8->step9 end Product: This compound step9->end

Detailed Experimental Protocol (Proposed)
  • Preparation: Charge a three-necked round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and thermometer, with 1-cyclopropylpropan-1-one dissolved in methanol.

  • Cooling: Immerse the flask in a cooling bath (e.g., ice-salt) and bring the internal temperature to -5 °C.

  • Bromination: Add a stoichiometric equivalent of bromine dropwise via the dropping funnel, ensuring the temperature does not rise significantly. The persistence of a reddish-orange color indicates a slight excess of bromine.

  • Reaction: Maintain the temperature and stir for approximately 2 hours after the addition is complete.[7]

  • Workup: Quench the reaction by slowly adding water. Allow the mixture to warm to room temperature.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: For high-purity material, purification via vacuum distillation is recommended.[6]

Chemical Reactivity

The primary site of reactivity is the carbon atom bearing the bromine. The bromine atom is a good leaving group, and its position alpha to an electron-withdrawing carbonyl group makes the carbon highly electrophilic. Consequently, this molecule is an excellent substrate for Sₙ2 (Substitution Nucleophilic Bimolecular) reactions, allowing for the introduction of a wide range of nucleophiles.[8][6] This reactivity is fundamental to its utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[8][7]

Section 3: Spectroscopic Data

  • ¹H NMR: For 2-Bromo-1-cyclopropylethanone, characteristic signals include multiplets for the cyclopropyl protons (approx. δ 0.9-1.2 ppm), a multiplet for the cyclopropyl methine proton (approx. δ 2.1-2.2 ppm), and a singlet for the brominated methylene (-CH₂Br) protons (approx. δ 4.02 ppm).[7] For this compound, one would additionally expect to see signals corresponding to the methyl (-CH₃) and methine (-CHBr) protons of the propanone chain.

  • ¹³C NMR, IR, and Mass Spectrometry: Spectral data for 2-Bromo-1-cyclopropylethanone is available in databases like PubChem, providing reference spectra for researchers.[2] Key IR signals would include a strong carbonyl (C=O) stretch.

Section 4: Safety and Handling

As a halogenated organic compound, this compound and its analogues must be handled with appropriate care.

GHS Hazard Classification

Based on data for both compounds, the following GHS classifications are pertinent:

Hazard StatementClassification Source (Analogue/Target)
H301/H302: Toxic or Harmful if swallowed Acute Toxicity, Oral (Cat. 3 or 4)[1][2]
H315: Causes skin irritation Skin Irritation (Cat. 2)[1][2]
H319: Causes serious eye irritation Eye Irritation (Cat. 2)[1][2]
H335: May cause respiratory irritation STOT SE (Cat. 3)[1][2]
H227: Combustible liquid Flammable Liquids (Cat. 4)[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear appropriate protective clothing.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. A freezer (-20°C) under an inert atmosphere is recommended for long-term storage.[5]

References

A Comprehensive Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 2-bromo-1-cyclopropylpropan-1-one, a halogenated ketone of interest in synthetic organic chemistry. We will explore its structural and chemical properties, logical synthetic pathways, characteristic reactivity, and essential safety protocols. This guide is designed to equip laboratory professionals with the technical insights required for its effective and safe utilization.

IUPAC Nomenclature, Structure, and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[1][2] This nomenclature precisely defines its molecular architecture: a three-carbon propane chain with a ketone functional group at the first carbon (propan-1-one). This carbonyl carbon is directly attached to a cyclopropyl ring. The second carbon of the propane chain holds a bromine atom. This α-bromo ketone is a valuable synthetic intermediate due to the reactivity imparted by the electron-withdrawing carbonyl group and the presence of a good leaving group (bromide) on the adjacent carbon.

Molecular Structure

The structure features a chiral center at the second carbon (C2), the carbon atom bonded to the bromine. Therefore, this compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-bromo-1-cyclopropylpropan-1-one.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key identifiers and computed properties of the molecule are summarized below. This data is essential for analytical characterization and regulatory documentation.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₉BrO[1][3]
Molecular Weight 177.04 g/mol [1][2]
CAS Number 34650-66-3[1][2]
Canonical SMILES CC(C(=O)C1CC1)Br[1][3]
InChIKey NPNNSQQYZVWPMG-UHFFFAOYSA-N[1][3]
Monoisotopic Mass 175.98368 Da[1]

Synthesis and Mechanistic Insights

The most direct and established method for synthesizing α-bromo ketones is through the α-bromination of a parent ketone. For this compound, the logical precursor is 1-cyclopropylpropan-1-one. This reaction proceeds via an enol or enolate intermediate, which then acts as a nucleophile to attack a bromine source.

Causality in Reagent Selection

The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions, such as polybromination.

  • Molecular Bromine (Br₂): Often used with an acid catalyst (like HBr or acetic acid) in a suitable solvent (e.g., methanol, chloroform). The acid promotes the formation of the enol tautomer, which is the active nucleophile in the reaction.

  • N-Bromosuccinimide (NBS): A versatile and safer alternative to liquid bromine.[4] It is an easy-to-handle solid and is often used with a radical initiator for allylic/benzylic bromination, or with an acid/base catalyst for α-halogenation of ketones.

  • Copper(II) Bromide (CuBr₂): This reagent serves as both a Lewis acid catalyst and the bromine source.[4] It promotes enolization and delivers bromine in a single step, often under milder conditions than Br₂.

Generalized Synthetic Workflow

The synthesis can be visualized as a two-stage process: enolization of the starting ketone followed by electrophilic attack on the bromine source.

G start Start: 1-Cyclopropylpropan-1-one reaction Reaction Vessel (Controlled Temperature) start->reaction reagents Reagents: - Brominating Agent (NBS, Br₂) - Solvent (e.g., CCl₄, CH₃OH) - Catalyst (optional, e.g., H⁺) reagents->reaction workup Aqueous Workup (e.g., Na₂S₂O₃ wash to quench excess Br₂) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for α-bromination.

Step-by-Step Experimental Protocol (Illustrative)

This protocol describes a representative synthesis using N-Bromosuccinimide.

  • Preparation: To a solution of 1-cyclopropylpropan-1-one (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 eq).

  • Initiation: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to promote enolization.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting ketone indicates reaction completion.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.

  • Quenching: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Profile

While comprehensive experimental spectra are not widely published, a profile can be predicted based on the structure and available data.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available.[3]

Adductm/z (Predicted)CCS (Ų) (Predicted)
[M+H]⁺176.99095131.3
[M+Na]⁺198.97289143.8
[M+NH₄]⁺194.01749150.4
Data sourced from PubChem[3]
Expected Spectroscopic Features
  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 1690-1715 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. A band for the C-Br stretch would appear in the fingerprint region, typically around 500-600 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton spectrum would be complex but predictable. One would expect to see signals for the cyclopropyl protons (a complex multiplet system, ~0.8-1.2 ppm), a doublet for the methyl (CH₃) group (~1.8 ppm), and a quartet for the methine (CH) proton at the α-position (~4.5 ppm), which is shifted downfield by the adjacent bromine and carbonyl group.

  • ¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon (~200 ppm), the α-carbon bearing the bromine (~40-50 ppm), the methyl carbon (~20 ppm), and the carbons of the cyclopropyl ring (~10-20 ppm).

Chemical Reactivity and Synthetic Applications

The primary utility of α-bromo ketones like this compound stems from their susceptibility to nucleophilic substitution reactions at the α-carbon.

SN2 Reaction Mechanism

This reaction predominantly proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[4] This pathway involves a backside attack on the electrophilic α-carbon by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.[4]

  • Causality: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and thus susceptible to nucleophilic attack.

  • Stereochemistry: A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.[4] If a single enantiomer of the starting material were used, the product would have the opposite configuration.

Caption: Generalized SN2 reaction at the α-carbon of a ketone.

This reactivity allows for the introduction of a wide array of functional groups (e.g., -OH, -OR, -CN, -N₃, -SR) by selecting the appropriate nucleophile, making it a cornerstone for building molecular complexity in drug discovery and materials science.

Safety, Handling, and Hazard Management

This compound is a hazardous chemical that must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[1]

Hazard ClassGHS CodeSignal WordStatement
Flammable LiquidsH227WarningCombustible liquid
Acute Toxicity, OralH302WarningHarmful if swallowed
Skin Corrosion/IrritationH315WarningCauses skin irritation
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation
STOT, Single ExposureH335WarningMay cause respiratory irritation
Data sourced from PubChem[1]
Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this and similar α-halogenated ketones.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of vapors.[5][6] An emergency eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

    • Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[5]

    • Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate cartridge.[5]

  • Handling Procedures: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[6] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7] Store locked up.[5]

  • Disposal: Dispose of contents and container to an approved hazardous waste treatment facility in accordance with all local, state, and federal regulations.[5]

References

An In-depth Technical Guide to 2-bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-cyclopropylpropan-1-one (CAS Number: 34650-66-3), a valuable synthetic intermediate in the field of medicinal chemistry. This document details its physicochemical properties, outlines a robust and logical synthetic pathway, and explores its potential applications in drug discovery and development. The guide emphasizes the scientific rationale behind synthetic choices and the mechanistic basis of its reactivity, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design.[1][2] This three-membered carbocycle imparts unique conformational rigidity, can enhance metabolic stability, and often improves binding potency by exploring lipophilic pockets in target proteins. When combined with an α-bromoketone functionality, as seen in this compound, the resulting molecule becomes a powerful and versatile intermediate for the synthesis of complex pharmaceutical agents. The α-bromoketone serves as a key electrophilic hub, enabling a variety of nucleophilic substitution reactions for the introduction of diverse functional groups.[3]

This guide will focus on this compound, a molecule that synergistically combines the desirable attributes of a cyclopropyl group with the synthetic flexibility of an α-bromoketone.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 34650-66-3PubChem[4]
Molecular Formula C₆H₉BrOPubChem[4]
Molecular Weight 177.04 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds
Boiling Point Not explicitly reported, but expected to be elevated due to polarity and molecular weight.N/A
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate).Inferred from structural features
  • ¹H NMR: The proton spectrum is expected to show a multiplet for the cyclopropyl protons, a quartet for the methine proton at the α-position, and a doublet for the methyl protons.

  • ¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the carbonyl carbon, a signal for the carbon bearing the bromine, and distinct signals for the cyclopropyl and methyl carbons.

  • Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound: A Guided Protocol

The most direct and widely employed method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone.[3] Therefore, a logical and efficient synthesis of this compound proceeds via the α-bromination of its precursor, 1-cyclopropylpropan-1-one.

Synthesis of the Precursor: 1-Cyclopropylpropan-1-one

1-Cyclopropylpropan-1-one (CAS 6704-19-4) can be prepared through several established methods, with the Friedel-Crafts acylation of cyclopropane being a common approach.

Reaction:

G Cyclopropane Cyclopropane Reaction1 + Cyclopropane->Reaction1 PropanoylChloride Propanoyl Chloride PropanoylChloride->Reaction1 AlCl3 AlCl₃ (Lewis Acid) Arrow1 AlCl3->Arrow1    Precursor 1-Cyclopropylpropan-1-one HCl HCl Reaction1->Arrow1 Products1 Arrow1->Products1 Products1->Precursor HCl_plus HCl_plus Products1->HCl_plus + HCl_plus->HCl

Figure 1: Synthesis of 1-Cyclopropylpropan-1-one.

Experimental Protocol:

  • To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.

  • Bubble cyclopropane gas through the solution or add a solution of cyclopropane in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 1-cyclopropylpropan-1-one.

α-Bromination of 1-Cyclopropylpropan-1-one

The α-bromination of ketones can be achieved under various conditions. A common and effective method involves the use of bromine in a suitable solvent, often with an acid catalyst.

Reaction Mechanism:

The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate.

G Ketone 1-Cyclopropylpropan-1-one C₆H₁₀O Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ (cat.) H_plus {H⁺} Enol Enol Intermediate Protonated_Ketone->Enol Tautomerization Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br₂ Br2 {Br₂} Product {this compound | C₆H₉BrO} Brominated_Intermediate->Product -H⁺ HBr {HBr} Brominated_Intermediate->HBr G cluster_0 Potential Nucleophiles Start This compound Product α-Substituted Cyclopropyl Ketone Start->Product Sₙ2 Reaction Nuc Nucleophile (Nu⁻) Nuc->Start Amine R₂NH Thiol RSH Azide N₃⁻ Alkoxide RO⁻

References

2-Bromo-1-cyclopropylpropan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated ketone of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. We will detail its fundamental molecular characteristics, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications as a versatile synthetic building block. The inherent reactivity of the α-bromo ketone, combined with the unique conformational and electronic properties of the cyclopropyl moiety, makes this compound a valuable intermediate for creating novel molecular architectures. This document also outlines critical safety and handling protocols to ensure its responsible use in a research environment.

Molecular Profile and Physicochemical Properties

This compound is a chemical compound characterized by a cyclopropyl group attached to a brominated propanone chain. Its precise molecular structure dictates its reactivity and utility in organic synthesis.

The fundamental properties of this molecule are summarized below.

PropertyValueSource
Molecular Formula C6H9BrO[1][2]
Molecular Weight 177.04 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 34650-66-3[1]
InChI Key NPNNSQQYZVWPMG-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(Br)C(=O)C1CC1[2]

These identifiers are crucial for accurate database searches and unambiguous communication in scientific literature. The presence of a bromine atom alpha to the carbonyl group is the key structural feature, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

Synthesis Protocol and Mechanistic Rationale

The synthesis of α-bromoketones is a cornerstone reaction in organic chemistry. For this compound, the most logical and efficient pathway is the direct α-bromination of its ketone precursor, 1-cyclopropylpropan-1-one. This method offers high selectivity and is analogous to well-documented procedures for similar structures like 2-bromo-1-cyclopropylethanone.[3][4]

Expertise & Experience: The Rationale Behind the Chosen Pathway

The selection of an acid-catalyzed bromination is deliberate. The reaction proceeds through an enol intermediate. In an acidic medium, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the molecular bromine. This approach is generally preferred for its control and for preventing polybromination, which can be an issue under basic conditions where the enolate concentration is higher. Methanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the reaction conditions.[4] The low temperature (-5 °C) is critical for controlling the reaction rate and minimizing side reactions.

Experimental Workflow Diagram

G cluster_reactants Reactants & Conditions cluster_process Process cluster_product Final Product A 1-Cyclopropylpropan-1-one P1 1. Slow addition of Br2 to ketone solution A->P1 B Bromine (Br2) B->P1 C Methanol (Solvent) C->P1 D Temperature: -5°C D->P1 P2 2. Reaction monitoring (TLC) P1->P2 P3 3. Quenching with H2O P2->P3 P4 4. Extraction with Ether P3->P4 P5 5. Purification (Column Chromatography) P4->P5 Z This compound P5->Z

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, incorporating monitoring and purification steps to ensure product purity.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-cyclopropylpropan-1-one (1 equivalent) in methanol.

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Bromination: Add a solution of bromine (1 equivalent) in methanol dropwise via the dropping funnel, ensuring the temperature does not rise above 0 °C.

  • Reaction: Stir the mixture at -5 °C for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add cold water to the reaction mixture to quench any unreacted bromine.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its dual-functionality: the unique properties of the cyclopropyl ring and the synthetic versatility of the α-bromo ketone handle.

The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is not merely an inert spacer; it is a "bioisostere" for other groups and a powerful tool for modulating physicochemical properties. Its inclusion in drug candidates has been shown to confer several advantages:

  • Enhanced Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.[5]

  • Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in alkanes, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[5]

  • Reduced Off-Target Effects: By fine-tuning the molecule's conformation and electronics, the cyclopropyl group can improve selectivity for the intended target.[5]

  • Improved Pharmacokinetics: It can influence properties like membrane permeability and plasma clearance, leading to a better overall drug profile.[5]

Synthetic Utility via Nucleophilic Substitution

The primary utility of this compound is as an electrophilic building block. The bromine atom is an excellent leaving group, allowing for a wide range of nucleophilic substitution reactions (SN2) to introduce new functional groups.[3] This opens the door to creating diverse libraries of compounds for screening.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products A This compound P1 α-Amino Ketone A->P1 + R-NH2 P2 α-Thio Ketone A->P2 + R-SH P3 α-Azido Ketone A->P3 + NaN3 P4 Ester Derivative A->P4 + R-COONa N1 Amine (R-NH2) N2 Thiol (R-SH) N3 Azide (N3-) N4 Carboxylate (R-COO-)

Caption: Synthetic utility via nucleophilic substitution reactions.

This reactivity makes it an ideal starting point for synthesizing complex heterocyclic structures or for attaching the cyclopropyl ketone moiety to a larger parent molecule, a common strategy in drug design.

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable. The information below is synthesized from GHS classifications for the target molecule and safety data sheets of closely related structural analogs.[1][6][7]

GHS Hazard Identification
Hazard ClassCodeStatement
Flammable LiquidsH227Combustible liquid
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[6]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[6][7]

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[6]

  • General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Keep away from sources of ignition.[6]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a strategically designed intermediate for advanced chemical synthesis. Its value is derived from the synergistic combination of the desirable pharmacokinetic properties imparted by the cyclopropyl ring and the versatile reactivity of the α-bromo ketone functional group. For researchers and scientists in drug development, this compound represents a key starting material for the efficient construction of novel and complex molecules with therapeutic potential. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

Spectroscopic Characterization of 2-bromo-1-cyclopropylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-bromo-1-cyclopropylpropan-1-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted and theoretical spectroscopic characteristics based on fundamental principles and data from analogous structures. It further details the experimental protocols required to obtain high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a halogenated ketone featuring a unique combination of a reactive α-bromo ketone moiety and a strained cyclopropyl ring directly attached to the carbonyl group. This arrangement offers a rich scaffold for synthetic transformations, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents. The cyclopropyl group can act as a bioisostere for a phenyl ring or a double bond, potentially influencing metabolic stability and binding affinity. Accurate spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior.

This guide will delve into the expected spectroscopic signatures of this compound, providing a predictive framework for its analysis. Each section will cover a specific spectroscopic technique, presenting the theoretical basis for the expected data, a summary table of predicted values, and a detailed experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl ring, the methine proton at the α-position, and the methyl group.

  • Cyclopropyl Protons (CH₂ and CH): The protons on the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. They are expected to appear in the upfield region, typically between 0.8 and 1.5 ppm.

  • α-Methine Proton (CHBr): The proton attached to the carbon bearing the bromine atom is expected to be significantly deshielded due to the electron-withdrawing effect of both the bromine and the adjacent carbonyl group. This signal will likely appear as a quartet due to coupling with the methyl protons, in the range of 4.0-5.0 ppm.

  • Methyl Protons (CH₃): The methyl protons will appear as a doublet due to coupling with the α-methine proton, likely in the region of 1.7-2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Cyclopropyl CH₂0.8 - 1.2Multiplet
Cyclopropyl CH1.2 - 1.5Multiplet
α-CH4.0 - 5.0Quartet (q)
CH₃1.7 - 2.0Doublet (d)
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon will be the most deshielded, appearing significantly downfield, likely in the range of 195-205 ppm.

  • α-Carbon (CHBr): The carbon attached to the bromine atom will be deshielded and is expected to appear in the range of 40-50 ppm.

  • Methyl Carbon (CH₃): The methyl carbon will be relatively shielded, with a predicted chemical shift in the range of 15-25 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region. The CH carbon will be more deshielded than the CH₂ carbons, with predicted ranges of 15-25 ppm and 5-15 ppm, respectively.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O195 - 205
CHBr40 - 50
CH₃15 - 25
Cyclopropyl CH15 - 25
Cyclopropyl CH₂5 - 15
Experimental Protocol for NMR Spectroscopy

Diagram 1: NMR Sample Preparation and Analysis Workflow

NMR_Workflow A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean, dry NMR tube B->C D Add a small amount of TMS (internal standard) C->D E Place the tube in the NMR spectrometer D->E F Acquire ¹H and ¹³C NMR spectra E->F G Process and analyze the data F->G

Caption: Workflow for NMR sample preparation and data acquisition.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[2] Chloroform-d is a good choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

  • C=O Stretch: The carbonyl (C=O) stretching frequency in ketones typically appears in the range of 1700-1725 cm⁻¹.[3] However, the conjugation-like effect of the adjacent cyclopropyl ring is expected to lower this frequency slightly, to around 1690-1710 cm⁻¹.

  • C-H Stretch: The C-H stretching vibrations of the methyl and cyclopropyl groups will appear in the region of 2850-3000 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, but may be difficult to assign definitively.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
CarbonylC=O Stretch1690 - 1710Strong
AlkylC-H Stretch2850 - 3000Medium
BromoalkaneC-Br Stretch500 - 600Medium-Weak
Experimental Protocol for IR Spectroscopy

Diagram 2: ATR-FTIR Analysis Workflow

IR_Workflow A Clean the ATR crystal (e.g., with isopropanol) B Acquire a background spectrum A->B C Place a small amount of sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E F Process and analyze the data E->F

Caption: Workflow for obtaining an IR spectrum using an ATR accessory.

Methodology (using an Attenuated Total Reflectance - ATR accessory):

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

    • Clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free tissue.

  • Background Spectrum:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Analysis:

    • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

    • If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections.

    • Identify and label the major absorption bands, paying close attention to the carbonyl stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4]

  • Molecular Ion (M⁺): A pair of peaks of approximately equal intensity will be observed for the molecular ion at m/z values corresponding to the molecular weight calculated with ⁷⁹Br and ⁸¹Br. The nominal molecular weight is 176 g/mol (for ⁷⁹Br) and 178 g/mol (for ⁸¹Br).

  • α-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[5][6][7] Two primary α-cleavage pathways are possible:

    • Loss of the cyclopropyl group (C₃H₅•), leading to a fragment ion at m/z 135/137.

    • Loss of the bromomethyl radical (CH(Br)CH₃•), resulting in a cyclopropylacylium ion at m/z 69.

  • Other Fragmentations: Other potential fragmentations include the loss of a bromine radical (Br•), leading to a fragment at m/z 97.

Diagram 3: Predicted Mass Spectrometry Fragmentation of this compound

MS_Fragmentation cluster_main Molecular Ion (M⁺) cluster_frags Fragment Ions C₆H₉BrO⁺\nm/z 176/178 C₆H₉BrO⁺ m/z 176/178 A C₄H₆BrO⁺ m/z 135/137 (Loss of C₃H₅) C₆H₉BrO⁺\nm/z 176/178->A α-cleavage B C₄H₅O⁺ m/z 69 (Loss of C₂H₄Br) C₆H₉BrO⁺\nm/z 176/178->B α-cleavage C C₆H₉O⁺ m/z 97 (Loss of Br) C₆H₉BrO⁺\nm/z 176/178->C - Br•

Caption: Predicted major fragmentation pathways in the mass spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
176/178[M]⁺ (Molecular ion)
135/137[M - C₃H₅]⁺
97[M - Br]⁺
69[C₄H₅O]⁺
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8][9]

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a GC autosampler vial.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless injector, typically operated at 250 °C. A split injection is suitable for a concentrated sample, while a splitless injection is used for trace analysis.

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is appropriate. A typical column length is 30 m with a 0.25 mm internal diameter.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation from any impurities.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: A mass range of m/z 40-300 is sufficient to detect the molecular ion and key fragments.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peaks and their characteristic isotopic pattern.

    • Analyze the fragmentation pattern and compare it to the predicted fragments to confirm the structure.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive framework for predicting and interpreting the spectroscopic data for this compound. The predicted chemical shifts in ¹H and ¹³C NMR, the characteristic C=O stretch in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum together provide a robust method for structural confirmation and purity assessment. The detailed experimental protocols herein are designed to ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in synthetic and medicinal chemistry.

References

Synthesis of 2-bromo-1-cyclopropylpropan-1-one from cyclopropyl methyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-bromo-1-cyclopropylpropan-1-one from Cyclopropyl Methyl Ketone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block, from its precursor, cyclopropyl methyl ketone. We will explore the underlying reaction mechanisms, present detailed and validated experimental protocols, discuss critical safety considerations, and outline methods for product characterization. The methodologies described herein are designed to be robust and scalable, providing chemists with the foundational knowledge to successfully and safely perform this important synthesis.

Mechanistic Insights: The Chemistry of α-Halogenation

The conversion of cyclopropyl methyl ketone to this compound is an electrophilic α-substitution reaction. The regioselectivity is dictated by the preferential formation of a reactive intermediate at the α-carbon of the methyl group. The choice between acid- and base-catalyzed conditions is critical, as it profoundly influences the reaction's outcome and selectivity.

Acid-Catalyzed α-Bromination: The Path to Controlled Monobromination

For the synthesis of this compound, acid catalysis is the method of choice. The reaction proceeds through an enol intermediate, and its formation is the rate-determining step.[1][2][3] This crucial detail means the reaction rate is dependent on the concentration of the ketone and the acid, but notably independent of the bromine concentration.[1][3]

The mechanism unfolds as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr, CH₃COOH), which increases the acidity of the α-hydrogens.[4]

  • Enolization (Rate-Determining Step): A weak base (like the solvent or another ketone molecule) removes an α-proton from the more accessible methyl group, leading to the formation of the enol tautomer.[2][4]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂).[4]

  • Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone and regenerating the acid catalyst.[4]

This pathway is self-limiting; the introduction of the electron-withdrawing bromine atom deactivates the product towards further enolization, thus favoring the mono-brominated product.

G ketone Cyclopropyl Methyl Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate (Rate-Limiting) protonated_ketone->enol - H⁺ intermediate Oxonium Ion Intermediate enol->intermediate Nucleophilic Attack bromine Br-Br product This compound intermediate->product - H⁺

Caption: Acid-Catalyzed Bromination Mechanism.

Base-Catalyzed Conditions: A Cautionary Note

In contrast, base-catalyzed halogenation proceeds via an enolate intermediate.[5][6] The formation of the enolate is also the rate-determining step. However, the electron-withdrawing effect of the newly introduced bromine atom makes the remaining α-protons more acidic, leading to rapid subsequent halogenation.[7] This often results in polyhalogenated products and, in the case of methyl ketones, can lead to the haloform reaction, cleaving the methyl group to form a carboxylate and bromoform (CHBr₃).[5] Therefore, base-catalyzed methods are generally unsuitable for the controlled synthesis of mono-α-brominated methyl ketones.

Choice of Brominating Agent
  • Molecular Bromine (Br₂): This is a highly effective and common reagent for α-bromination.[4][8] It is typically dissolved in a solvent like methanol or acetic acid and added slowly to the ketone solution.[8][9] Its primary drawback is its extreme toxicity and corrosiveness, requiring stringent safety protocols.[10][11]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine.[12][13] It is particularly useful for small-scale preparations. The reaction is often catalyzed by a small amount of acid, such as ammonium acetate or p-toluenesulfonic acid, which generates HBr in situ to facilitate the acid-catalyzed mechanism.[14][15][16]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound. All operations involving bromine must be conducted in a certified chemical fume hood.

Protocol A: Direct Bromination with Molecular Bromine (Br₂) in Methanol

This protocol is a standard and effective method for the alpha-bromination of cyclopropyl methyl ketone.[8]

Materials and Reagents:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Methanol (solvent)

  • Molecular Bromine (Br₂) (1.0-1.05 eq)

  • Saturated sodium bisulfite solution (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether (for extraction)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a stopper. Place the flask in an ice-water bath.

  • Initial Solution: Charge the flask with cyclopropyl methyl ketone (1.0 eq) and dissolve it in methanol (approx. 4-5 mL per gram of ketone).

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in a small amount of methanol. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature is maintained between 0-10 °C.[8] The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing cold water and an extraction solvent (e.g., dichloromethane).

    • Quench any excess bromine by washing the organic layer with a saturated solution of sodium bisulfite until the color disappears.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol B: Bromination using N-Bromosuccinimide (NBS)

This protocol offers a safer alternative to using liquid bromine, which is especially advantageous for smaller scale reactions.[12][14]

Materials and Reagents:

  • Cyclopropyl methyl ketone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Ammonium acetate (NH₄OAc) (0.1 eq, catalyst)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (solvent)

  • Water

  • Dichloromethane (DCM) or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropyl methyl ketone (1.0 eq), N-bromosuccinimide (1.1 eq), ammonium acetate (0.1 eq), and the chosen solvent (e.g., CCl₄).[14][15]

  • Reaction Conditions: Heat the mixture to reflux (for CCl₄, approx. 80 °C) and stir for the required time (typically 1-3 hours).[15] Monitor the reaction progress by TLC. The solid succinimide byproduct will float to the surface as the reaction proceeds.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the succinimide precipitate.

    • Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining catalyst and byproducts.

    • Extract the aqueous layer with dichloromethane or diethyl ether.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Data Presentation & Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

ParameterProtocol A (Br₂)Protocol B (NBS)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Stoichiometry 1.0 - 1.05 eq1.1 eq
Catalyst Acidic solvent (e.g., AcOH) or noneNH₄OAc or p-TsOH (catalytic)
Solvent Methanol, Acetic AcidCarbon Tetrachloride, Acetonitrile
Temperature 0 - 10 °C (addition), then RTReflux (e.g., ~80 °C in CCl₄)
Reaction Time 1 - 3 hours1 - 3 hours
Typical Yield Good to ExcellentGood

Characterization of this compound:

  • Molecular Formula: C₆H₉BrO[17]

  • Molecular Weight: 177.04 g/mol [17]

  • Appearance: Typically a liquid or low-melting solid.

  • ¹H NMR: Expect signals corresponding to the cyclopropyl protons, a quartet for the methine proton (CHBr), and a doublet for the methyl group (CH₃).

  • ¹³C NMR: Expect signals for the carbonyl carbon, the cyclopropyl carbons, the methine carbon bearing the bromine, and the methyl carbon.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹.

Safety and Handling: A Critical Imperative

Chemical safety is paramount, especially when handling the hazardous reagents involved in this synthesis.

  • General Precautions: All manipulations must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Molecular Bromine (Br₂):

    • Extreme Hazard: Bromine is a highly volatile, corrosive, and toxic liquid.[10] Inhalation can cause severe respiratory damage, and skin contact results in painful burns.[10][18]

    • Handling: Always handle liquid bromine in a fume hood. Use heavy-duty, chemically resistant gloves (e.g., nitrile are often recommended, but check compatibility).[11]

    • Spill Response: In case of a spill, have a quenching solution of sodium thiosulfate (Na₂S₂O₃) readily available to neutralize the bromine.[19] Evacuate the area if the spill is large.

  • α-Bromoketones:

    • Toxicity and Irritation: The product, this compound, is an α-bromoketone. These compounds are potent lachrymators (tear-producing agents) and are considered alkylating agents, meaning they are toxic and should be handled with extreme care to avoid skin contact and inhalation.

  • N-Bromosuccinimide (NBS):

    • While significantly safer than liquid bromine, NBS is an irritant. Avoid creating dust and prevent contact with skin and eyes.

Caption: General Experimental Workflow for α-Bromination.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a bromine atom at the α-position of a ketone is a pivotal transformation in organic synthesis, yielding versatile α-bromo ketone intermediates crucial for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] This guide provides a comprehensive technical overview of the electrophilic bromination of 1-cyclopropylpropan-1-one, a compound of interest due to the unique electronic properties and reactivity imparted by the cyclopropyl group. We will delve into the underlying reaction mechanisms, evaluate various brominating agents, present detailed experimental protocols, and discuss the critical aspects of reaction control and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

Cyclopropyl ketones are a fascinating class of compounds that combine the reactivity of a carbonyl group with the unique electronic and steric properties of a cyclopropyl ring. The C-C bonds of the cyclopropyl group possess significant p-character, allowing for electronic conjugation with the adjacent carbonyl group. This interaction influences the reactivity of both the ketone and the ring.[2] The strained nature of the three-membered ring also presents a thermodynamic driving force for potential ring-opening reactions under certain conditions.[3] The α-bromination of 1-cyclopropylpropan-1-one to produce 2-bromo-1-cyclopropylpropan-1-one is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[4]

Mechanistic Pathways: Acid-Catalyzed vs. Base-Mediated Bromination

The electrophilic α-bromination of ketones can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism which influences the reaction's kinetics and selectivity.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction proceeds through an enol intermediate. This is the most common and generally preferred method for the controlled monobromination of ketones.[5][6]

The mechanism involves three primary steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH), which increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[5]

  • Enol Formation (Rate-Determining Step): A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from the α-carbon. This tautomerization from the keto to the enol form is the slow, rate-determining step of the reaction.[5][7][8] The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but is independent of the halogen concentration.[7][8]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (e.g., Br₂).[6] This step forms the new carbon-bromine bond.

  • Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and regenerating the acid catalyst.[6]

For 1-cyclopropylpropan-1-one, there are two potential α-carbons that can be brominated: the methylene (CH₂) of the ethyl group and the methine (CH) of the cyclopropyl group. However, enolization typically occurs away from the sterically demanding and electronically unique cyclopropyl ring, favoring bromination on the ethyl group.

Caption: Acid-catalyzed α-bromination of 1-cyclopropylpropan-1-one.

Base-Mediated Bromination: The Enolate Pathway

Base-mediated bromination proceeds through an enolate intermediate. This method is generally less controlled for monobromination because the resulting α-bromo ketone is more reactive towards enolization than the starting ketone, often leading to polybrominated products.[9][10]

The mechanism is as follows:

  • Enolate Formation: A base (e.g., OH⁻) removes a proton from the α-carbon to form a nucleophilic enolate anion.[9]

  • Nucleophilic Attack: The enolate attacks a molecule of bromine, forming the α-bromo ketone.[9]

A significant drawback of this method is that the electron-withdrawing bromine atom in the product increases the acidity of the remaining α-protons, making subsequent deprotonation and bromination faster than the initial reaction. This typically leads to the formation of di- or tri-brominated species and is the basis for the haloform reaction if a methyl ketone is used.[10] Therefore, for the synthesis of this compound, acid-catalyzed conditions are highly preferred to achieve monosubstitution.

Reagent Selection: A Comparative Analysis

The choice of brominating agent is critical for achieving high yield and selectivity while ensuring operational safety.

ReagentFormulaFormKey AdvantagesKey Disadvantages
Elemental Bromine Br₂Corrosive, volatile liquidHigh reactivity, inexpensive.Highly toxic and corrosive, difficult to handle, generates HBr byproduct.[11]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline solidEasier and safer to handle than Br₂, high selectivity for allylic and benzylic bromination, also effective for α-bromination.[12]Can be less reactive, may require a radical initiator or catalyst in some cases.[12][13]
Pyridinium Tribromide C₅H₅NHBr₃Red-orange crystalline solidStable, non-volatile solid, easy to weigh and handle, delivers one equivalent of Br₂ in a controlled manner.[14]Higher molecular weight, can be more expensive.

For the α-bromination of ketones, all three reagents are effective. However, due to its ease of handling and controlled reactivity, Pyridinium Tribromide is often an excellent choice for small to medium-scale laboratory preparations.[14] NBS , often catalyzed by a neutral salt like ammonium acetate, also provides a mild and efficient alternative.[12]

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 4.1: Bromination using Bromine in Acetic Acid

This is a classic and effective method for the α-bromination of ketones.[1][15]

Materials:

  • 1-cyclopropylpropan-1-one

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclopropylpropan-1-one (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.[1] The characteristic red-brown color of bromine should dissipate as it is consumed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 4.2: Bromination using N-Bromosuccinimide (NBS)

This method offers a safer alternative to using elemental bromine.[12]

Materials:

  • 1-cyclopropylpropan-1-one

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc) (catalyst)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-cyclopropylpropan-1-one (1.0 eq) in CCl₄, add NBS (1.05 eq) and a catalytic amount of ammonium acetate (0.1 eq).[12]

  • Reflux the mixture (approx. 80 °C for CCl₄) and monitor the reaction by TLC. The reaction progress can be observed as the denser NBS is consumed and the lighter succinimide floats to the surface.

  • After completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water to remove the catalyst and any remaining succinimide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product as described in Protocol 4.1.

Reaction Control and Potential Side Reactions

Regioselectivity

As previously mentioned, bromination is expected to occur selectively at the α-carbon of the ethyl group. The formation of the alternative enol on the cyclopropyl ring is disfavored due to increased ring strain and steric hindrance.

Stability of the Cyclopropyl Ring

The cyclopropyl group is a strained ring system. While generally stable under the mild acidic conditions of α-bromination, harsh conditions (e.g., strong acids, high temperatures) could potentially lead to ring-opening byproducts.[16] The electron-withdrawing nature of the adjacent carbonyl group provides some stabilization to the ring. It is crucial to maintain controlled temperatures throughout the reaction.

Over-bromination

Under acid-catalyzed conditions, the introduction of the first bromine atom deactivates the product towards further enolization, which helps to prevent di-bromination. However, using a slight excess of the ketone relative to the brominating agent can further suppress this side reaction.[12]

Analytical Characterization

The successful synthesis of this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a downfield shift for the methine proton (CHBr) on the ethyl group, typically appearing as a quartet. The adjacent methyl protons will appear as a doublet. The cyclopropyl protons will show characteristic multiplets in the upfield region.

  • ¹³C NMR: The carbon bearing the bromine (C-Br) will be shifted downfield. The carbonyl carbon will also be prominent.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch will be present, typically around 1700-1720 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Safety and Handling

  • Elemental Bromine: Highly toxic, corrosive, and causes severe burns. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency eyewash and shower must be accessible.

  • N-Bromosuccinimide: An irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Acetic acid is corrosive. Chlorinated solvents like CCl₄ are toxic and should be handled with care.

  • HBr Byproduct: The reaction involving elemental bromine generates hydrogen bromide gas, which is corrosive and toxic. The reaction setup should include a trap (e.g., a calcium chloride drying tube followed by a bubbler with sodium hydroxide solution) to neutralize the HBr gas.

Conclusion

The electrophilic α-bromination of 1-cyclopropylpropan-1-one is a robust and essential transformation for accessing valuable synthetic intermediates. A thorough understanding of the reaction mechanism is key to controlling selectivity and minimizing side reactions. While elemental bromine is effective, solid reagents like N-bromosuccinimide and pyridinium tribromide offer significant advantages in terms of safety and handling. By carefully selecting the appropriate reagents and meticulously controlling reaction conditions, researchers can efficiently and safely synthesize this compound, paving the way for its application in drug discovery and development.

References

The Alpha-Carbon of Cyclopropyl Ketones: A Nexus of Strain and Reactivity for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclopropyl ketones represent a fascinating class of organic molecules where the inherent ring strain and unique electronic properties of the cyclopropyl group profoundly influence the reactivity of the adjacent carbonyl system. This guide provides a comprehensive exploration of the reactivity at the alpha-carbon of cyclopropyl ketones, moving beyond a simplistic view of strain release to delve into the nuanced mechanistic pathways that govern their transformations. We will examine a range of synthetically valuable reactions, including ring-opening strategies, rearrangements, and cycloadditions, with a focus on the underlying principles that dictate their outcomes. This document is intended to serve as a technical resource for researchers in organic synthesis and medicinal chemistry, offering insights into the rational design of experiments and the strategic application of cyclopropyl ketones in the synthesis of complex molecular architectures.[1][2]

The Unique Electronic Landscape of the Cyclopropyl Ketone Moiety

The cyclopropyl group is far from being a simple cycloalkane. Its three-membered ring forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°.[1] This immense angle strain results in C-C bonds with increased p-orbital character, often described using the Walsh or Coulson-Moffitt bonding models.[3] Consequently, the cyclopropyl group exhibits properties akin to a carbon-carbon double bond, including the ability to participate in conjugation.[3][4]

When placed adjacent to a carbonyl group, the cyclopropyl ring acts as a good π-electron donor, engaging in hyperconjugation with the carbonyl's π-system.[4] This interaction has several key consequences for the reactivity of the alpha-carbon:

  • Activation of the Carbonyl Group: The electron-donating nature of the cyclopropyl ring can influence the electrophilicity of the carbonyl carbon.

  • Stabilization of Intermediates: The cyclopropyl group can effectively stabilize adjacent positive charges, a crucial factor in many acid-catalyzed reactions.[3]

  • Facilitation of Ring-Opening: The inherent ring strain provides a thermodynamic driving force for reactions that involve cleavage of the three-membered ring.[1]

This unique electronic interplay makes the alpha-carbon of cyclopropyl ketones a hub of diverse and often stereoselective reactivity.

Navigating the Reaction Manifold: Key Transformations

The reactivity of the alpha-carbon in cyclopropyl ketones can be broadly categorized into several key transformation types. The choice of reagents and reaction conditions dictates the favored pathway, leading to a wide array of valuable synthetic intermediates.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The cleavage of the cyclopropane ring is a hallmark of cyclopropyl ketone chemistry, providing a powerful method for the synthesis of 1,3-difunctionalized compounds and extended carbon chains.[5]

Under acidic conditions (both Brønsted and Lewis acids), protonation or coordination to the carbonyl oxygen activates the cyclopropane ring towards nucleophilic attack.[5][6] The regioselectivity of the ring opening is governed by the formation of the most stable carbocation intermediate.[5] Electron-donating groups on the cyclopropyl ring will direct cleavage to form a positive charge at the adjacent carbon.[5] For instance, in aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to generate a benzylic carbocation.[5]

The reaction can proceed through two main pathways:

  • SN2-like Pathway: Favored by soft nucleophiles, this pathway involves a concerted attack on a methylene carbon of the cyclopropane ring, leading to ring opening.[6]

  • Carbocationic Pathway: More common with hard nucleophiles and under strongly acidic conditions, this pathway involves the formation of a discrete carbocation intermediate that is subsequently trapped by a nucleophile.[6]

Diagram 1: Acid-Catalyzed Ring Opening of an Aryl Cyclopropyl Ketone

Acid_Catalyzed_Ring_Opening reactant Aryl Cyclopropyl Ketone protonated_ketone Protonated Ketone reactant->protonated_ketone Protonation acid H⁺ carbocation Benzylic Carbocation protonated_ketone->carbocation Ring Opening product Ring-Opened Product carbocation->product Nucleophilic Attack nucleophile Nu⁻

Caption: Acid-catalyzed ring opening proceeds via a carbocation.

The use of reducing agents can also effect the cleavage of the cyclopropane ring, often yielding ketones or alcohols with an extended carbon chain.[5] The mechanism can vary depending on the reducing agent. For example, reduction with zinc in ethanol is thought to proceed through a radical-anion intermediate.[5] With hydride reagents like sodium borohydride (NaBH₄), the ketone is first reduced to an alcohol, and under specific conditions, the cyclopropane ring can subsequently open.[5] The presence of aryl groups on the ketone or the cyclopropane ring generally facilitates these reactions.[5]

Transition metals, particularly palladium and nickel, are highly effective catalysts for the ring-opening of cyclopropyl ketones.

  • Palladium-Catalyzed Reactions: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to afford α,β-unsaturated ketones, often with high (E)-selectivity.[7][8]

  • Nickel-Catalyzed Reactions: Nickel catalysts are versatile for cross-coupling reactions of cyclopropyl ketones with organometallic reagents (e.g., organozinc) to produce γ-substituted silyl enol ethers.[5] These reactions can proceed through a mechanism involving cooperation between the nickel center and a redox-active ligand to enable C-C bond activation.[9]

Table 1: Comparison of Ring-Opening Methodologies

Method Typical Reagents/Catalysts Key Intermediates Primary Products Controlling Factors
Acid-Catalyzed Brønsted or Lewis Acids (e.g., H₂SO₄, Sc(OTf)₃)Carbocations1,3-Difunctionalized compoundsSubstituent electronic effects, nucleophile hardness
Reductive Zn/EtOH, NaBH₄Radical anions, alkoxidesExtended chain ketones/alcoholsSubstituent effects (aryl groups facilitate)
Palladium-Catalyzed Pd(OAc)₂/PCy₃Organopalladium species(E)-α,β-Unsaturated ketonesLigand, solvent
Nickel-Catalyzed Ni(0) complexes, redox-active ligandsAlkylnickel(II) speciesγ-Substituted silyl enol ethersLigand, organometallic reagent
Rearrangements: Accessing New Ring Systems

The strained nature of the cyclopropyl ring also predisposes it to various rearrangement reactions, leading to the formation of larger, more stable ring systems.

Thermally or under acidic conditions, cyclopropyl ketones can rearrange to form 4,5-dihydrofurans.[10] This transformation, known as the Cloke-Wilson rearrangement, provides an efficient route to five-membered oxygen-containing heterocycles.[11] The reaction is believed to proceed through a homoenolate intermediate. To avoid this rearrangement when it is an undesired side reaction, it is crucial to avoid high temperatures and strongly acidic conditions.[10]

Vinyl- and aryl-cyclopropyl ketones can undergo a formal homo-Nazarov cyclization to form six-membered rings.[12][13] This reaction is a homologous version of the well-known Nazarov cyclization of divinyl ketones and proceeds through a cationic intermediate.[14] The use of a silyl group as a cation-stabilizing substituent has significantly expanded the scope of this reaction.[14]

Diagram 2: The Homo-Nazarov Cyclization Workflow

Homo_Nazarov start Vinyl Cyclopropyl Ketone acid_activation Acid Activation (e.g., TsOH) start->acid_activation carbocation_formation Carbocation Formation & Ring Opening acid_activation->carbocation_formation cyclization 6-endo-trig Cyclization carbocation_formation->cyclization deprotonation Deprotonation cyclization->deprotonation product Cyclohexenone Product deprotonation->product

Caption: A stepwise representation of the homo-Nazarov cyclization.

Cycloaddition Reactions: Building Molecular Complexity

Cyclopropyl ketones can act as three-carbon building blocks in cycloaddition reactions, providing a powerful tool for the construction of five-membered rings.

A significant area of research has focused on the formal [3+2] cycloaddition of cyclopropyl ketones with alkenes and alkynes. These reactions are often catalyzed by transition metals or promoted by photoredox catalysis.

  • Samarium(II) Iodide-Catalyzed Cycloadditions: SmI₂ is a potent single-electron transfer reagent that can catalyze the intermolecular coupling of cyclopropyl ketones with various unsaturated partners.[15][16] The reactivity of the cyclopropyl ketone is influenced by substituents, with aryl groups enhancing reactivity through stabilization of the intermediate ketyl radical.[15][17] Computational studies have provided significant insight into the structure-reactivity relationships in these reactions.[15][17] Alkyl cyclopropyl ketones, which are generally less reactive, can be effectively engaged in these cycloadditions through the use of SmI₂ in combination with substoichiometric amounts of Sm⁰ to prevent catalyst deactivation.[18][19]

  • Titanium-Catalyzed Radical Redox Relay: Chiral Ti(salen) complexes can catalyze the stereoselective formal [3+2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes.[20] This process occurs via a radical redox-relay mechanism and allows for the construction of two C-C bonds and two contiguous stereocenters with excellent diastereo- and enantioselectivity.[20]

  • Visible Light Photocatalysis: A photocatalytic system can be employed to effect the one-electron reduction of aryl cyclopropyl ketones, generating a radical anion that can participate in [3+2] cycloadditions with olefins.[21]

Experimental Protocol: SmI₂-Catalyzed [3+2] Cycloaddition of an Alkyl Cyclopropyl Ketone

Objective: To synthesize a substituted cyclopentene via the SmI₂-catalyzed coupling of an alkyl cyclopropyl ketone and an alkyne.

Materials:

  • Alkyl cyclopropyl ketone (1.0 equiv)

  • Alkyne (1.2 equiv)

  • SmI₂(THF) solution (0.1 M, 0.2 equiv)

  • Sm powder (0.1 equiv)

  • Anhydrous THF

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add Sm powder to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the alkyl cyclopropyl ketone and the alkyne to the vial.

  • Add anhydrous THF to dissolve the reactants.

  • While stirring, add the SmI₂(THF) solution dropwise to the reaction mixture.

  • Seal the vial and continue stirring at room temperature for the specified time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by opening the vial to air and adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The use of substoichiometric Sm⁰ is critical for catalyst turnover, especially with less reactive alkyl cyclopropyl ketones.[19] Running a control experiment without Sm⁰ should result in significantly lower or no product formation, thus validating the necessity of the co-catalyst for this system.[19]

The Role in Medicinal Chemistry and Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry, and its incorporation into drug candidates can lead to improved pharmacological properties.[1][22] Cyclopropyl ketones serve as versatile intermediates for the synthesis of a wide range of pharmaceuticals, including antiviral agents (e.g., Efavirenz), fungicides, and herbicides.[23][24] The ability to use cyclopropyl ketones to access diverse and complex molecular scaffolds makes them highly attractive in drug discovery programs.[25]

Conclusion and Future Outlook

The reactivity of the alpha-carbon in cyclopropyl ketones is a rich and multifaceted field of study. The interplay of ring strain and electronic effects gives rise to a diverse array of synthetically useful transformations, from ring-openings and rearrangements to complex cycloadditions. A deep understanding of the underlying mechanistic principles is paramount for harnessing the full potential of these versatile building blocks. As our understanding of catalysis and reaction mechanisms continues to evolve, we can anticipate the development of even more sophisticated and selective methods for the transformation of cyclopropyl ketones, further solidifying their importance in modern organic synthesis and drug development.

References

An In-depth Technical Guide to the Stability and Decomposition of α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Double-Edged Sword of Reactivity

To the researchers, medicinal chemists, and process development scientists who handle α-bromo ketones, their utility is undeniable. These molecules are powerful electrophilic building blocks, pivotal in the synthesis of a vast array of heterocycles and complex organic scaffolds, including many pharmaceutical agents.[1][2][3] The very features that make them synthetically valuable—the electron-withdrawing carbonyl group activating the adjacent carbon-bromine bond—also render them inherently unstable.[2] This guide is crafted from field-proven experience and rigorous scientific principles to provide a comprehensive understanding of the stability and decomposition pathways of α-bromo ketones. Our objective is not merely to present protocols but to instill a deep, causal understanding that empowers scientists to anticipate, control, and leverage the unique chemical nature of these indispensable intermediates.

The Chemical Foundation of Instability

The reactivity of an α-bromo ketone is dictated by the synergy between the carbonyl (C=O) group and the adjacent C-Br bond. The carbonyl group's inductive electron withdrawal polarizes the C-Br bond, increasing the electrophilicity of the α-carbon and making the bromide a better leaving group.[2] This inherent electronic arrangement predisposes the molecule to several degradation pathways.

Structural Factors Influencing Stability

The stability of an α-bromo ketone is not absolute and is significantly influenced by its molecular structure:

  • Steric Hindrance: Bulky substituents on the α-carbon or adjacent carbons can sterically hinder the approach of nucleophiles or bases, thereby slowing decomposition rates. Conversely, less hindered α-bromo ketones, like bromoacetone, are notoriously unstable.

  • Electronic Effects: The nature of substituents on the ketone, particularly in the case of aromatic ketones (phenacyl bromides), plays a crucial role.

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃) on an aromatic ring can further destabilize the molecule by enhancing the electrophilicity of the carbonyl carbon and, by extension, the α-carbon.

    • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) can partially mitigate this effect, though the fundamental instability remains. Studies on the solvolysis of substituted phenacyl bromides provide quantitative evidence for these electronic influences.[4]

A summary of factors impacting stability is presented below.

FactorEffect on StabilityRationale & Field Insights
Temperature DecreasesHigher thermal energy increases the rate of all decomposition pathways, particularly elimination and hydrolysis. Storage at low temperatures (-20°C to 4°C) is critical.
Light (UV/Visible) DecreasesAbsorption of photons can induce homolytic cleavage of the C-Br bond, initiating radical-chain decomposition.[5][6][7] Amber vials or storage in the dark is mandatory.
Moisture (H₂O) Decreasesα-Bromo ketones are susceptible to hydrolysis, yielding α-hydroxy ketones and corrosive hydrogen bromide (HBr).
pH Decreases at extremesBoth acidic and basic conditions catalyze decomposition. Basic conditions promote dehydrobromination, while acidic conditions can catalyze hydrolysis.[8][9]
Oxygen/Oxidants DecreasesThe presence of oxidizing agents can lead to complex degradation pathways. Radical intermediates formed during photolysis are particularly susceptible to reaction with oxygen.
Presence of Bases Significantly DecreasesBases readily promote the E2 elimination of HBr to form α,β-unsaturated ketones.[10]
Presence of HBr Significantly DecreasesThe primary decomposition byproduct, HBr, is a strong acid that can catalyze further degradation, creating an autocatalytic cycle of decomposition.[11][12]

Primary Decomposition Pathways: Mechanisms and Consequences

Understanding the specific chemical transformations that constitute "decomposition" is key to preventing them. The primary pathways are hydrolysis, dehydrobromination, and photolysis.

Hydrolytic Degradation

In the presence of water, α-bromo ketones undergo hydrolysis to form the corresponding α-hydroxy ketone and hydrogen bromide. This reaction can be catalyzed by both acid and base, though it often proceeds even in neutral water due to the compound's inherent reactivity.

The acid-catalyzed mechanism involves the initial protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. While this enol is the key intermediate for acid-catalyzed α-halogenation, in the context of degradation, the polarized C-Br bond is susceptible to nucleophilic attack by water.[13]

Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Start α-Bromo Ketone Protonated Protonated Carbonyl Start->Protonated + H⁺ Product α-Hydroxy Ketone + HBr Protonated->Product + H₂O - H⁺ H3O H₃O⁺ H2O H₂O H2O_2 H₂O

Fig 1. Simplified Acid-Catalyzed Hydrolysis Pathway.

The liberation of HBr is particularly problematic as it lowers the pH of the microenvironment, catalyzing further hydrolysis and creating a feedback loop of accelerated decomposition.[11][12]

Dehydrobromination (Elimination)

Perhaps the most common decomposition pathway, especially during synthesis, purification, or in the presence of basic impurities, is the elimination of HBr to yield an α,β-unsaturated ketone.[10][14] This reaction typically proceeds via a concerted E2 mechanism, requiring a base to abstract a proton from the α'-carbon.

Dehydrobromination Start R-CO-CH(Br)-CH₂-R' α-Bromo Ketone TS Transition State Start->TS Base abstracts α'-H Product R-CO-CH=CH-R' α,β-Unsaturated Ketone TS->Product Br⁻ leaves BH B-H⁺ Br_ion Br⁻ Base Base:

Fig 2. E2 Dehydrobromination Mechanism.

This pathway is responsible for the common observation of olefinic impurities in α-bromo ketone samples. The resulting α,β-unsaturated ketone is often more colored, contributing to the yellow or brown appearance of a degrading sample.[11]

Photolytic Decomposition

Exposure to light, particularly in the UV range, provides sufficient energy to induce homolytic cleavage of the weakest bond in the molecule: the C-Br bond. This Norrish-type process generates a phenacyl radical (or analogous ketonyl radical) and a bromine radical.[7][15]

Photolysis Start α-Bromo Ketone (R-CO-CH₂Br) Radicals Phenacyl Radical (R-CO-ĊH₂) + Bromine Radical (Br•) Start->Radicals hν (UV/Visible Light) C-Br Homolysis Products Complex Mixture: • Dimerization Products • H-Abstraction Products • Reaction with Solvent Radicals->Products Radical Reactions

Fig 3. Primary Photochemical Decomposition Pathway.

These highly reactive radical intermediates can then participate in a variety of secondary reactions, including:

  • Hydrogen Abstraction: Abstraction of a hydrogen atom from the solvent or another molecule to form the parent ketone.

  • Dimerization: Combination of two phenacyl radicals.

  • Reaction with Oxygen: Formation of peroxy radicals and subsequent complex oxidative degradation products.

  • Further Reaction: The bromine radical can initiate other radical chain reactions.

Quantitative studies on α-bromoacetophenone have shown that this C-Br bond cleavage occurs with a significant quantum yield, underscoring the high photosensitivity of this class of compounds.[5][6]

CompoundWavelengthQuantum Yield (Φ)Reference
α-Bromoacetophenone300-350 nm0.41[6]
α-Chloroacetophenone300-350 nm0.88[6]

Experimental Design for Stability Assessment: A Self-Validating System

For drug development professionals, assessing the stability of a reactive intermediate like an α-bromo ketone is not just good practice; it is a regulatory expectation. A well-designed forced degradation study, guided by ICH principles, provides critical insights into degradation pathways and is essential for developing a stability-indicating analytical method.[8][16][17]

The goal is to induce a target degradation of 5-20%.[10][17] Degradation below 5% may not generate sufficient quantities of degradants for detection and identification, while degradation above 20% can lead to secondary and tertiary degradants that are not representative of real-world storage conditions.[10]

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of α-Bromo Ketone in Acetonitrile/Water Stress_Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Start->Stress_Acid Stress_Base Base Hydrolysis (e.g., 0.1 N NaOH, RT/60°C) Start->Stress_Base Stress_Ox Oxidation (e.g., 3% H₂O₂, RT) Start->Stress_Ox Stress_Therm Thermal Stress (Solid State, e.g., 80°C) Start->Stress_Therm Stress_Photo Photostability (ICH Q1B Light Conditions) Start->Stress_Photo Control Control Sample (Unstressed, protected from light, RT) Start->Control Quench Quench Reaction (Neutralize pH, Cool to stop thermal) Stress_Acid->Quench Stress_Base->Quench Stress_Ox->Quench Stress_Therm->Quench Stress_Photo->Quench Analyze Analyze All Samples by Validated Stability-Indicating HPLC-UV/DAD Method Control->Analyze Quench->Analyze Characterize Characterize Degradants (LC-MS, NMR if needed) Analyze->Characterize If unknown peaks > threshold Report Report Results: • % Assay Loss • % Impurity Formation • Mass Balance Analyze->Report

Fig 4. Workflow for a Comprehensive Forced Degradation Study.
Protocol: Forced Acidic and Basic Hydrolysis

Causality: This study evaluates susceptibility to pH-mediated degradation. Acidic conditions can catalyze hydrolysis, while basic conditions are highly effective at promoting dehydrobromination.[8] Comparing results at room and elevated temperatures provides insight into the thermal dependence of these pathways.

Methodology:

  • Sample Preparation: Prepare a solution of the α-bromo ketone at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water. The organic co-solvent is often necessary for solubility.

  • Acid Stress: To an aliquot of the stock solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

  • Base Stress: To a separate aliquot, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

  • Incubation: Maintain the samples at both room temperature (e.g., 25°C) and an elevated temperature (e.g., 60°C).[8] Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

  • Quenching: At each time point, withdraw an aliquot and immediately neutralize it. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl. This step is critical to stop the degradation at a specific point in time.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.

Protocol: Forced Oxidative Degradation

Causality: This test assesses the molecule's vulnerability to oxidation, which can occur via radical pathways or reaction with peroxides. Hydrogen peroxide is a standard oxidant used for this purpose.[8][10]

Methodology:

  • Sample Preparation: Use the same stock solution (e.g., 1 mg/mL) as in the hydrolysis study.

  • Oxidative Stress: Add a volume of hydrogen peroxide solution (e.g., 30% H₂O₂) to achieve a final concentration of approximately 3% H₂O₂.

  • Incubation: Maintain the sample at room temperature, protected from light, for a defined period (e.g., up to 7 days), sampling at appropriate intervals.[8]

  • Analysis: Directly analyze the samples by HPLC. Quenching is typically not required but can be done by adding a reducing agent like sodium bisulfite if necessary.

Protocol: Forced Thermal and Photolytic Degradation

Causality: Thermal stress evaluates the stability of the compound in the solid state at elevated temperatures, relevant to storage and transport. Photostability testing is mandated by ICH Q1B and assesses degradation upon exposure to light.[8][17]

Methodology (Thermal):

  • Sample Preparation: Place a thin layer of the solid α-bromo ketone in a vial.

  • Thermal Stress: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a set period.

  • Analysis: At each time point, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.

Methodology (Photolytic):

  • Sample Preparation: Prepare samples of the solid material and a solution (e.g., 1 mg/mL). Prepare parallel "dark" control samples wrapped in aluminum foil.

  • Light Exposure: Place the samples in a validated photostability chamber. According to ICH Q1B, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.[8]

  • Analysis: Analyze the light-exposed and dark control samples by HPLC. Significant degradation in the exposed sample compared to the dark control indicates photosensitivity.

Analytical Considerations and Data Interpretation

A stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all known degradation products without interference.[18][19]

  • Technique of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Diode-Array Detection (DAD) is the gold standard. DAD allows for peak purity analysis, which provides confidence that a chromatographic peak corresponds to a single component.

  • Method Development: A typical starting point for a method for phenacyl bromides would be a C18 column with a gradient elution using a mobile phase of acidified water (e.g., 0.1% formic or phosphoric acid) and acetonitrile or methanol.

  • Mass Balance: A critical component of data interpretation is the mass balance calculation. The sum of the assay value (% of parent compound remaining) and the levels of all detected degradation products should ideally be close to 100%.[17] A significant deviation from 100% may suggest the formation of volatile products not detected by HPLC, products that do not have a UV chromophore, or products that are irreversibly adsorbed onto the HPLC column.

  • Degradant Identification: For any significant degradation product, identification is necessary. LC-MS is a powerful tool for obtaining molecular weight information, while isolation followed by NMR spectroscopy can provide definitive structural elucidation.[7]

Safe Handling, Storage, and Disposal

The inherent reactivity of α-bromo ketones necessitates strict safety protocols.

  • Personal Protective Equipment (PPE): Always handle α-bromo ketones in a certified chemical fume hood. Wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. Many α-bromo ketones, such as phenacyl bromide, are lachrymators (cause tearing) and skin irritants.

  • Storage: Store α-bromo ketones in tightly sealed, amber glass containers in a cool, dark, and dry environment.[11] Refrigeration or freezing under an inert atmosphere (nitrogen or argon) is highly recommended for long-term stability.

  • Quenching and Disposal: Due to their reactivity and the hazardous nature of their decomposition byproducts (HBr), α-bromo ketones should not be disposed of directly. Small quantities of waste or residual material should be quenched before disposal.

    • Procedure: In a fume hood, cool the container with the α-bromo ketone residue in an ice bath.

    • Slowly add a suitable nucleophilic quenching agent, such as a solution of sodium bisulfite or sodium thiosulfate in water, with stirring. This will react with the electrophilic α-carbon.

    • After the initial reaction subsides, cautiously add a solution of sodium bicarbonate or sodium hydroxide to neutralize the HBr byproduct.

    • Ensure the final solution is neutral (check with pH paper) before disposing of it as hazardous aqueous waste according to institutional guidelines.[20][21][22]

References

An In-depth Technical Guide to the Health and Safety of 2-bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive health and safety guide for 2-bromo-1-cyclopropylpropan-1-one (CAS No: 34650-66-3), a key reagent in various synthetic pathways.[1] As drug development professionals and researchers, a profound understanding of the potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to ensuring a safe laboratory environment and the integrity of our research. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with this compound confidently and safely.

Core Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) provides a clear framework for understanding its potential dangers.[1]

GHS Hazard Summary

The compound presents multiple hazards that necessitate careful handling. It is a combustible liquid that is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[1]

Hazard Class Category Hazard Statement Source
Flammable LiquidsCategory 4H227: Combustible liquid[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
GHS Label Elements

The GHS classification mandates specific label elements to ensure immediate hazard recognition.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) Spill_Response A Spill Detected B Evacuate Immediate Area Alert Others A->B C Don Appropriate PPE B->C D Remove Ignition Sources C->D E Contain Spill with Inert Absorbent Material D->E F Collect Residue with Non-Sparking Tools E->F G Place in Sealed Container for Disposal F->G H Decontaminate Area G->H

References

Introduction: The Strategic Value of α-Brominated Cyclopropyl Ketones in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-bromo-1-cyclopropylpropan-1-one

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity and chemical properties. Among these, the cyclopropyl group and the α-bromo ketone functionality stand out for their significant contributions. The cyclopropane ring, a highly strained three-membered carbocycle, is prized in medicinal chemistry for its ability to improve metabolic stability, enhance potency, and modulate the conformation of drug candidates[1]. Its unique electronic properties and rigid structure make it a valuable substituent in designing novel therapeutics[2][3].

On the other hand, α-bromo ketones are exceptionally versatile synthetic intermediates. The presence of a bromine atom on the carbon adjacent to a carbonyl group renders this position highly electrophilic, making it susceptible to a wide array of nucleophilic substitution and elimination reactions[4][5]. This reactivity is a cornerstone for constructing complex molecular architectures and for the targeted development of covalent inhibitors in drug discovery[4].

The convergence of these two powerful functionalities in This compound (CAS No: 34650-66-3) creates a building block of considerable interest for researchers and drug development professionals[6][7]. This guide provides a detailed examination of the logical synthesis of this compound, grounded in established principles of organic chemistry, and offers insights into the causality behind the experimental choices.

Physicochemical and Structural Data

A clear understanding of the target compound's properties is fundamental for its synthesis and application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 34650-66-3PubChem[6]
Molecular Formula C₆H₉BrOPubChem[6]
Molecular Weight 177.04 g/mol PubChem[6]
Canonical SMILES CC(C(=O)C1CC1)BrPubChem[6]
InChI Key NPNNSQQYZVWPMG-UHFFFAOYSA-NPubChem[6]

The First Synthesis: A Logic-Driven Approach via Direct α-Bromination

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be confidently inferred from well-established and robust chemical transformations. The most direct and industrially scalable approach is the α-bromination of the parent ketone, 1-cyclopropylpropan-1-one .

This synthetic strategy is predicated on the foundational principles of ketone reactivity. The α-protons of a ketone are acidic and can be removed to form an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source[4][8].

Causality Behind Experimental Design

The choice of direct bromination is guided by several key factors:

  • Atom Economy and Efficiency: This method directly introduces the desired functionality in a single step, avoiding lengthy and potentially low-yielding synthetic sequences.

  • Availability of Precursors: The starting material, 1-cyclopropylpropan-1-one, is readily accessible or can be synthesized through standard methods like the Friedel-Crafts acylation of cyclopropane or the oxidation of the corresponding secondary alcohol.

  • Predictable Regioselectivity: In the case of 1-cyclopropylpropan-1-one, the α-carbon on the ethyl chain is more sterically accessible and the resulting enol is thermodynamically favored for bromination over the α-carbon on the cyclopropyl ring.

The general mechanism for the acid-catalyzed α-bromination of a ketone provides a solid framework for understanding this transformation.

G A 1-Cyclopropylpropan-1-one B Protonated Ketone A->B + H⁺ C Enol Intermediate B->C Tautomerization (-H⁺) D Bromonium Ion Intermediate C->D + Br₂ E This compound D->E - Br⁻, -H⁺ HBr HBr H3O H₃O⁺

Caption: Acid-catalyzed α-bromination mechanism.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for reproducibility and safety in a controlled laboratory setting.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1-Cyclopropylpropan-1-one10109-96-398.141.0
Bromine (Br₂)7726-95-6159.811.05
Glacial Acetic Acid64-19-760.05Solvent
Saturated Sodium Bicarbonate144-55-884.01For work-up
Anhydrous Magnesium Sulfate7487-88-9120.37For drying
Diethyl Ether60-29-774.12For extraction
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), charge 1-cyclopropylpropan-1-one (e.g., 9.81 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Bromination: Cool the stirred solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The disappearance of the reddish-brown bromine color indicates the reaction is nearing completion.

  • Work-up and Extraction: Carefully pour the reaction mixture into 300 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Neutralization: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.

Synthetic Workflow Diagram

G start Start: 1-Cyclopropylpropan-1-one in Acetic Acid step1 Bromination: Add Br₂ in Acetic Acid (0-10 °C) start->step1 step2 Reaction: Stir at RT (2-3h) step1->step2 step3 Quench & Extract: Add H₂O, Extract with Diethyl Ether step2->step3 step4 Wash & Neutralize: NaHCO₃ (aq), Brine step3->step4 step5 Dry & Concentrate: MgSO₄, Rotary Evaporation step4->step5 end Product: 2-Bromo-1-cyclopropyl- propan-1-one step5->end

Caption: Experimental workflow for the synthesis.

Safety and Hazard Considerations

Working with α-bromo ketones requires strict adherence to safety protocols.

  • This compound: This compound is classified as a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation[6].

  • Bromine (Br₂): Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Bromide (HBr): The reaction generates hydrogen bromide gas as a byproduct, which is corrosive and toxic. The reaction must be conducted in a fume hood, and the off-gas should be passed through a trap containing a sodium hydroxide or sodium bicarbonate solution.

Conclusion and Future Outlook

The synthesis of this compound via direct α-bromination of its parent ketone represents a logical and efficient application of fundamental organic chemistry principles. This technical guide outlines a robust and reproducible protocol, grounded in an understanding of the underlying reaction mechanism and the strategic importance of the resulting compound. As a versatile building block, this compound will continue to be a valuable tool for medicinal chemists and synthesis professionals in the development of novel molecular entities with enhanced pharmacological profiles.

References

Methodological & Application

Synthetic applications of 2-bromo-1-cyclopropylpropan-1-one in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 2-Bromo-1-cyclopropylpropan-1-one

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the synthetic utility of this compound, a versatile α-bromo ketone. Intended for researchers, medicinal chemists, and process development scientists, this guide elucidates the reactivity of this building block and provides actionable protocols for its application in constructing complex molecular architectures.

Compound Profile and Strategic Significance

This compound (CAS No: 34650-66-3) is a bifunctional organic molecule that marries the unique steric and electronic properties of a cyclopropyl ring with the versatile reactivity of an α-bromo ketone.[1] Its structure is characterized by:

  • An Electrophilic α-Carbon: The carbon atom bearing the bromine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom.

  • A Versatile Carbonyl Group: The ketone functionality can participate in a wide range of classical carbonyl chemistry, or it can influence the reactivity of the adjacent α-position.

  • A Strained Cyclopropyl Ring: This three-membered ring acts as a rigid, sterically demanding substituent that can influence the regioselectivity and stereoselectivity of reactions. Its unique electronic properties, often described as having "double-bond character," can also modulate reactivity.

These features make this compound a valuable intermediate for introducing the cyclopropyl ketone moiety or for leveraging its inherent reactivity to construct more complex scaffolds, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant molecules.

Synthesis of the Reagent: α-Bromination

The most direct route to this compound is through the α-bromination of its parent ketone, 1-cyclopropylpropan-1-one. This reaction typically proceeds via an acid-catalyzed mechanism.

Mechanism: Acid-Catalyzed α-Bromination

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A weak base (such as the solvent or the bromide ion) then abstracts an α-proton to form a nucleophilic enol intermediate. This enol, which is the rate-determining species, then attacks molecular bromine in an electrophilic addition, followed by deprotonation to yield the final α-bromo ketone and regenerate the acid catalyst.[2][3][4]

G cluster_0 Step 1: Enol Formation (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation k 1-Cyclopropylpropan-1-one p_k Protonated Ketone k->p_k + H+ enol Enol Intermediate p_k->enol - H+ oxonium Oxonium Ion Intermediate enol->oxonium + Br2 h_plus H+ br_minus Br- br2 Br-Br product This compound oxonium->product - H+

Caption: Acid-catalyzed α-bromination of a ketone.

Protocol 1: Synthesis of this compound
  • Materials:

    • 1-Cyclopropylpropan-1-one (1.0 eq)

    • Molecular Bromine (Br₂) (1.05 eq)

    • Glacial Acetic Acid (as solvent)

    • Sodium bicarbonate (5% aq. solution)

    • Sodium thiosulfate (10% aq. solution)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclopropylpropan-1-one in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add molecular bromine dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Causality Note: Slow, cold addition is crucial to prevent over-bromination and control the exothermic reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (to neutralize acetic acid), 10% sodium thiosulfate solution (to quench excess bromine), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation or column chromatography to obtain pure this compound.

Key Synthetic Applications and Protocols

The true value of this compound lies in its ability to serve as a versatile precursor to a wide array of functionalized molecules.

Application 1: Nucleophilic Substitution (SN2 Reactions)

The primary mode of reactivity is nucleophilic substitution at the α-carbon. The bromine atom serves as an excellent leaving group, allowing for the introduction of various nucleophiles via an SN2 mechanism.[5] This is a cornerstone reaction for building molecular complexity.

G reagent This compound product α-Substituted Product reagent->product SN2 Attack leaving_group Bromide Ion (Br-) reagent->leaving_group Loss of Leaving Group nucleophile Nucleophile (Nu:) nucleophile->reagent

Caption: General workflow for SN2 reactions.

Protocol 2: Synthesis of 2-Amino-1-cyclopropylpropan-1-one Derivatives

α-Amino ketones are critical intermediates in pharmaceutical chemistry, often serving as precursors for heterocycles like imidazoles and oxazoles.

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (e.g., Benzylamine) (2.2 eq)

    • Acetonitrile (ACN) or Tetrahydrofuran (THF) as solvent

    • Potassium Carbonate (K₂CO₃) (optional, as acid scavenger)

  • Procedure:

    • Dissolve the amine (2.2 eq) in acetonitrile in a round-bottom flask. Causality Note: Using a slight excess of the amine (or a non-nucleophilic base like K₂CO₃) is essential to neutralize the HBr generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

    • Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC.

    • Upon completion, filter off any salts (e.g., benzylammonium bromide or K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the resulting α-amino ketone by column chromatography.

NucleophileProduct TypeTypical Yield (%)
Benzylamineα-Amino Ketone85-95%
Sodium Azideα-Azido Ketone90-98%
Thiophenolα-Thio Ketone80-90%
Morpholineα-Amino Ketone88-96%

Table 1: Representative yields for SN2 reactions with various nucleophiles.

Application 2: Synthesis of Heterocycles - The Hantzsch Thiazole Synthesis

This reagent is an ideal A2 synthon (a two-carbon electrophilic fragment) for constructing five-membered heterocycles. The Hantzsch synthesis provides a direct route to highly functionalized thiazoles.

Mechanism: The reaction proceeds by initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon, followed by an intramolecular cyclization via condensation of the amine with the ketone carbonyl, and subsequent dehydration.

Protocol 3: Synthesis of a 2,4-Disubstituted Thiazole

  • Materials:

    • This compound (1.0 eq)

    • Thioacetamide or Thiourea (1.0 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the thioamide (e.g., thioacetamide, 1.0 eq) in ethanol.

    • Add a solution of this compound (1.0 eq) in ethanol.

    • Reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction to room temperature. If a precipitate (the hydrobromide salt of the thiazole) forms, it can be collected by filtration.

    • Alternatively, concentrate the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic extracts with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the 4-cyclopropyl-2-methyl-5-methylthiazole.

Application 3: Dehydrobromination to form an α,β-Unsaturated Ketone

Elimination of HBr from this compound provides access to the corresponding α,β-unsaturated ketone (enone). This transformation is achieved using a non-nucleophilic, sterically hindered base to favor E2 elimination over SN2 substitution.[2][3] The resulting enone is a valuable Michael acceptor.

G cluster_0 E2 Elimination Mechanism start This compound product 1-Cyclopropylprop-2-en-1-one (Enone) start->product E2 Elimination hbr HBr base Base (e.g., Pyridine) base->start Abstracts β-Proton

Caption: E2 elimination to form a conjugated enone.

Protocol 4: Synthesis of 1-Cyclopropylprop-2-en-1-one

  • Materials:

    • This compound (1.0 eq)

    • Pyridine (as base and solvent) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) in THF.

    • Diethyl ether

    • Hydrochloric acid (1 M aq. solution)

  • Procedure:

    • Dissolve this compound in pyridine.

    • Heat the solution to reflux and stir for 2-4 hours. Causality Note: Pyridine is a weak enough base and sufficiently hindered to promote elimination while minimizing substitution. Heat is required to overcome the activation energy for the E2 process.[2]

    • After cooling, dilute the reaction mixture with diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature. Caution: The enone product can be volatile and may polymerize upon heating.

    • The crude product can often be used directly or purified by careful, low-temperature vacuum distillation.

Safety and Handling

This compound is a lachrymator and is harmful if swallowed or inhaled, causing skin and eye irritation.[1][6]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

  • Spills: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Versatility of a Strained Ring System

2-bromo-1-cyclopropylpropan-1-one is a fascinating and highly versatile synthetic intermediate. Its structure is characterized by the juxtaposition of three key functional and structural elements: a reactive α-bromo ketone moiety, a sterically accessible secondary carbon center, and a strained cyclopropyl ring. This unique combination of features makes it a valuable building block in organic synthesis, particularly for the introduction of the cyclopropyl pharmacophore into drug candidates. The cyclopropyl group is of significant interest in medicinal chemistry as it can impart favorable properties such as increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.[1][2]

These application notes provide a comprehensive guide to understanding and utilizing this compound in nucleophilic substitution reactions. We will delve into the mechanistic nuances that govern these transformations, provide detailed, field-tested protocols for reactions with common nucleophiles, and explore the potential applications of the resulting products in drug discovery and development.

Mechanistic Considerations: A Balancing Act of Reactivity

Nucleophilic substitution at the α-carbon of this compound is a powerful tool for carbon-heteroatom and carbon-carbon bond formation. The reactivity of this substrate is primarily governed by the interplay of several factors:

  • The Electrophilicity of the α-Carbon: The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the carbon atom bearing the bromine, making it highly susceptible to attack by nucleophiles.

  • The Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role in determining the reaction rate and, in some cases, the reaction pathway. Stronger, less hindered nucleophiles generally favor a direct SN2 displacement.

  • Potential for Competing Reactions: The presence of the cyclopropyl ring and the α-proton introduces the possibility of competing reaction pathways, namely ring-opening reactions and base-induced elimination or rearrangement (e.g., the Favorskii rearrangement). Careful control of reaction conditions is paramount to favor the desired substitution product.

A generalized workflow for selecting the appropriate reaction conditions is depicted below:

G cluster_0 Reaction Condition Selection Workflow start Select Nucleophile nucleophile_type Strong vs. Weak Hard vs. Soft start->nucleophile_type reaction_type Desired Reaction nucleophile_type->reaction_type conditions Optimize Conditions: - Solvent - Temperature - Base (if any) reaction_type->conditions Direct Substitution reaction_type->conditions Rearrangement/Ring Opening analysis Analyze Outcome: - Yield - Purity - Side Products conditions->analysis analysis->conditions Re-optimize end Purified Product analysis->end

Caption: A decision workflow for optimizing nucleophilic substitution reactions.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with representative amine, thiol, and azide nucleophiles.

Protocol 1: Synthesis of 2-Amino-1-cyclopropylpropan-1-one Derivatives via Reaction with Amines

The reaction of this compound with primary or secondary amines provides a direct route to valuable α-amino ketone derivatives. These compounds are important building blocks for the synthesis of more complex nitrogen-containing heterocycles and peptidomimetics.[3] It is important to note that over-alkylation can be a side reaction with primary amines, leading to the formation of tertiary amines.[4]

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine) (2.2 equivalents)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add the desired amine (2.2 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-1-cyclopropylpropan-1-one derivative.

Data Presentation:

EntryAmine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1BenzylamineACNK₂CO₃2518~85%
2MorpholineACNK₂CO₃2516~90%
3AnilineDMFK₂CO₃5024~60%

Note: Yields are approximate and will vary depending on the specific amine and reaction scale.

Protocol 2: S-Alkylation of Thiols for the Synthesis of α-Thioether Ketones

The reaction with thiols provides an efficient route to α-thioether ketones. This S-alkylation reaction is typically high-yielding and proceeds under mild conditions.[5] The resulting thioethers have potential applications in the development of novel therapeutic agents.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Ethanol

  • Sodium ethoxide (NaOEt) (1.2 equivalents)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol.

  • Add sodium ethoxide (1.2 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise to the thiolate solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired α-thioether ketone.

Data Presentation:

EntryThiol NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1ThiophenolEtOHNaOEt256~92%
2Benzyl mercaptanEtOHNaOEt255~95%
3Cysteine ethyl esterEtOHNaOEt258~88%

Note: Yields are approximate and will vary depending on the specific thiol and reaction scale.

Protocol 3: Synthesis of 2-Azido-1-cyclopropylpropan-1-one via Azide Substitution

The substitution with azide ions provides a pathway to α-azido ketones, which are versatile intermediates. The azide group can be readily reduced to a primary amine or participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.[6][7]

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at 50 °C for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-azido-1-cyclopropylpropan-1-one.

Data Presentation:

EntryAzide SourceSolventTemperature (°C)Time (h)Yield (%)
1NaN₃DMF508~89%
2NaN₃Acetone/H₂OReflux10~80%

Note: Yields are approximate and will vary depending on the reaction conditions.

G cluster_1 General Nucleophilic Substitution Pathway reactant This compound transition_state [Transition State]‡ reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product 2-Nu-1-cyclopropylpropan-1-one transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: A simplified diagram of the SN2 reaction pathway.

Applications in Drug Discovery and Development

The products derived from nucleophilic substitution reactions of this compound hold significant promise in medicinal chemistry.

  • Antifungal Agents: The cyclopropyl ketone moiety is found in compounds with potential antifungal activity.[8] The introduction of various functional groups through nucleophilic substitution allows for the generation of a library of analogs for structure-activity relationship (SAR) studies to develop more potent and selective antifungal agents.[9]

  • Peptidomimetics and Constrained Amino Acids: The α-amino ketones synthesized can be further elaborated into cyclopropyl-containing amino acids. These non-natural amino acids can be incorporated into peptides to induce specific conformations and enhance metabolic stability, which is highly desirable in peptide-based drug design.[3][10]

  • Bioorthogonal Chemistry: The α-azido ketone products can be utilized in bioorthogonal "click" chemistry reactions for applications such as activity-based protein profiling and the development of targeted drug delivery systems.[6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of cyclopropyl-containing molecules. The nucleophilic substitution reactions at the α-position provide a straightforward and efficient means to introduce various functionalities. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration of this unique chemical entity in the pursuit of novel therapeutics and functional molecules. Careful consideration of the reaction mechanism and optimization of reaction conditions are key to achieving high yields and minimizing side reactions.

References

Application Notes: 2-Bromo-1-cyclopropylpropan-1-one in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2] Its unique stereoelectronic properties—stemming from high p-character C-C bonds and inherent ring strain—confer significant advantages upon parent molecules.[2][3][4][5] When incorporated into drug candidates, the cyclopropyl ring can enhance metabolic stability, improve binding potency, modulate lipophilicity, and reduce off-target effects by enforcing a rigid conformation.[1][3][6]

This guide focuses on 2-bromo-1-cyclopropylpropan-1-one , a versatile and highly reactive α-bromoketone. Its structure combines the desirable cyclopropyl group with a reactive electrophilic center, making it an ideal precursor for constructing a variety of pharmaceutically relevant heterocyclic compounds, including thiazoles, imidazoles, and pyrazoles.[7][8][9] This document provides an in-depth exploration of its synthetic applications, complete with detailed mechanisms and field-tested protocols for researchers in organic synthesis and drug development.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.

PropertyValueSource
IUPAC Name This compound[10]
CAS Number 34650-66-3[10]
Molecular Formula C₆H₉BrO[10]
Molecular Weight 177.04 g/mol [10]
Appearance Combustible liquid[10]
SMILES CC(C(=O)C1CC1)Br[10]
GHS Hazard & Precautionary Statements

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Statements (H-Codes):

    • H227: Combustible liquid.[10]

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Statements (P-Codes) - Selected:

    • P261: Avoid breathing mist/vapours/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P301+P316: IF SWALLOWED: Get emergency medical help immediately.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

    • P405: Store locked up.[11]

Handling Protocol: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat, is mandatory.[11]

Core Application: Synthesis of Heterocyclic Scaffolds

The primary utility of this compound lies in its ability to serve as a key electrophile in cyclocondensation reactions. The bromine atom at the α-position makes the adjacent carbon a prime target for nucleophilic attack, initiating ring formation.[7]

A. Synthesis of 2-Amino-4-cyclopropyl-5-methylthiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[12][13] Utilizing thiourea as the thioamide component provides a direct and efficient route to 2-aminothiazoles, a scaffold present in numerous approved drugs like Dasatinib.[14]

Reaction Mechanism: The synthesis proceeds via a well-established pathway. The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of the ketone in an Sₙ2 reaction, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization via attack of the nitrogen atom on the carbonyl carbon, followed by a dehydration step to yield the final aromatic 2-aminothiazole ring.[15]

Imidazole_Synthesis cluster_reactants Reactants ketone 2-Bromo-1-cyclopropyl- propan-1-one process One-Pot Reaction (Heating, Solvent-free) ketone->process aldehyde Aldehyde (R'-CHO) aldehyde->process amine Primary Amine (R''-NH₂) amine->process ammonia Ammonium Acetate (NH₄OAc) ammonia->process product 1,2,4-Trisubstituted Imidazole process->product Cyclocondensation & Aromatization Pyrazole_Synthesis ketone 2-Bromo-1-cyclopropyl- propan-1-one diketone 1-Cyclopropyl-2-methyl- 1,3-diketone ketone->diketone Step 1: Substitution product 1,3,5-Trisubstituted Pyrazole diketone->product Step 2: Cyclocondensation hydrazine Substituted Hydrazine (R-NHNH₂) hydrazine->product

References

Application Note & Protocols: Strategic Synthesis of α-Amino and α-Thio Cyclopropyl Ketones via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and detailed experimental protocols for the reaction of 2-bromo-1-cyclopropylpropan-1-one with amine and thiol nucleophiles. As a key α-haloketone, this substrate serves as a powerful electrophile for constructing valuable α-amino ketone and α-thio ketone scaffolds.[1][2] These products are of significant interest in medicinal chemistry and drug development, largely due to the unique physicochemical properties imparted by the cyclopropyl moiety, which can enhance metabolic stability and target binding affinity.[3][4] This document outlines the underlying reaction mechanisms, provides step-by-step synthetic protocols, discusses troubleshooting, and highlights the synthetic utility of the resulting products.

Scientific Principles and Reaction Mechanisms

The Electrophilic Nature of α-Bromoketones

The synthetic utility of this compound stems from the enhanced reactivity of the α-carbon. The adjacent electron-withdrawing carbonyl group significantly polarizes the C-Br bond and stabilizes the transition state of nucleophilic attack, making the α-carbon highly susceptible to substitution.[2][5] These reactions predominantly proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism, characterized by the direct displacement of the bromide leaving group by an incoming nucleophile.[5][6]

Reaction with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a classical and efficient method for the synthesis of α-amino ketones.[7][8][9] The mechanism involves the nucleophilic attack of the amine's nitrogen lone pair on the electrophilic α-carbon. This is followed by the expulsion of the bromide ion. A second equivalent of the amine or a non-nucleophilic base then deprotonates the resulting ammonium salt to yield the neutral α-amino ketone product.[10]

To prevent undesired side reactions, such as the formation of secondary or tertiary amines from the initial product, it is often advantageous to use a large excess of the primary amine nucleophile.[10]

G cluster_amine Mechanism: Amine Nucleophilic Substitution reactant 2-Bromo-1-cyclopropyl- propan-1-one ts Sɴ2 Transition State reactant->ts Nucleophilic Attack amine Amine (R₂NH) amine->ts intermediate Ammonium Salt Intermediate ts->intermediate Bromide Expulsion product α-Amino Ketone intermediate->product Deprotonation base Base (e.g., R₂NH) base->intermediate

Caption: Sɴ2 mechanism for the formation of α-amino ketones.

Reaction with Thiol Nucleophiles

Thiols, and particularly their conjugate bases (thiolates), are exceptionally potent nucleophiles due to the high polarizability of sulfur.[11] Their reaction with this compound provides a direct route to α-thio ketones (α-sulfanyl ketones). The mechanism is analogous to that with amines, involving an Sɴ2 displacement of the bromide. To facilitate the reaction and ensure the presence of the more nucleophilic thiolate, a base is typically required to deprotonate the thiol.

The resulting α-thio ketones are versatile intermediates, notably for the synthesis of sulfur-containing heterocycles such as thiazoles.[12][13]

G cluster_thiol Mechanism: Thiolate Nucleophilic Substitution thiol Thiol (RSH) thiolate Thiolate (RS⁻) thiol->thiolate Deprotonation base Base (e.g., K₂CO₃) base->thiolate product α-Thio Ketone thiolate->product Sɴ2 Attack & Bromide Expulsion reactant 2-Bromo-1-cyclopropyl- propan-1-one reactant->product

Caption: Sɴ2 mechanism for the formation of α-thio ketones.

Experimental Protocols & Data

Safety Precaution: α-Bromoketones are potent lachrymators and alkylating agents. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Amines may be corrosive, and thiols possess extremely foul odors; handle with care and quench waste appropriately.

Protocol 1: Synthesis of 1-Cyclopropyl-2-(piperidin-1-yl)propan-1-one

This protocol details a representative synthesis of an α-amino ketone using a secondary amine.

  • Materials:

    • This compound (1.0 eq, e.g., 1.77 g, 10 mmol)

    • Piperidine (2.2 eq, e.g., 2.15 mL, 22 mmol)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq, e.g., 2.07 g, 15 mmol)

    • Acetonitrile (CH₃CN), anhydrous (approx. 50 mL)

    • Ethyl acetate (EtOAc), brine, deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard glassware for reaction, workup, and purification

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.77 g) and anhydrous acetonitrile (50 mL).

    • Add potassium carbonate (2.07 g) to the solution.

    • Add piperidine (2.15 mL) dropwise to the stirring suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:EtOAc).

    • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with EtOAc.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in EtOAc (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure α-amino ketone.

Protocol 2: Synthesis of 1-Cyclopropyl-2-(phenylthio)propan-1-one

This protocol details a representative synthesis of an α-thio ketone.

  • Materials:

    • This compound (1.0 eq, e.g., 1.77 g, 10 mmol)

    • Thiophenol (1.05 eq, e.g., 1.07 mL, 10.5 mmol)

    • Triethylamine (Et₃N) (1.2 eq, e.g., 1.67 mL, 12 mmol)

    • Dichloromethane (DCM), anhydrous (approx. 50 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl), brine, deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard glassware for reaction under an inert atmosphere

  • Procedure:

    • Set up a 100 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

    • Add anhydrous DCM (50 mL), followed by thiophenol (1.07 mL) and triethylamine (1.67 mL). Stir for 5 minutes.

    • Add this compound (1.77 g) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC (e.g., 9:1 Hexane:EtOAc).

    • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure α-thio ketone.

Summary of Reaction Conditions
NucleophileBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
PiperidineK₂CO₃CH₃CN251485-95%
BenzylamineExcess AmineEthanol50880-90%
ThiophenolEt₃NDCM25590-98%
Benzyl MercaptanNaHTHF0 to 25388-96%

Note: Yields are hypothetical and representative of typical outcomes for these transformations.

Workflow and Applications

The synthetic workflow provides a robust and versatile platform for generating libraries of novel compounds for biological screening.

G start 2-Bromo-1-cyclopropyl- propan-1-one reaction1 Nucleophilic Substitution start->reaction1 reaction2 Nucleophilic Substitution start->reaction2 amines Amine Library (Primary, Secondary) amines->reaction1 thiols Thiol Library thiols->reaction2 products1 α-Amino Ketone Derivatives reaction1->products1 products2 α-Thio Ketone Derivatives reaction2->products2 end Heterocycle Synthesis & Drug Discovery Screening products1->end products2->end

Caption: General synthetic workflow from the starting material to final applications.

The α-amino and α-thio ketone products are not merely final targets but are crucial building blocks for more complex molecular architectures.

  • α-Amino Ketones: These are key precursors for a wide array of nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines, which are prevalent motifs in pharmaceuticals.[9]

  • α-Thio Ketones: These compounds are frequently employed in the synthesis of thiazoles and other sulfur-containing heterocycles, which exhibit a broad range of biological activities.[12][13]

  • Cyclopropyl Moiety: The inclusion of the cyclopropyl group is a well-established strategy in drug design to modulate a molecule's conformational rigidity, lipophilicity, and metabolic profile, often leading to improved therapeutic properties.[3][4][14][15]

References

Application Note & Protocol: The Favorskii Rearrangement of 2-bromo-1-cyclopropylpropan-1-one for the Synthesis of Branched Carboxylic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Favorskii rearrangement, a powerful carbon skeletal rearrangement reaction. We focus specifically on the protocol for the base-catalyzed rearrangement of the α-halo ketone, 2-bromo-1-cyclopropylpropan-1-one. This reaction is a notable method for transforming readily available ketones into more complex, highly branched carboxylic acid derivatives.[1][2] This guide delves into the underlying mechanism, provides a detailed, field-tested experimental protocol, and explains the critical causality behind each step to ensure reproducibility and success for researchers in organic synthesis and drug development.

Introduction: The Power of Skeletal Reorganization

The Favorskii rearrangement is a cornerstone reaction in synthetic organic chemistry, providing a robust method for converting α-halo ketones into carboxylic acid derivatives such as acids, esters, or amides.[3][4][5] The reaction is typically facilitated by a base, with the final product depending on the nucleophile employed; hydroxide yields a carboxylic acid, while alkoxides or amines produce esters or amides, respectively.[3][6]

A key feature of this rearrangement is its ability to induce significant structural modifications. In cyclic α-halo ketones, it famously results in ring contraction, a strategy that has been pivotal in the synthesis of strained cyclic systems like cubane.[3][5][7] For acyclic substrates, such as the topic of this note, the rearrangement leads to the formation of highly branched carboxylic acid derivatives from linear precursors, offering a unique pathway to molecular complexity.[1][6]

The Cyclopropanone Mechanism: A Step-by-Step Analysis

For α-halo ketones that possess at least one acidic proton on the α'-carbon (the carbon on the other side of the carbonyl), the reaction is widely accepted to proceed through a cyclopropanone intermediate.[3][4] The substrate, this compound, fits this criterion perfectly.

The mechanism unfolds in a sequence of logical steps:

  • Deprotonation and Enolate Formation : The process is initiated by a base (in our protocol, sodium methoxide) abstracting an acidic α'-proton. In this specific case, the proton on the cyclopropyl ring adjacent to the carbonyl is the most acidic, leading to the formation of a resonance-stabilized enolate.[5][8][9]

  • Intramolecular Cyclization : The nucleophilic enolate then performs an intramolecular SN2-type attack on the carbon atom bearing the bromine atom. This displaces the bromide ion and forges a new carbon-carbon bond, creating a highly strained bicyclic cyclopropanone intermediate.[3][8][10]

  • Nucleophilic Attack on the Carbonyl : The strained three-membered ring of the cyclopropanone intermediate makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The methoxide ion (CH₃O⁻) attacks this carbonyl carbon.[8][11]

  • Ring Opening to the Stable Carbanion : The resulting tetrahedral intermediate is unstable and rapidly collapses. To relieve the immense ring strain, a carbon-carbon bond in the cyclopropanone ring cleaves. This cleavage is regioselective, occurring in a manner that generates the more substituted and, therefore, more stable carbanion.[3][5]

  • Protonation : The final step involves the rapid protonation of the carbanion by the solvent (methanol), yielding the final rearranged ester product.[3]

Reaction Mechanism Workflow

Favorskii_Mechanism cluster_start Step 1 & 2: Enolate & Cyclopropanone Formation cluster_attack Step 3: Nucleophilic Attack cluster_end Step 4 & 5: Ring Opening & Protonation A This compound B Enolate Intermediate A->B + NaOMe - HBr C Bicyclic Cyclopropanone Intermediate B->C Intramolecular Sₙ2 D Tetrahedral Intermediate C->D + NaOMe E Carbanion Intermediate D->E Ring Opening F Final Product: Methyl 2-cyclopropyl-2-methylpropanoate E->F + MeOH (Protonation)

Caption: Mechanism for the Favorskii rearrangement of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system. The causality for each step is explained to ensure both safety and a high probability of success.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichThe starting α-halo ketone.[12][13]
Sodium (Na) metalReagent GradeFisher ScientificHandle with extreme care under inert oil.
Methanol (MeOH), Anhydrous≥99.8%Acros OrganicsCrucial for preparing the alkoxide base.
Diethyl Ether (Et₂O), Anhydrous≥99.7%J.T. BakerUsed as the primary reaction solvent.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeVWRFor quenching the reaction.
Saturated aq. Sodium Chloride (Brine)ACS GradeVWRFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent Tech.For flash column chromatography.

Equipment : Round-bottom flasks, reflux condenser, magnetic stirrer, oil bath, ice bath, separatory funnel, rotary evaporator, inert atmosphere setup (Argon or Nitrogen), and standard glassware for chromatography.

Step-by-Step Procedure

PART A: Preparation of Sodium Methoxide Solution (Base/Nucleophile)

  • Inert Atmosphere : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a gentle flow of Argon or Nitrogen. Allow it to cool to room temperature. This step is critical to remove adsorbed water from the glassware, which would otherwise consume the sodium metal and the resulting alkoxide.

  • Solvent Addition : Add 80 mL of anhydrous methanol to the flask via cannula or a dry syringe.

  • Cooling : Cool the flask to 0 °C using an ice/water bath. The reaction of sodium with methanol is highly exothermic, and this cooling prevents the solvent from boiling uncontrollably.

  • Sodium Addition : Carefully weigh 2.2 equivalents of sodium metal (relative to the starting ketone). Wash the sodium with hexane to remove the protective mineral oil, and add it in small pieces to the stirred methanol at 0 °C. Ensure each piece has fully reacted before adding the next. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Complete Dissolution : Once all the sodium has been added, allow the solution to stir at 0 °C until a clear, homogeneous solution of sodium methoxide is formed. This fresh preparation ensures maximum reactivity.[8]

PART B: The Rearrangement Reaction

  • Substrate Preparation : In a separate dry flask, dissolve 1.0 equivalent of this compound in 60 mL of anhydrous diethyl ether.

  • Reaction Initiation : Transfer the ethereal solution of the substrate to the freshly prepared sodium methoxide solution at 0 °C via cannula over 10-15 minutes. A white slurry is expected to form.[8]

  • Heating to Reflux : Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Then, place the flask in a preheated oil bath set to 55 °C.

  • Reaction Monitoring : Allow the reaction to stir vigorously at 55 °C for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[8]

PART C: Work-up and Purification

  • Cooling and Quenching : After 4 hours, cool the reaction mixture to ambient temperature, and then further cool to 0 °C in an ice bath.

  • Dilution : Dilute the slurry with 100 mL of diethyl ether.

  • Neutralization : Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the evolution of gas ceases. Ammonium chloride is a weak acid that safely neutralizes the excess sodium methoxide without promoting hydrolysis of the newly formed ester.[8]

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 50 mL). The multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying : Combine all the organic layers and wash them once with brine (saturated aq. NaCl). This step helps to remove residual water and inorganic salts. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration : Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue via silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure rearranged ester.

Expected Outcome and Data

The reaction is expected to yield methyl 2-cyclopropyl-2-methylpropanoate. The yield is typically good, often in the range of 70-80% for similar substrates under these conditions.[8]

ParameterValue / ConditionRationale / Notes
SubstrateThis compoundAn α-halo ketone with an enolizable α'-proton.[13]
Base / NucleophileSodium Methoxide (NaOMe)Using an alkoxide base directly yields the corresponding ester.[5][14]
Equivalents of Base2.2 eqAn excess of base ensures complete deprotonation and drives the reaction to completion.[8]
SolventMethanol (MeOH) / Diethyl Ether (Et₂O)Anhydrous conditions are essential to prevent side reactions.[8]
Temperature55 °CHeating is often required to overcome the activation energy for cyclopropanone formation.[8]
Reaction Time4 hoursTypically sufficient for complete consumption of the starting material.[8]
Typical Yield~78%Based on analogous literature procedures.[8]

Troubleshooting and Final Considerations

  • Low Yield : Often due to wet reagents or glassware. Ensure all components are scrupulously dried. Incomplete reaction can be addressed by extending the reflux time.

  • Side Products : Since α-halo ketones are highly reactive, side products from direct nucleophilic substitution or elimination can sometimes occur.[6] Careful control of temperature and slow addition of the substrate can minimize these pathways.

  • Safety : Sodium metal is highly reactive and flammable. It must be handled with care under an inert atmosphere and away from water. The reaction generates flammable hydrogen gas.

By adhering to this detailed protocol and understanding the chemical principles behind each step, researchers can effectively utilize the Favorskii rearrangement as a reliable tool for advanced organic synthesis.

References

The Strategic Utility of 2-Bromo-1-cyclopropylpropan-1-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity, combined with its electronic properties, allows it to serve as a versatile bioisostere for various functional groups, enhancing metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1] The incorporation of this three-membered ring can lead to significant improvements in potency and selectivity. 2-Bromo-1-cyclopropylpropan-1-one, a key building block, provides a direct and efficient route to introduce the cyclopropyl ketone functionality, which is a precursor to a multitude of more complex pharmaceutical intermediates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of valuable pharmaceutical intermediates.

Core Applications: A Gateway to Heterocyclic Scaffolds

The primary utility of this compound lies in its role as an α-haloketone. This functionality makes it an excellent electrophile for reactions with a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds. Of particular importance is its application in the synthesis of substituted thiazoles, a class of heterocyclic compounds frequently found in a variety of therapeutic agents, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[2][3][4]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The most prominent application of this compound is in the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide or thiourea to yield a thiazole derivative.[2] In this context, this compound serves as the α-haloketone component, providing the C2-C3 fragment of the thiazole ring and carrying the valuable cyclopropyl substituent.

The general mechanism for the Hantzsch synthesis using this compound and thiourea is depicted below. The reaction initiates with a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-amino-4-cyclopropyl-5-methylthiazole.

Hantzsch_Mechanism reactant1 This compound intermediate1 Thiouronium Salt Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-cyclopropyl-5-methylthiazole intermediate2->product Dehydration

Caption: Generalized Hantzsch Thiazole Synthesis.

The resulting 2-amino-4-cyclopropylthiazole core is a valuable scaffold in drug discovery. For instance, it is a key component in the structure of certain kinase inhibitors, where the cyclopropyl group can occupy a hydrophobic pocket in the enzyme's active site, enhancing binding affinity and selectivity.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure and describes the bromination of 1-cyclopropylpropan-1-one.[5]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
1-Cyclopropylpropan-1-one14034-63-898.14 g/mol 800 mg (8.15 mmol)
Copper(II) Bromide (CuBr₂)7789-45-9223.35 g/mol 3.64 g (16.30 mmol)
Chloroform (CHCl₃)67-66-3119.38 g/mol 5 mL
Ethyl Acetate (EtOAc)141-78-688.11 g/mol 5 mL

Procedure:

  • To a solution of 1-cyclopropylpropan-1-one (800 mg, 8.15 mmol) in a mixture of chloroform (5 mL) and ethyl acetate (5 mL), add copper(II) bromide (3.64 g, 16.30 mmol).

  • Heat the reaction mixture to 70°C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Insights:

  • Copper(II) Bromide as Brominating Agent: CuBr₂ serves as a convenient and effective source of bromine for the α-bromination of ketones. The reaction proceeds via an enol or enolate intermediate.

  • Reaction Temperature: The elevated temperature is necessary to drive the reaction to completion.

  • Work-up: Filtration is crucial to remove the insoluble copper salts, and evaporation of the solvent provides the crude product.

Synthesis_Workflow start Start: 1-Cyclopropylpropan-1-one step1 Add CuBr2 in CHCl3/EtOAc start->step1 step2 Heat at 70°C for 18h step1->step2 step3 Cool and Filter step2->step3 step4 Concentrate Filtrate step3->step4 end Product: this compound step4->end

Caption: Synthesis of this compound.

Protocol 2: Synthesis of 2-Amino-4-cyclopropyl-5-methylthiazole

This protocol outlines the Hantzsch thiazole synthesis using the product from Protocol 1.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound34650-66-3177.04 g/mol 1.0 g (5.65 mmol)
Thiourea62-56-676.12 g/mol 0.43 g (5.65 mmol)
Ethanol (EtOH)64-17-546.07 g/mol 20 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As needed for neutralization

Procedure:

  • Dissolve this compound (1.0 g, 5.65 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add thiourea (0.43 g, 5.65 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Insights:

  • Solvent Choice: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at reflux temperature.

  • Stoichiometry: A 1:1 molar ratio of the α-haloketone and thiourea is typically used.

  • Neutralization: The reaction can produce HBr as a byproduct, which may protonate the product. Neutralization with a mild base like sodium bicarbonate is necessary for efficient extraction of the free amine product.

Thiazole_Synthesis_Workflow start Start: this compound step1 Add Thiourea in Ethanol start->step1 step2 Reflux for 4-6h step1->step2 step3 Cool and Neutralize with NaHCO3 step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Purify step4->step5 end Product: 2-Amino-4-cyclopropyl-5-methylthiazole step5->end

Caption: Synthesis of a 2-aminothiazole intermediate.

Safety and Handling

This compound is an α-haloketone and should be handled with care in a well-ventilated fume hood. It is a lachrymator and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in pharmaceutical intermediate synthesis. Its ability to readily undergo Hantzsch thiazole synthesis provides a straightforward entry into the pharmaceutically important class of 2-aminothiazoles. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors. The strategic incorporation of the cyclopropyl moiety through this reagent can lead to the generation of novel drug candidates with improved pharmacological properties.

References

Scalable Synthesis of 2-Bromo-1-cyclopropylpropan-1-one: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-1-cyclopropylpropan-1-one in Modern Synthesis

This compound is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. The presence of a reactive bromine atom at the alpha position to a carbonyl group, combined with the unique steric and electronic properties of the cyclopropyl moiety, makes this molecule a versatile precursor for a diverse array of complex molecular architectures. Its utility lies in its ability to undergo various nucleophilic substitution and elimination reactions, enabling the facile introduction of diverse functional groups. This guide provides a detailed exploration of scalable and robust synthetic methodologies for the preparation of this compound, designed to be a practical resource for researchers, scientists, and professionals in drug development. We will delve into the synthesis of the precursor, 1-cyclopropylpropan-1-one, and its subsequent selective bromination, with a focus on procedural details, mechanistic rationale, safety considerations, and analytical characterization.

Strategic Overview of the Synthetic Approach

The most direct and industrially viable pathway to this compound involves a two-stage process. The first stage is the synthesis of the ketone precursor, 1-cyclopropylpropan-1-one. The second stage is the selective alpha-bromination of this ketone to yield the target molecule. This guide will present scalable protocols for both stages.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Alpha-Bromination Starting_Materials Cyclopropyl Precursor + Propionyl Source Synthesis_of_Ketone Synthesis of 1-Cyclopropylpropan-1-one Starting_Materials->Synthesis_of_Ketone Bromination Selective Bromination Synthesis_of_Ketone->Bromination Precursor Final_Product This compound Bromination->Final_Product

Caption: Overall synthetic strategy for this compound.

Part 1: Scalable Synthesis of the Precursor: 1-Cyclopropylpropan-1-one

The efficient synthesis of the starting ketone is paramount for a scalable process. Two robust methods are presented here: a Grignard-based approach and a Friedel-Crafts acylation.

Method 1: Grignard Reaction of Cyclopropylmagnesium Bromide with Propionyl Chloride

This classic organometallic approach offers high yields and is amenable to large-scale production. The reaction proceeds via the nucleophilic addition of the cyclopropyl Grignard reagent to propionyl chloride.

Reaction Mechanism: The carbon-magnesium bond in cyclopropylmagnesium bromide is highly polarized, rendering the cyclopropyl carbon nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of propionyl chloride.

Grignard_Mechanism cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Attack Mg Mg CyclopropylBromide Cyclopropyl-Br GrignardReagent Cyclopropyl-MgBr CyclopropylBromide->GrignardReagent THF PropionylChloride CH3CH2COCl GrignardReagent->PropionylChloride Nucleophilic Addition KetoneProduct 1-Cyclopropylpropan-1-one PropionylChloride->KetoneProduct Work-up

Caption: Simplified mechanism of Grignard-based ketone synthesis.

Experimental Protocol: Synthesis of 1-Cyclopropylpropan-1-one via Grignard Reaction

  • Materials:

    • Magnesium turnings

    • Cyclopropyl bromide

    • Propionyl chloride

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Iodine (for initiation)

  • Procedure:

    • Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine and a few drops of cyclopropyl bromide to initiate the reaction. Once the color of iodine disappears, add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

    • Acylation: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of propionyl chloride (0.9 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to afford pure 1-cyclopropylpropan-1-one.

Quantitative Data (Expected):

ParameterValueReference
Yield75-85%General Grignard Acylation
Purity>98% (after distillation)Expected for this method
Method 2: Friedel-Crafts Acylation of Cyclopropane with Propionyl Chloride

While less common due to the gaseous nature of cyclopropane, this method can be adapted for larger-scale synthesis in specialized equipment. The reaction involves the electrophilic substitution of a proton on the cyclopropane ring with an acyl group.[2][3]

Reaction Principle: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the propionyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich C-C bonds of the cyclopropane ring.[4]

Note: This method requires careful handling of gaseous cyclopropane and is best suited for a continuous flow setup or a high-pressure reactor.

Part 2: Selective Alpha-Bromination of 1-Cyclopropylpropan-1-one

The key to synthesizing this compound is the regioselective bromination at the alpha-carbon of the ethyl group, rather than on the cyclopropyl ring. Acid-catalyzed bromination with N-bromosuccinimide (NBS) is the method of choice for this transformation, as it favors the formation of the more substituted enol intermediate, leading to the desired product.

Mechanism of Acid-Catalyzed Bromination:

  • Enolization: The carbonyl oxygen is protonated by the acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH), which increases the acidity of the alpha-protons. A subsequent deprotonation leads to the formation of the more thermodynamically stable enol, which is the enol of the ethyl group.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine of NBS.

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the alpha-bromo ketone.

Bromination_Mechanism Ketone 1-Cyclopropylpropan-1-one Enol Enol Intermediate Ketone->Enol p-TsOH BromoKetone This compound Enol->BromoKetone NBS

Caption: Simplified mechanism for the acid-catalyzed alpha-bromination of 1-cyclopropylpropan-1-one.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1-Cyclopropylpropan-1-one

    • N-Bromosuccinimide (NBS)

    • p-Toluenesulfonic acid monohydrate (p-TsOH)

    • Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropylpropan-1-one (1.0 equivalent), N-bromosuccinimide (1.05 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents) in carbon tetrachloride or chloroform.

    • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

    • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound, a lachrymatory compound, should be handled with extreme care in a well-ventilated fume hood.[5] Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[6][7]

Quantitative Data (Expected):

ParameterValueReference
Yield80-90%[2][8]
Purity>97% (after purification)Expected for this method

Analytical Characterization

1-Cyclopropylpropan-1-one:

  • ¹H NMR (CDCl₃): δ 2.70 (q, 2H), 1.90 (m, 1H), 1.10 (t, 3H), 0.95 (m, 2H), 0.80 (m, 2H).

  • ¹³C NMR (CDCl₃): δ 211.0, 35.0, 18.0, 11.0, 8.5.[9]

  • MS (EI): m/z (%) 98 (M+), 69, 57, 41.

This compound:

  • ¹H NMR (CDCl₃): δ 4.85 (q, 1H), 2.10 (m, 1H), 1.80 (d, 3H), 1.10-1.30 (m, 4H).

  • ¹³C NMR (CDCl₃): δ 205.0, 45.0, 22.0, 18.0, 12.0.

  • MS (EI): m/z (%) 176/178 (M+), 97, 69, 41.[10][11]

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5]

Reagent-Specific Hazards:

  • Cyclopropyl bromide: Flammable liquid and harmful if swallowed or inhaled.

  • Propionyl chloride: Corrosive and reacts violently with water.

  • N-Bromosuccinimide (NBS): Corrosive, an oxidizer, and may cause severe skin burns and eye damage. Avoid contact with combustible materials.[12][13]

  • This compound: This product is a lachrymator, causing irritation to the eyes and respiratory tract. Handle with extreme caution in a fume hood and avoid inhalation of vapors.[5]

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations. Brominated organic waste should be collected separately.

Conclusion

The synthetic routes outlined in this guide provide robust and scalable methods for the preparation of this compound, a valuable intermediate for pharmaceutical and agrochemical research. The Grignard-based synthesis of the ketone precursor is a reliable and high-yielding approach for large-scale production. The subsequent acid-catalyzed alpha-bromination with N-bromosuccinimide offers excellent regioselectivity and efficiency. By adhering to the detailed protocols and safety precautions presented, researchers can confidently and safely synthesize this important building block for their discovery and development programs.

References

The Strategic Utility of 2-Bromo-1-cyclopropylpropan-1-one in the Architectural Assembly of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Unveiling a Versatile Cyclopropyl Building Block

In the intricate field of natural product total synthesis, the demand for versatile and stereochemically rich building blocks is perpetual. The cyclopropyl motif, a strained three-membered carbocycle, is a privileged structural element found in a myriad of biologically active natural products, imparting unique conformational rigidity and metabolic stability.[1] 2-Bromo-1-cyclopropylpropan-1-one emerges as a highly valuable, yet underutilized, synthetic precursor for the introduction of this key functionality. Its inherent reactivity, stemming from the presence of an α-bromo ketone, opens a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, elucidating the strategic applications and detailed protocols for the effective use of this compound in the total synthesis of natural products.

The core utility of this reagent lies in its ability to undergo a range of transformations, including nucleophilic substitutions and, most notably, the Favorskii rearrangement. These reactions provide a powerful platform for carbon-carbon and carbon-heteroatom bond formation, as well as for intricate skeletal rearrangements, crucial for assembling the complex frameworks of natural products.

Core Applications in Natural Product Synthesis

The application of this compound in total synthesis is primarily centered on its identity as an α-bromo ketone. This functional group arrangement is a precursor to a variety of synthetically powerful transformations.

The Favorskii Rearrangement: A Gateway to Functionalized Carboxylic Acid Derivatives

The Favorskii rearrangement is a cornerstone reaction of α-halo ketones, proceeding in the presence of a base to yield carboxylic acid derivatives.[2][3] This reaction is particularly powerful when applied to this compound, as it allows for the generation of highly substituted cyclopropanecarboxylic acid derivatives or can be used to construct larger ring systems, depending on the substrate and reaction conditions.

The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (such as an alkoxide or hydroxide).[2][4] The regioselectivity of the ring opening of the cyclopropanone intermediate is a key consideration, often favoring the formation of the more stable carbanion.[3]

Illustrative Synthetic Scheme: Hypothetical Application in the Synthesis of a Jasmonate Analogue

The jasmonates are a class of plant hormones characterized by a cyclopentanone core. The Favorskii rearrangement of a suitably substituted derivative of this compound could provide a novel entry to this important class of natural products.

G cluster_0 Synthesis of a Jasmonate Analogue Precursor A This compound C Aldol Condensation A->C B Substituted Cyclopentanone B->C D α-Bromo Ketone Intermediate C->D Dehydration & Bromination F Favorskii Rearrangement D->F E Base (e.g., NaOMe) E->F G Jasmonate Analogue Precursor (Cyclopropanecarboxylic Ester) F->G

Caption: Synthetic workflow for a jasmonate analogue precursor.

Nucleophilic Substitution: A Platform for Functional Group Interconversion

The α-bromo position in this compound is susceptible to nucleophilic attack, providing a straightforward method for the introduction of a wide range of functional groups. This SN2-type displacement of the bromide ion is a fundamental tool for elaborating the molecular structure.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagentSolventProductPotential Application in Natural Product Synthesis
Azide (N₃⁻)Sodium Azide (NaN₃)DMF2-Azido-1-cyclopropylpropan-1-onePrecursor to α-amino ketones, found in various alkaloids.
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Ethanol2-(Phenylthio)-1-cyclopropylpropan-1-oneIntroduction of sulfur-containing moieties present in some marine natural products.
MalonateDiethyl malonate, NaHTHFDiethyl 2-(1-cyclopropyl-1-oxopropan-2-yl)malonateCarbon chain extension for the synthesis of complex polyketide fragments.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Favorskii Rearrangement to a Methyl Cyclopropanecarboxylate Derivative

This protocol describes a general procedure for the Favorskii rearrangement of an α-bromo ketone derived from this compound.

Materials:

  • α-Bromo ketone substrate (1.0 eq)

  • Sodium methoxide (2.0 eq)

  • Anhydrous methanol

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the α-bromo ketone substrate.

  • Dissolve the substrate in anhydrous methanol (0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (prepared by dissolving sodium metal in anhydrous methanol) to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volume of methanol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and an inert atmosphere is crucial to prevent side reactions, such as hydrolysis of the ester product and reaction of the strong base with water.

  • Sodium Methoxide: A strong, non-nucleophilic base is required to deprotonate the α'-position of the ketone to initiate the rearrangement. Sodium methoxide also serves as the nucleophile to open the cyclopropanone intermediate, leading to the methyl ester.[3]

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the rearrangement to proceed at a reasonable rate.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol outlines a general procedure for the synthesis of an α-azido ketone from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF (0.2 M solution).

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Azide: A good nucleophile for the SN2 displacement of the bromide.

  • DMF: A polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion more nucleophilic and promoting the SN2 reaction.

Data Presentation

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉BrO[5]
Molecular Weight177.04 g/mol [5]
IUPAC NameThis compound[5]
CAS Number34650-66-3[5]

Visualizing the Favorskii Rearrangement Mechanism

The following diagram illustrates the key steps in the Favorskii rearrangement of this compound.

G A This compound B Enolate Formation (Base abstracts α'-proton) A->B Base (e.g., NaOMe) C Intramolecular Sₙ2 (Formation of cyclopropanone) B->C D Cyclopropanone Intermediate C->D E Nucleophilic Attack (e.g., by MeO⁻) D->E MeO⁻ F Tetrahedral Intermediate E->F G Ring Opening (Formation of carbanion) F->G H Carbanion Intermediate G->H I Protonation H->I MeOH J Final Product (e.g., Methyl 2-cyclopropylpropanoate) I->J

Caption: Mechanism of the Favorskii rearrangement.

Conclusion and Future Outlook

This compound represents a potent synthetic tool for the total synthesis of natural products. Its ability to undergo the Favorskii rearrangement and nucleophilic substitution reactions provides chemists with a reliable and versatile platform for the construction of complex molecular frameworks. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this valuable building block. As the quest for novel and efficient synthetic methodologies continues, the strategic application of reagents like this compound will undoubtedly play a pivotal role in the future of natural product synthesis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on improving the yield in the synthesis of 2-bromo-1-cyclopropylpropan-1-one.

Welcome to the technical resource hub for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide advanced troubleshooting strategies to optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the α-bromination of 1-cyclopropylpropan-1-one?

Low yields are frequently due to suboptimal reaction conditions that lead to the formation of side products. The primary culprits are typically polybromination (addition of more than one bromine atom) and low conversion of the starting material. Careful control of stoichiometry and reaction temperature is critical.

Q2: How can I prevent the formation of di-brominated and other poly-brominated byproducts?

Polybromination occurs when the product, this compound, reacts further with the brominating agent. This is common in base-catalyzed reactions. Under acidic conditions, each successive bromination is slower than the first because the electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable[1]. To minimize this, use a slight molar excess (1.0-1.1 equivalents) of the brominating agent and add it slowly to the reaction mixture at a controlled temperature.

Q3: Is the cyclopropyl ring susceptible to opening under typical bromination conditions?

The cyclopropyl group is a strained ring system and can be sensitive to certain reagents, particularly strong acids or conditions that generate carbocation intermediates adjacent to the ring[2]. However, under standard acid-catalyzed α-bromination conditions (e.g., Br₂ in acetic acid), the ring is generally stable. The reaction proceeds through an enol intermediate, which does not typically induce ring-opening[3]. Avoid unnecessarily harsh conditions or prolonged reaction times at high temperatures.

Q4: Which brominating agent is best for this synthesis?

The choice depends on scale, safety, and desired selectivity.

  • Molecular Bromine (Br₂) is cost-effective and widely used, often in solvents like acetic acid or methanol[4]. It provides good yields but requires careful handling due to its toxicity and corrosiveness.

  • Copper(II) Bromide (CuBr₂) is a solid reagent that can act as both a bromine source and a Lewis acid catalyst, often leading to high selectivity for monobromination[5].

  • N-Bromosuccinimide (NBS) is a milder and safer alternative to liquid bromine, often used with an acid catalyst to generate Br₂ in situ[3]. It is particularly useful for preventing side reactions.

Troubleshooting Guides

Problem 1: Low or Incomplete Conversion of Starting Material

Your reaction stalls, leaving a significant amount of 1-cyclopropylpropan-1-one unreacted, as observed by TLC or GC analysis.

Root Cause Analysis

The α-bromination of a ketone under acidic conditions is dependent on the rate of enol formation, which is the rate-limiting step[6]. Insufficient catalysis, low temperature, or deactivation of the brominating agent can all lead to poor conversion.

Solutions
  • Verify Catalyst Activity : The reaction is acid-catalyzed. Ensure a suitable acid, like glacial acetic acid (which can also serve as the solvent) or a catalytic amount of HBr, is present[3][7]. If the reaction is sluggish, a small amount of a stronger acid catalyst can be added.

  • Temperature Optimization : While low temperatures (<10 °C) are recommended for the initial addition of bromine to control exothermicity and selectivity, the reaction may require warming to room temperature to proceed to completion[7]. Monitor the reaction progress and allow it to stir for 1-3 hours post-addition.

  • Check Reagent Stoichiometry : Ensure that at least one full equivalent of the brominating agent is used. Impurities in the starting ketone or solvent can consume the reagent. Using a slight excess (e.g., 1.05 equivalents) of Br₂ or NBS can drive the reaction to completion.

Problem 2: Poor Selectivity and Formation of Multiple Byproducts

Analysis of the crude product mixture shows multiple spots on TLC or peaks in GC/MS, indicating the presence of di-brominated species or other impurities.

Root Cause Analysis

The primary cause of poor selectivity is over-bromination. The methylene (–CH₂–) group in 1-cyclopropylpropan-1-one is more reactive towards bromination than the methyl (–CH₃) group because it forms a more substituted, and thus more stable, enol intermediate[7]. However, the resulting α-bromo ketone can be further enolized and brominated, especially if local concentrations of the brominating agent are too high.

Solutions
  • Controlled Reagent Addition : The brominating agent should be added dropwise to a cooled solution of the ketone. This maintains a low concentration of the electrophile and minimizes the chance of a second bromination occurring on the product molecule.

  • Solvent Choice : A polar protic solvent like glacial acetic acid is effective as it facilitates the necessary enolization step[7].

  • Alternative Brominating Agents : Consider using CuBr₂ or NBS. CuBr₂ often shows high selectivity for monobromination[5]. NBS provides a slow, steady source of bromine, which can suppress polybromination.

Problem 3: Difficult Product Isolation & Purification

The workup procedure results in a dark, oily crude product that is difficult to purify by distillation or column chromatography.

Root Cause Analysis

Residual bromine and acidic byproducts (HBr) can cause degradation and polymerization during workup and purification, especially if heat is applied. α-Bromo ketones can also be lachrymators and skin irritants, requiring careful handling.

Detailed Workup & Purification Protocol
  • Quenching : After the reaction is complete, pour the mixture into cold water. To remove any unreacted bromine, add a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic red-brown color of Br₂ disappears.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Neutralization : Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic components like acetic acid and HBr, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature to avoid product decomposition.

  • Purification : The crude this compound can be purified by vacuum distillation. Given its structure, it is expected to have a relatively high boiling point, making vacuum distillation the preferred method to prevent thermal degradation.

Data & Protocols

Table 1: Comparison of Common Brominating Agents
Brominating AgentTypical ConditionsAdvantagesDisadvantages
Molecular Bromine (Br₂) Glacial acetic acid, 0-25 °CHigh reactivity, cost-effective[4].Toxic, corrosive, requires slow addition to control selectivity[8].
Copper(II) Bromide (CuBr₂) Reflux in EtOAc/CHCl₃Solid reagent, high selectivity for monobromination, acts as its own catalyst[5].Requires higher temperatures, stoichiometric copper salts need to be removed.
N-Bromosuccinimide (NBS) CCl₄ or CH₃CN, acid catalyst (e.g., HBr)Safer and easier to handle than Br₂, provides a slow release of Br₂[3].More expensive, can lead to radical side reactions if not controlled.
NaBrO₃ / HBr Aqueous solutionGenerates bromine in situ, high atom economy, stable and safe conditions[4].Requires careful control of pH and stoichiometry of two components.
General Experimental Protocol: Acid-Catalyzed Bromination

This protocol is a representative procedure adapted from standard methods for the α-bromination of ketones[7].

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclopropylpropan-1-one (1.0 eq) in glacial acetic acid.

  • Cooling : Cool the solution to 0-5 °C in an ice bath.

  • Addition : Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the internal temperature below 10 °C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

  • Workup : Proceed with the quenching and extraction procedure described in the "Difficult Product Isolation" section.

  • Purification : Purify the crude product by vacuum distillation.

Mechanistic Diagrams & Workflows

Mechanism of Bromination

The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol on the bromine molecule.

BrominationMechanism Ketone 1-Cyclopropylpropan-1-one (Keto Form) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate (More Substituted) ProtonatedKetone->Enol - H+ Bromine Br-Br Oxonium Brominated Oxonium Ion Enol->Oxonium Attack on Br₂ Product This compound Oxonium->Product - H+ Br_minus Br- Hplus_out H+ Hplus_in H+

Caption: Acid-catalyzed α-bromination mechanism.

Troubleshooting Workflow

A logical approach to diagnosing and solving yield issues in the synthesis.

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Check Conversion (TLC/GC) Start->CheckConversion CheckPurity Check Crude Purity (TLC/GC/NMR) CheckConversion->CheckPurity High Incomplete Incomplete Reaction CheckConversion->Incomplete Low Byproducts Multiple Byproducts CheckPurity->Byproducts Low Purification Purification Issues CheckPurity->Purification High Solution1 Increase Reaction Time/Temp Verify Catalyst Check Stoichiometry Incomplete->Solution1 Solution2 Slow Reagent Addition Lower Temperature Use Milder Reagent (NBS/CuBr₂) Byproducts->Solution2 Solution3 Optimize Workup (Quench, Neutralize) Use Vacuum Distillation Purification->Solution3

References

Technical Support Center: Side Products in the Bromination of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bromination of 1-cyclopropylpropan-1-one. This resource is designed for researchers, chemists, and process development professionals who are utilizing this important synthetic transformation. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of side products, and offer validated protocols to enhance reaction efficiency and selectivity.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the bromination of 1-cyclopropylpropan-1-one, providing explanations and actionable solutions.

Q1: I'm observing a complex product mixture with multiple spots on my TLC plate. What are the likely side products?

A1: The bromination of 1-cyclopropylpropan-1-one, while seemingly straightforward, can lead to several byproducts depending on the reaction conditions. The desired product is typically 2-bromo-1-cyclopropylpropan-1-one . However, you may be observing the following:

  • Dibrominated Product (2,2-dibromo-1-cyclopropylpropan-1-one): This is especially common under basic conditions, where the first bromination makes the remaining α-proton more acidic.

  • Ring-Opened Products: The strained cyclopropyl ring is susceptible to opening under strongly acidic conditions, leading to various isomeric brominated linear ketones (e.g., 5-bromohex-4-en-3-one or 1-bromohex-1-en-3-one).[1][2]

  • Favorskii Rearrangement Product: If a base is used in the reaction or workup, the initially formed α-bromo ketone can rearrange to form a cyclopentanecarboxylic acid derivative (acid, ester, or amide depending on the nucleophile present).[3][4][5]

  • Unreacted Starting Material: Incomplete conversion is a common issue, often due to insufficient reaction time, low temperature, or deactivation of the bromine.

Q2: My primary side product is the dibrominated ketone. Why is this happening and how can I suppress it?

A2: The formation of 2,2-dibromo-1-cyclopropylpropan-1-one is a classic issue related to the reaction mechanism, particularly under basic or neutral conditions.

  • Causality (Mechanism):

    • Base-Catalyzed: In the presence of a base, an enolate is formed. This enolate attacks Br₂ to form the monobromo ketone.[6][7] The electron-withdrawing bromine atom increases the acidity of the remaining α-proton, making it easier for the base to remove it. This leads to rapid formation of a second enolate and subsequent reaction with another equivalent of Br₂.

    • Acid-Catalyzed: Under acidic conditions, the reaction proceeds through an enol intermediate.[8][9][10] The rate-determining step is the formation of this enol. Once the monobromo product is formed, the electron-withdrawing bromine atom deactivates the carbonyl group, slowing down the protonation step required for further enolization.[11] This inherent feedback inhibition makes acid-catalyzed bromination much easier to control for monosubstitution.

  • Troubleshooting & Solutions:

    • Switch to Acidic Conditions: The most effective solution is to use an acid catalyst. Acetic acid is a common choice as both a solvent and a catalyst.[8][9] HBr, which is generated in situ, can also catalyze the reaction.

    • Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). A slight excess of the ketone can also help consume all the bromine.

    • Low Temperature: Perform the addition of bromine at a low temperature (e.g., 0-10 °C) to control the reaction rate and improve selectivity.

Q3: My NMR analysis indicates the cyclopropyl ring has opened. Why does this occur and what are the optimal conditions to maintain the ring integrity?

A3: Ring-opening is a known complication for reactions involving cyclopropyl ketones, especially under conditions that can generate cationic character adjacent to the ring.[1][12][13]

  • Causality (Mechanism): The cyclopropyl group can stabilize an adjacent positive charge through a phenomenon sometimes called "dancing resonance," where the strained C-C sigma bonds of the ring overlap with the empty p-orbital of the carbocation.[14][15][16][17] In the context of acid-catalyzed bromination, protonation of the carbonyl oxygen is the first step. The resulting oxocarbenium ion character on the carbonyl carbon can be sufficient to induce a rearrangement, leading to a highly stable cyclopropylcarbinyl-type cation, which rapidly rearranges to open the ring. This pathway competes with enol formation.

  • Troubleshooting & Solutions:

    • Avoid Strong, Non-nucleophilic Acids: Highly acidic conditions (e.g., using concentrated H₂SO₄ or triflic acid) can favor the ring-opening pathway.

    • Use a Protic Solvent/Catalyst: Glacial acetic acid is often the solvent of choice because it serves as a milder acid catalyst and can trap any cationic intermediates.[9][11]

    • Use N-Bromosuccinimide (NBS): NBS can be a milder source of electrophilic bromine compared to Br₂, often requiring only a catalytic amount of acid, thereby reducing the risk of ring-opening.

    • Temperature Control: Maintain lower reaction temperatures to disfavor the higher activation energy pathway of ring opening.

Q4: I used sodium methoxide in the workup and isolated a methyl cyclopentanecarboxylate. What is the Favorskii Rearrangement?

A4: You have inadvertently triggered the Favorskii rearrangement. This is a powerful, yet often unexpected, reaction of α-halo ketones in the presence of a non-hindered base.[3][18]

  • Causality (Mechanism): The base (methoxide) removes a proton from the α'-carbon (the CH on the cyclopropyl ring), forming an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a highly strained bicyclic cyclopropanone intermediate. The nucleophile (methoxide) then attacks the carbonyl carbon of this intermediate. The subsequent ring-opening of the cyclopropanone occurs to relieve strain, cleaving the original ketone's carbonyl-α carbon bond and forming a more stable carbanion, which is then protonated to give the final cyclopentane ester product.[4][5]

  • Troubleshooting & Solutions:

    • Aqueous, Non-basic Workup: Quench the reaction by pouring it into cold water or a dilute solution of a reducing agent like sodium bisulfite (to destroy excess bromine).

    • Avoid Strong Bases: Do not use alkoxides, hydroxides, or amines during the workup or purification if you wish to isolate the α-bromo ketone.

    • Purification Strategy: Purify the product using chromatography or distillation, avoiding basic conditions throughout.

Part 2: Mechanistic Pathways & Visualizations

Understanding the competing reaction pathways is critical for troubleshooting.

Diagram 1: Desired Acid-Catalyzed α-Bromination Pathway

G Ketone 1-Cyclopropyl- propan-1-one ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (rate-determining) BromoIntermediate Bromonium Ion Intermediate Enol->BromoIntermediate + Br₂ Product 2-Bromo-1-cyclopropyl- propan-1-one BromoIntermediate->Product - H⁺, - Br⁻

Caption: Acid-catalyzed bromination proceeds via a stable enol intermediate.

Diagram 2: Side Reaction - Cyclopropyl Ring Opening

G ProtonatedKetone Protonated Ketone Cation Cyclopropylcarbinyl Cation Intermediate ProtonatedKetone->Cation Rearrangement (Strong Acid) RingOpenedCation Rearranged Carbocation Cation->RingOpenedCation Ring Opening RingOpenedProduct Ring-Opened Bromo-Ketones RingOpenedCation->RingOpenedProduct + Br⁻

Caption: Strong acid can induce rearrangement and opening of the cyclopropyl ring.

Diagram 3: Side Reaction - Favorskii Rearrangement

G AlphaBromoKetone α-Bromo Ketone Enolate α'-Enolate AlphaBromoKetone->Enolate + Base (e.g., MeO⁻) - H⁺ Cyclopropanone Bicyclic Cyclopropanone Int. Enolate->Cyclopropanone Intramolecular Sₙ2 Adduct Tetrahedral Adduct Cyclopropanone->Adduct + MeO⁻ RearrangedProduct Rearranged Ester (e.g., Cyclopentane Carboxylate) Adduct->RearrangedProduct Ring Opening & Protonation

Caption: Base treatment of the α-bromo ketone leads to a rearranged product.

Part 3: Recommended Experimental Protocols
Protocol 3.1: Selective Monobromination of 1-Cyclopropylpropan-1-one

This protocol is optimized for selectivity towards the desired this compound, minimizing polybromination and ring-opening.

Materials:

  • 1-Cyclopropylpropan-1-one (1.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid

  • 5% Sodium Bisulfite solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether or Dichloromethane for extraction

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-cyclopropylpropan-1-one (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of ketone).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in an equal volume of glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should dissipate.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water and a 5% sodium bisulfite solution. Stir until the bromine color completely disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or silica gel chromatography if necessary.

Protocol 3.2: Analytical Workflow for Product Mixture Analysis

A robust analytical method is crucial for identifying and quantifying products and byproducts.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A starting point is 10-20% Ethyl Acetate in Hexanes.

    • Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain. The bromo-ketone should appear as a UV-active spot that reacts with the stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This is the ideal technique for separating and identifying volatile components.

    • Expected Masses:

      • Starting Material (C₆H₁₀O): M⁺ = 98.14

      • Product (C₆H₉BrO): M⁺ shows a characteristic isotopic pattern for bromine at m/z 176 and 178 (approx. 1:1 ratio).[19]

      • Dibromo Product (C₆H₈Br₂O): M⁺ shows a characteristic pattern for two bromines at m/z 254, 256, 258 (approx. 1:2:1 ratio).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the quartet corresponding to the -CH₂- group of the ethyl chain and the appearance of a new quartet or doublet of quartets for the -CH(Br)- proton, shifted downfield. The cyclopropyl protons should remain in the characteristic 0.5-1.2 ppm region.

    • ¹³C NMR: The carbon bearing the bromine (-C(Br)-) will appear around 40-50 ppm.

Part 4: Data Summary

Table 1: Influence of Reaction Conditions on Product Distribution

ParameterCondition A (Recommended)Condition B (Problematic)Expected Outcome
Catalyst/Solvent Glacial Acetic AcidNaOH / MethanolA: Favors monosubstitution. B: Promotes polybromination and Favorskii rearrangement.[3][11]
Brominating Agent Br₂ (1.0 eq) or NBSBr₂ (>1.1 eq)A: Controlled monosubstitution. B: High risk of dibromination.
Temperature 0-10 °CRoom Temp or RefluxA: Minimizes side reactions like ring opening. B: Increases rates of all reactions, reducing selectivity.
Workup Aqueous, neutral/mildly acidicAqueous Base (e.g., NaOMe)A: Isolates the α-bromo ketone. B: Triggers Favorskii rearrangement.[5]
Part 5: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the bromination reaction.

G cluster_start cluster_analysis cluster_problems cluster_solutions Start Reaction Complete. Analyze Crude Product (TLC, GC-MS) Analysis What is the main issue? Start->Analysis LowConversion Low Conversion/ Starting Material Remains Analysis->LowConversion Incomplete Reaction Dibromination Significant Dibromination Analysis->Dibromination High MW Byproduct (M+2, M+4 peaks) RingOpening Ring-Opened Products Detected Analysis->RingOpening Isomeric Products/ Loss of Cyclopropyl Signals Rearrangement Favorskii Product Detected Analysis->Rearrangement Unexpected Ester/Acid (post-workup) Sol_Conversion Increase reaction time. Check Br₂ quality. Slightly higher temp (e.g., RT). LowConversion->Sol_Conversion Sol_Dibromination Use acidic conditions (AcOH). Ensure Br₂ is ≤ 1.0 eq. Add Br₂ slowly at 0 °C. Dibromination->Sol_Dibromination Sol_RingOpening Use milder acid (AcOH). Avoid strong mineral acids. Keep temperature low (0-5 °C). RingOpening->Sol_RingOpening Sol_Rearrangement Use neutral/acidic workup. Avoid all bases (NaOH, NaOMe). Quench with NaHSO₃/H₂O. Rearrangement->Sol_Rearrangement

Caption: A logical workflow for troubleshooting common bromination issues.

Part 6: References
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from --INVALID-LINK--

  • Nakajima, T., Miyaji, H., Segi, M., & Suga, S. (1986). RING OPENING AND ENLARGEMENT OF CYCLOPROPYL TRIMETHYLSILYL KETONES BY ACIDS. Chemistry Letters, 15(10), 1841-1844. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2-Bromo-1-cyclopropylethanone. Retrieved from --INVALID-LINK--

  • Chemist Wizards. (n.d.). Favorskii Rearrangement. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. Retrieved from --INVALID-LINK--

  • AK Lectures. (2019). mechanism of alpha-halogenation of ketones. Retrieved from --INVALID-LINK--

  • Truzzi, R., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3143. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from --INVALID-LINK--

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from --INVALID-LINK--

  • Jana, S., et al. (2022). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters, 24(2), 536-541. Retrieved from --INVALID-LINK--

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from --INVALID-LINK--

  • ChemSynthesis. (n.d.). 2-bromo-1-cyclopropyl-2-propen-1-one. Retrieved from --INVALID-LINK--

  • Chem Zipper. (2020). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved from --INVALID-LINK--

  • Quora. (2016). Why is the cyclopropyl methyl carbocation more stable than the trimethyl methyl carbocation which has 9 hyperconjugative structures?. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from --INVALID-LINK--

  • Lin, L., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752. Retrieved from --INVALID-LINK--

  • Shao, J., et al. (2023). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters, 25(4), 633-638. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Bromoketones. Retrieved from --INVALID-LINK--

  • Truman ChemLab. (2013). Bromination of Acetone. Retrieved from --INVALID-LINK--

  • ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from --INVALID-LINK--

  • ChemTube3D. (n.d.). Base-Catalysed Bromination of Ketones - Summary. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Nucleophilic Attack on 2-bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic attack on 2-bromo-1-cyclopropylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results.

Section 1: Understanding the Substrate and Reaction

This compound is an α-bromoketone, a class of compounds known for their reactivity towards nucleophiles. The presence of the carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic substitution.[1] However, the unique structural features of this molecule, namely the cyclopropyl group and the secondary bromide, introduce specific challenges and potential side reactions that must be carefully managed.

Core Reaction: Nucleophilic Substitution

The primary reaction of interest is the displacement of the bromide ion by a nucleophile. This can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.

  • S(_N)2 Pathway: This is a single-step mechanism where the nucleophile attacks the carbon atom, and the bromide leaves simultaneously.[2][3] This pathway is favored by strong nucleophiles, polar aprotic solvents, and less sterically hindered substrates.[4][5][6]

  • S(_N)1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[7][8] This pathway is favored by polar protic solvents, weaker nucleophiles, and substrates that can form stable carbocations.[6]

Potential Side Reaction: Favorskii Rearrangement

A significant competing reaction for α-haloketones in the presence of a base is the Favorskii rearrangement.[9][10][11][12] This reaction leads to the formation of a carboxylic acid derivative through a cyclopropanone intermediate.[11] The presence of an enolizable α'-hydrogen on the cyclopropyl ring makes this a potential pathway to consider and control.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Substitution Product

Question: I am observing a low yield of my desired nucleophilic substitution product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions, competing side reactions, or purification challenges. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Choice of Solvent

The solvent plays a critical role in influencing the reaction pathway and rate.[4]

  • For S(_N)2 Reactions: Polar aprotic solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[4][5][13] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[5][14] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[4][14]

  • For S(_N)1 Reactions: Polar protic solvents such as water, ethanol, or methanol are ideal as they can stabilize the carbocation intermediate through hydrogen bonding.[6]

Troubleshooting Tip: If you suspect your yield is low due to a slow S(_N)2 reaction, switching from a protic or nonpolar solvent to a polar aprotic solvent can significantly increase the reaction rate.[5]

Solvent Type Examples Favored Mechanism Reasoning
Polar Aprotic Acetone, ACN, DMF, DMSOS(_N)2Solvates cations, leaves nucleophile reactive.[4][5]
Polar Protic Water, Ethanol, MethanolS(_N)1Stabilizes carbocation intermediate.[6]
Nonpolar Hexane, TolueneGenerally not idealPoor solubility for most nucleophiles.
2. Assess the Strength of Your Nucleophile

The nature of the nucleophile is a key determinant of the reaction mechanism and rate.

  • Strong Nucleophiles: Anions like I

    ^-
    , Br
    ^-
    , CN
    ^-
    , N(_3)
    ^-
    , and RS
    ^-
    are strong nucleophiles and will favor the S(_N)2 pathway.[13]

  • Weak Nucleophiles: Neutral molecules like H(_2)O and ROH are weak nucleophiles and will favor the S(_N)1 pathway, especially with tertiary or secondary substrates that can form stable carbocations.[6]

Troubleshooting Tip: If your reaction is sluggish, consider using a stronger nucleophile if the desired product allows for it. For instance, if you are performing an alcoholysis with a neutral alcohol, catalysis with a non-nucleophilic base can generate a more potent alkoxide nucleophile in situ.

3. Control the Reaction Temperature

Temperature can influence both the reaction rate and the product distribution.

  • General Principle: Increasing the temperature generally increases the rate of both substitution and elimination reactions.

  • S(_N)2 vs. E2: For secondary halides, higher temperatures can favor the competing E2 elimination reaction, especially with strongly basic nucleophiles.[13]

  • Favorskii Rearrangement: The Favorskii rearrangement is also temperature-dependent.

Experimental Protocol: Temperature Screening

  • Set up a series of small-scale reactions in parallel.

  • Run the reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal temperature for product formation while minimizing byproduct formation.

4. Mitigating the Favorskii Rearrangement

The Favorskii rearrangement is a common side reaction with α-haloketones in the presence of a base.[9][10]

Question: I have identified a byproduct that I suspect is a result of the Favorskii rearrangement. How can I suppress this side reaction?

Answer: The key to suppressing the Favorskii rearrangement is to control the basicity of the reaction medium.

  • Use a Non-Basic Nucleophile or a Weakly Basic Salt: If your desired transformation allows, use a nucleophile that is not strongly basic. For example, using sodium iodide or sodium azide will be less prone to causing the Favorskii rearrangement than using sodium hydroxide or an alkoxide.

  • Employ a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to neutralize any acid generated during the reaction without promoting the Favorskii rearrangement.

  • Temperature Control: Running the reaction at lower temperatures can often disfavor the rearrangement pathway.

Issue 2: Product Purification Challenges

Question: I am having difficulty purifying my final product. What are some effective purification strategies for cyclopropyl ketones?

Answer: Cyclopropyl ketones can present unique purification challenges due to their potential volatility and the presence of structurally similar byproducts.

1. Distillation
  • Fractional Distillation: For liquid products with boiling points sufficiently different from impurities, fractional distillation can be effective.[15][16]

  • Vacuum Distillation: To avoid thermal decomposition of sensitive products, vacuum distillation is a valuable technique as it lowers the boiling point.[15]

2. Chromatography
  • Flash Column Chromatography: This is a standard method for purifying less volatile or solid cyclopropyl ketones. Careful selection of the solvent system is crucial for achieving good separation.

3. Extraction
  • Liquid-Liquid Extraction: This is a fundamental workup step to remove water-soluble impurities.[15]

  • Bisulfite Extraction: This chemical method can be used to separate ketones from other organic compounds by forming a water-soluble bisulfite adduct.[15]

Experimental Protocol: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH(_4)Cl).[9]

  • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo.[9]

  • Purify the crude residue by flash chromatography on silica gel or distillation, depending on the properties of the product.[9][15]

Section 3: Visualizing the Reaction Pathways

Reaction Mechanism Diagram

G cluster_0 SN2 Pathway cluster_1 SN1 Pathway cluster_2 Favorskii Rearrangement This compound This compound Transition State Transition State This compound->Transition State Nu- Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate -Br- Enolate Enolate This compound->Enolate Base Substitution Product Substitution Product Transition State->Substitution Product -Br- Carbocation Intermediate->Substitution Product Nu- Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Rearranged Product Rearranged Product Cyclopropanone Intermediate->Rearranged Product Nu-

Caption: Possible reaction pathways for this compound.

Troubleshooting Workflow

G start Low Yield check_solvent Is the solvent optimal? (Polar aprotic for SN2) start->check_solvent check_nucleophile Is the nucleophile strong enough? check_solvent->check_nucleophile Yes solution_solvent Switch to appropriate solvent (e.g., DMF, ACN) check_solvent->solution_solvent No check_temp Is the temperature optimized? check_nucleophile->check_temp Yes solution_nucleophile Use a stronger nucleophile or catalytic base check_nucleophile->solution_nucleophile No check_side_reactions Are there side reactions? (e.g., Favorskii) check_temp->check_side_reactions Yes solution_temp Screen a range of temperatures check_temp->solution_temp No purification_issue Is purification the issue? check_side_reactions->purification_issue No solution_side_reactions Use non-basic conditions or lower temperature check_side_reactions->solution_side_reactions Yes solution_purification Optimize purification method (Distillation, Chromatography) purification_issue->solution_purification Yes end Optimized Yield purification_issue->end No solution_solvent->check_nucleophile solution_nucleophile->check_temp solution_temp->check_side_reactions solution_side_reactions->purification_issue solution_purification->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-1-cyclopropylpropan-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-bromo-1-cyclopropylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and unexpected side products. By understanding the underlying chemical principles, you can optimize your reaction conditions for higher yields and purity.

Section 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

Before diving into complex troubleshooting, it's crucial to assess the overall health of your reaction. Start with these fundamental questions.

Q1: I'm seeing a low yield of my desired product. What are the most common culprits?

A: Low yields in nucleophilic substitution reactions with this compound are frequently due to suboptimal reaction conditions or competing side reactions. The primary competing pathways are often the Favorskii rearrangement and elimination (E2) reactions.[1] A crucial first step is to analyze your crude reaction mixture by NMR or LC-MS to identify the major byproducts, which will guide your troubleshooting strategy.[1]

Q2: How stable is this compound? Could my starting material have degraded?

A: While generally stable under recommended storage conditions (cool, dry, and dark), α-bromoketones can be less stable than their α-chloro counterparts.[1] They are sensitive to light and can be reactive towards strong bases or even some nucleophiles over extended periods. It is advisable to store it at -20°C in a tightly sealed container.[2] Before use, it's good practice to verify the purity of the starting material, especially if the container has been opened multiple times or stored for a long period.

Q3: My reaction is producing a carboxylic acid or ester derivative instead of the expected substitution product. What is happening?

A: This is a classic sign of the Favorskii rearrangement.[3][4] This reaction is catalyzed by a base and proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile (like hydroxide or alkoxide) to form a rearranged carboxylic acid derivative.[3][5] The presence of an abstractable proton alpha to the carbonyl and on the opposite side of the bromine is a prerequisite for this pathway.[3][5]

Section 2: Step-by-Step Troubleshooting Guide

Use this section to systematically identify and solve the root cause of low conversion.

Problem 1: Low Yield of the Desired SN2 Substitution Product

The α-carbon in this compound is an electrophilic center, making it susceptible to SN2 attack.[6] However, several factors can hinder this desired pathway.

A thorough analysis of your crude reaction mixture is the most critical diagnostic step. Identification of side products points directly to the problematic competing reaction.

Observed Side Product Likely Competing Reaction Primary Cause
Isomeric ester/acid/amideFavorskii RearrangementStrong or sterically hindered base; high temperature.[3][4]
α,β-Unsaturated ketoneE2 EliminationStrong, sterically hindered base; high temperature.[7]
EpoxideEpoxide FormationReaction with nucleophiles like methoxide.[1][8]
Multiple brominated speciesOver-bromination of starting materialImpure starting material from synthesis.[6]

The choice of base is critical. Strongly basic nucleophiles can favor elimination or rearrangement over substitution.[9]

  • If Favorskii Rearrangement is observed:

    • Switch to a weaker base: If a base is required, consider using a non-nucleophilic, weaker base. If the nucleophile itself is basic (e.g., an amine), you may not need an additional base.

    • Use a less sterically hindered base/nucleophile: Bulkier bases can preferentially abstract a proton, initiating the rearrangement.[1]

  • If E2 Elimination is observed:

    • Use a less hindered base: Similar to the Favorskii rearrangement, sterically bulky bases favor elimination.

    • Lower the reaction temperature: Elimination reactions often have a higher activation energy than SN2 reactions, so reducing the temperature can significantly favor the substitution pathway.[1]

  • Solvent Choice: The solvent can dramatically influence the ratio of SN2 to E2 products.

    • Favoring SN2: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[1]

    • Protic Solvents: Be cautious with protic solvents (e.g., ethanol, water) as they can lead to unwanted solvolysis side products.[1]

  • Temperature Control:

    • General Rule: Lower temperatures almost always favor the desired SN2 reaction over competing elimination and rearrangement pathways.[1] Start your optimization at a lower temperature (e.g., 0 °C or room temperature) before attempting to heat the reaction.

Problem 2: The Reaction Stalls or Fails to Initiate

If you observe primarily unreacted starting material, consider the following factors.

  • Starting Material Purity: As mentioned, confirm the purity of your this compound via NMR or other suitable analytical methods.

  • Nucleophile Potency: Is your nucleophile sufficiently reactive? If it's a salt (e.g., sodium phenoxide), ensure it is anhydrous. Moisture can quench reactive nucleophiles.

  • Stoichiometry: Ensure you are using the correct molar equivalents of your reagents. A slight excess of the nucleophile is often used to drive the reaction to completion.

The carbonyl group's orientation relative to the C-Br bond influences reactivity. The interaction between the π(C=O) and σ(C-Br) orbitals is key to activating the alpha-carbon for SN2 attack.[10]

  • Solvent Effects: In some cases, the solvent may not be adequately facilitating the transition state. Experiment with a different polar aprotic solvent.

Section 3: Visualization of Key Processes

To better understand the decision-making process, refer to the following diagrams.

Troubleshooting Flowchart

TroubleshootingFlowchart start Low Conversion Observed analyze Analyze Crude Mixture (NMR, LC-MS) start->analyze unreacted_sm Mainly Unreacted Starting Material? analyze->unreacted_sm side_products Side Products Identified? unreacted_sm->side_products No check_reagents Verify Reagent Purity & Stoichiometry unreacted_sm->check_reagents Yes favorskii Isomeric Acid/Ester/Amide? side_products->favorskii optimize_conditions Increase Temperature or Change Solvent check_reagents->optimize_conditions end Optimized Reaction optimize_conditions->end elimination Unsaturated Ketone? favorskii->elimination No solve_favorskii Use Weaker/Less Hindered Base Lower Temperature favorskii->solve_favorskii Yes (Favorskii) solve_elimination Use Less Hindered Base Lower Temperature Use Polar Aprotic Solvent elimination->solve_elimination Yes (E2) solve_favorskii->end solve_elimination->end

Caption: A step-by-step workflow for troubleshooting low conversion.

Competing Reaction Pathways

ReactionPathways sub 2-Bromo-1-cyclopropyl- propan-1-one sn2_product Desired Sₙ2 Product sub->sn2_product  Nucleophile (Nu:⁻)  Low Temp, Polar Aprotic Solvent favorskii_product Favorskii Rearrangement (Isomeric Acid/Ester) sub->favorskii_product  Base (B:)  High Temp e2_product E2 Elimination Product (α,β-Unsaturated Ketone) sub->e2_product  Hindered Base (t-BuO⁻)  High Temp

Caption: Key reaction pathways for this compound.

Section 4: Control Experiment Protocol

To establish a baseline and validate your reagents, perform the following control reaction, which is known to proceed with high efficiency under optimized conditions.

Reaction: SN2 Substitution with Sodium Azide

This reaction is typically high-yielding and less prone to side reactions under the right conditions.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction should be complete within 2-4 hours.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine conversion.

Expected Outcome: You should observe >90% conversion to 2-azido-1-cyclopropylpropan-1-one with minimal side products. If this control reaction fails, it strongly indicates a problem with your starting material or solvent quality.

References

Technical Support Center: Navigating the Stability of the Cyclopropyl Group

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome, researchers and innovators in drug development. The cyclopropyl group, a small, three-membered ring, is a valuable structural motif in medicinal chemistry. Its rigid conformation can lock in bioactive conformations, and its unique electronic properties can enhance metabolic stability and potency.[1][2] However, the inherent ring strain that confers these desirable properties also makes it susceptible to rearrangement under various reaction conditions.[1][3][4]

This guide is designed to be your partner in the lab, providing in-depth troubleshooting advice and practical protocols to help you preserve the integrity of the cyclopropyl moiety throughout your synthetic campaigns.

Understanding the Instability: Why Do Cyclopropyl Groups Rearrange?

The high reactivity of the cyclopropyl group stems from its significant ring strain, approximately 27.5 kcal/mol. This strain energy is a thermodynamic driving force for ring-opening reactions.[3][4][5] The bonding orbitals in cyclopropane have a high degree of p-character, which allows them to interact with adjacent reactive centers, leading to rearrangement.

The most common rearrangement pathways are initiated by the formation of reactive intermediates adjacent to the cyclopropyl ring:

  • Carbocation Formation: The cyclopropylcarbinyl cation is notoriously unstable and rapidly rearranges to the more stable cyclobutyl and homoallyl cations.[6][7][8] This rearrangement is driven by the release of ring strain.

  • Radical Formation: Similar to carbocations, cyclopropylcarbinyl radicals can undergo rapid ring-opening to form the homoallyl radical.[4][9]

  • Transition Metal-Catalyzed Activation: Many transition metals can insert into the C-C bonds of a cyclopropane ring, forming a metallacyclobutane that can undergo further reactions and rearrangements.[10][11]

Visualizing the Problem: The Cyclopropylcarbinyl Cation Rearrangement

G cluster_0 Carbocation Intermediates A Cyclopropylcarbinyl Cation B Cyclobutyl Cation A->B Rearrangement C Homoallyl Cation A->C Rearrangement B->C Rearrangement

Caption: The equilibrium between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.

Troubleshooting Guides: A Problem-Solution Approach

This section is formatted to address specific issues you might be facing in your experiments.

Scenario 1: Rearrangement during Acid-Catalyzed Reactions

Question: "I'm attempting to deprotect an acid-labile group on my molecule, but I'm observing significant cyclopropane ring-opening. How can I prevent this?"

Core Problem: Strong acids can protonate a group adjacent to the cyclopropyl ring, leading to the formation of a cyclopropylcarbinyl cation and subsequent rearrangement.[6][12]

Solutions & Causal Explanations:

Strategy Underlying Principle Experimental Protocol
Lower Reaction Temperature Reduces the rate of the rearrangement, which has a significant activation energy barrier. This allows the desired reaction to proceed competitively.[6]Cool the reaction to -78 °C (dry ice/acetone bath) before the slow, dropwise addition of the acid. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.[6]
Use a Milder Acid Less acidic conditions reduce the propensity for carbocation formation.Substitute strong acids like TFA or HCl with milder options such as pyridinium p-toluenesulfonate (PPTS) or use a buffered system to maintain a less acidic pH.
Solvent Choice Less polar and more nucleophilic solvents can trap the carbocation intermediate before it has a chance to rearrange.Consider switching from highly polar, non-nucleophilic solvents like CH₂Cl₂ to more nucleophilic options like ethanol, if compatible with your reaction.[6]
Protecting Group Strategy If an adjacent functional group is promoting carbocation formation, consider a protecting group that can be removed under non-acidic conditions.For example, if a ketone is adjacent to the cyclopropyl ring, it can be protected as a ketal, which can be removed under neutral or basic conditions.[13]
Scenario 2: Unwanted Ring-Opening in Transition Metal-Catalyzed Cross-Coupling

Question: "During a Suzuki coupling with a cyclopropylboronic acid, I'm getting a mixture of my desired product and a ring-opened byproduct. What's going on?"

Core Problem: The transition metal catalyst can oxidatively add into a C-C bond of the cyclopropane ring, leading to a metallacyclobutane intermediate that can then undergo various rearrangements.[10][14]

Solutions & Causal Explanations:

Strategy Underlying Principle Experimental Protocol
Ligand Selection The electronic and steric properties of the ligand can influence the selectivity of the catalyst, favoring reductive elimination over ring-opening pathways.For Suzuki couplings, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos. These can promote the desired reductive elimination step.
Lower Catalyst Loading High catalyst concentrations can sometimes lead to side reactions.Titrate the catalyst loading down to the minimum effective concentration. This can be determined by running a series of small-scale reactions with varying catalyst amounts.
Temperature Control As with acid-catalyzed reactions, lower temperatures can disfavor the rearrangement pathway.Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider microwave-assisted synthesis for rapid heating and precise temperature control.
Choice of Metal Different transition metals have varying propensities for C-C bond activation.While palladium is common for Suzuki couplings, consider exploring other catalysts like nickel or copper, which may exhibit different selectivity for your specific substrate.
Scenario 3: Rearrangement in Radical Reactions

Question: "I'm trying to perform a radical bromination on a position alpha to a cyclopropyl group, but I'm seeing a significant amount of an rearranged, unsaturated product. How do I prevent this?"

Core Problem: The cyclopropylcarbinyl radical is highly prone to rapid ring-opening to form a more stable homoallyl radical.[4][9]

Solutions & Causal Explanations:

Strategy Underlying Principle Experimental Protocol
Use a Fast-Acting Radical Trap A high concentration of a rapid radical trapping agent can intercept the cyclopropylcarbinyl radical before it has time to rearrange.Use a high concentration of a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Avoid Radical Initiators Conditions that promote radical formation should be minimized.Avoid the use of radical initiators like AIBN or benzoyl peroxide. If initiation is necessary, consider photochemical methods at low temperatures.[9]
Add a Radical Inhibitor A radical scavenger can quench unwanted radical side reactions.The addition of a radical inhibitor like hydroquinone or BHT can be beneficial in suppressing rearrangement.[9]
Alternative Synthetic Routes If direct radical functionalization is problematic, consider an alternative synthetic approach that avoids the formation of a radical adjacent to the cyclopropyl ring.For example, an alcohol at the desired position could be converted to a leaving group and displaced with a bromide nucleophile under SN2 conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the cyclopropyl group to common oxidizing and reducing agents?

A1: The cyclopropyl group is generally robust towards many common reagents. The C-H bonds on the ring are strong, making them resistant to many oxidants.[13] Simple cyclopropanes are also stable to catalytic hydrogenation (e.g., H₂/Pd) at room temperature.[13] However, the presence of activating groups, such as an adjacent ketone, can make the ring more susceptible to opening under certain reductive conditions.[13]

Q2: Are there specific functional groups that activate the cyclopropyl ring towards rearrangement?

A2: Yes. Groups that can stabilize a positive charge, such as vinyl, phenyl, or oxygen-containing substituents, can significantly lower the activation energy for rearrangement, particularly in the presence of acid or a transition metal.[14][15][16] Electron-withdrawing groups directly attached to the ring can also activate it towards nucleophilic ring-opening.[17]

Q3: Can I use a cyclopropyl group as a protecting group?

A3: Yes, the cyclopropylmethyl group has been developed as a protecting group for various functionalities, including amides, amines, and carboxylic acids.[18] Its removal is typically achieved under mild conditions that take advantage of the facile rearrangement of the cyclopropylcarbinyl system.[18]

Q4: Are there reliable methods for synthesizing cyclopropylamines without rearrangement?

A4: Several methods have been developed for the synthesis of cyclopropylamines that avoid harsh conditions. The Kulinkovich-Szymoniak reaction, for instance, provides a route to primary cyclopropylamines from nitriles using a titanium(II)-mediated coupling with a Grignard reagent.[19] Another approach involves the formal C-H amination of cyclopropanes.[20]

Decision Workflow for Preserving the Cyclopropyl Group

G start Reaction Planning Involving a Cyclopropyl Group reaction_type Identify Potential Rearrangement Pathway start->reaction_type cationic Carbocation-Mediated? reaction_type->cationic Acidic/Electrophilic Conditions radical Radical-Mediated? reaction_type->radical Radical Initiators/Light metal Transition Metal Catalyzed? reaction_type->metal TM Catalyst Present no_rearrangement Low Risk of Rearrangement reaction_type->no_rearrangement Neutral, Thermal (non-vinyl) cationic_solutions Low Temp Mild Acid Nucleophilic Solvent cationic->cationic_solutions radical_solutions Fast Trap No Initiators Inhibitor radical->radical_solutions metal_solutions Ligand Choice Low Catalyst Loading Low Temp metal->metal_solutions proceed Proceed with Optimized Conditions no_rearrangement->proceed cationic_solutions->proceed radical_solutions->proceed metal_solutions->proceed

Caption: A decision-making workflow for selecting appropriate reaction conditions.

References

Storage and handling recommendations for alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for alpha-bromo ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the storage, handling, and use of this important class of chemical intermediates. The unique reactivity of alpha-bromo ketones makes them invaluable in synthesis, but also necessitates careful handling and storage to ensure experimental success and safety.[1]

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: My alpha-bromo ketone is turning yellow/brown. What is happening and is it still usable?

Discoloration, typically to a yellow or brown hue, is a common visual indicator of decomposition.[2][3] This is often accompanied by the release of hydrogen bromide (HBr) gas, which has a sharp, acrid smell.[2] The primary causes of this degradation are exposure to moisture, light, and elevated temperatures.[3]

Whether the compound is still usable depends on the extent of decomposition and the requirements of your subsequent reaction. For many applications, it is highly recommended to purify the alpha-bromo ketone before use to remove acidic impurities and colored byproducts that can interfere with your reaction. In some cases, it may be best to use the crude product immediately after synthesis to avoid degradation.[2]

Q2: What are the ideal storage conditions for alpha-bromo ketones to maximize their shelf life?

To ensure the long-term stability of alpha-bromo ketones, they should be stored in a cool, dark, and dry environment.[2][3] The recommended practice is to store them in tightly sealed, amber glass bottles with PTFE-lined caps to protect them from light and prevent leakage.[3] For many of these compounds, refrigeration (2°C to 8°C) is advised to slow down potential degradation.[3] For particularly sensitive or volatile alpha-bromo ketones, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) is preferable.[2]

Storage Parameter Recommendation Rationale
Temperature 2-8°C (refrigerated) or frozenSlows decomposition reactions.
Light Amber glass vials or protection from lightPrevents photolytic cleavage of the C-Br bond.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen.
Container Tightly sealed glass with PTFE-lined capPrevents moisture ingress and HBr leakage.[3]

Q3: Can I add a stabilizer to my alpha-bromo ketone?

For certain alpha-monohalogenated aliphatic ketones, the addition of a very small amount of water (0.1% to 0.5% by weight) has been shown to inhibit decomposition and discoloration.[3][4] This may seem counterintuitive given their susceptibility to hydrolysis, but for some compounds, a controlled amount of water can significantly extend shelf life.[3][4] This is most effective for freshly prepared and distilled compounds.[3] Commercially available bromoacetone is sometimes stabilized with magnesium oxide.

Handling and Safety

Q4: What are the primary hazards associated with alpha-bromo ketones?

Many alpha-bromo ketones are potent lachrymators, meaning they are eye irritants that can cause tearing.[2] They are also frequently skin irritants and can cause severe skin burns and eye damage.[5] Inhalation of their vapors should be avoided.[5]

Q5: What personal protective equipment (PPE) should I use when handling alpha-bromo ketones?

Always handle alpha-bromo ketones in a well-ventilated chemical fume hood.[2] The following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Body Protection: A lab coat, worn fully buttoned.[5]

For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific alpha-bromo ketone you are using.

Troubleshooting Guides

Synthesis & Reaction Issues

Q6: I am getting a low yield in my alpha-bromination reaction. What are the common causes?

Low yields in alpha-bromination reactions can often be attributed to several factors:

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Dibromination: The use of excess brominating agent can lead to the formation of di-brominated byproducts.[2] Under basic conditions, subsequent halogenations are faster than the first, making it difficult to control monobromination.[2] Acid-catalyzed brominations are generally preferred for monobromination as the first bromine atom deactivates the enol, slowing down the second bromination.[2]

  • Side Reactions: For activated aromatic ketones, ring bromination can be a competing reaction. Using a milder brominating agent or lower temperatures can improve selectivity.[2]

Q7: My alpha-bromo ketone is decomposing during aqueous workup or purification. How can I prevent this?

Decomposition during workup is a frequent issue, primarily due to hydrolysis and base-catalyzed dehydrobromination.[2]

  • Minimize Contact with Water and Base: During the workup, use cold, neutral water for washing. Avoid basic solutions like sodium bicarbonate if your compound is sensitive.[2]

  • Immediate Use: Due to their inherent instability, it is often best to use crude alpha-bromo ketones immediately in the next synthetic step without purification.[2]

  • Purification Method: For solid alpha-bromo ketones, recrystallization from a non-polar solvent is often a better choice than column chromatography on silica gel to avoid prolonged exposure to a protic environment.[2]

Workflow for Handling a New Batch of Alpha-Bromo Ketone

G cluster_0 Receiving and Initial Assessment cluster_1 Storage cluster_2 Usage Receive Receive Alpha-Bromo Ketone Inspect Visually Inspect for Discoloration Receive->Inspect Check_Odor Check for Acrid Odor (in fume hood) Inspect->Check_Odor Assess Assess Need for Purification Check_Odor->Assess Store Store in a Cool, Dark, Dry Place under Inert Atmosphere Assess->Store If storing Use_Directly Use Directly if Purity is Acceptable Assess->Use_Directly If pure Purify Purify if Necessary (e.g., Recrystallization) Assess->Purify If impure Use_Purified Use Purified Product Immediately Purify->Use_Purified

Caption: Recommended workflow for a new alpha-bromo ketone.

Decomposition Pathways

The two primary decomposition pathways for alpha-bromo ketones are dehydrobromination and hydrolysis.

G alpha_bromo_ketone Alpha-Bromo Ketone dehydrobromination Dehydrobromination (Base-catalyzed) alpha_bromo_ketone->dehydrobromination hydrolysis Hydrolysis (Water) alpha_bromo_ketone->hydrolysis unsaturated_ketone Alpha, Beta-Unsaturated Ketone + HBr dehydrobromination->unsaturated_ketone hydroxy_ketone Alpha-Hydroxy Ketone + HBr hydrolysis->hydroxy_ketone

Caption: Major decomposition routes for alpha-bromo ketones.

Dehydrobromination is an elimination reaction that forms an α,β-unsaturated ketone and HBr, and it is often catalyzed by bases.[2] Hydrolysis, the reaction with water, leads to the formation of an α-hydroxy ketone and HBr.[2] Additionally, some alpha-bromo ketones are sensitive to light, which can induce cleavage of the carbon-bromine bond.[3]

References

Common impurities in commercial 2-bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-bromo-1-cyclopropylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on identifying and managing impurities. Our goal is to ensure the integrity of your experiments and the quality of your results.

I. Understanding the Stability and Handling of this compound

Alpha-bromo ketones are known for their reactivity, which makes them valuable synthetic intermediates but also susceptible to degradation. Proper handling and storage are critical to maintaining the purity and efficacy of this compound.

Q1: My vial of this compound has developed a yellow or brownish tint. Is it still usable?

A1: Discoloration is a common visual indicator of decomposition in α-bromo ketones.[1][2] This is often due to the liberation of hydrogen bromide (HBr), which can catalyze further degradation of the compound.[1] The presence of HBr can lead to the formation of various impurities, including α,β-unsaturated ketones. While a slight yellowing may not significantly impact some reactions, a pronounced brown color suggests substantial degradation, and the material's purity should be verified by analytical methods such as NMR or GC-MS before use. For critical applications, using freshly purified or newly purchased material is recommended.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment.[1][2] Refrigeration at 2°C to 8°C is highly recommended to slow down potential decomposition pathways.[1] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can further protect the compound. It is also advisable to store it in an amber glass bottle to protect it from light, as photolysis can cleave the carbon-bromine bond.[1]

II. Troubleshooting Guide: Common Impurities and Their Origins

The primary synthetic route to this compound is the alpha-bromination of 1-cyclopropylpropan-1-one. The nature of this reaction can lead to several process-related impurities.

Troubleshooting Workflow: Impurity Identification and Mitigation

cluster_0 Impurity Identification cluster_1 Impurity Classification & Source cluster_2 Mitigation Strategy start Start: Suspected Impurity analytical Analytical Characterization (NMR, GC-MS, HPLC) start->analytical impurity_id Impurity Identified analytical->impurity_id unreacted Unreacted Starting Material (1-cyclopropylpropan-1-one) impurity_id->unreacted Lower MW overbrominated Over-brominated Byproduct (2,2-dibromo-1-cyclopropylpropan-1-one) impurity_id->overbrominated Higher MW degradation Degradation Product (e.g., α,β-unsaturated ketone, α-hydroxy ketone) impurity_id->degradation Isomeric or Hydrolyzed purification Purification Required unreacted->purification overbrominated->purification degradation->purification distillation Vacuum Distillation purification->distillation Volatile Impurities chromatography Column Chromatography purification->chromatography Non-volatile or Similar Boiling Point recrystallization Recrystallization (if solid at low temp) purification->recrystallization If Applicable end End: Pure Compound distillation->end chromatography->end recrystallization->end

Caption: Troubleshooting workflow for impurity identification and purification.

Q3: I've analyzed my commercial this compound and see a peak corresponding to a lower molecular weight. What could this be?

A3: A common impurity with a lower molecular weight is the unreacted starting material, 1-cyclopropylpropan-1-one . This occurs when the bromination reaction does not go to completion. The presence of this starting material can lead to lower yields in subsequent reactions and the formation of undesired byproducts.

Q4: My mass spectrometry analysis shows a signal for a compound with a mass significantly higher than the product. What is the likely identity of this impurity?

A4: The most probable high molecular weight impurity is the di-brominated byproduct, 2,2-dibromo-1-cyclopropylpropan-1-one . This results from over-bromination of the starting material.[3] While acid-catalyzed bromination tends to favor mono-bromination, prolonged reaction times or an excess of the brominating agent can lead to the formation of this di-halogenated species.[2][4] This impurity can be particularly problematic as it possesses two reactive sites, potentially leading to cross-linking or the formation of complex mixtures in subsequent steps.

Q5: After purification, I still observe minor impurities with similar masses to my product. What could these be?

A5: These could be degradation products. As mentioned, this compound can undergo dehydrobromination to form 1-cyclopropylprop-2-en-1-one , an α,β-unsaturated ketone.[1][2] This impurity is isomeric to the starting material of a related bromo-compound and can be reactive in its own right, potentially acting as a Michael acceptor. Another possibility is the hydrolysis product, 2-hydroxy-1-cyclopropylpropan-1-one , formed from a reaction with residual water.[2]

Common Impurity Chemical Structure Origin Potential Impact on Experiments
1-cyclopropylpropan-1-oneC₆H₁₀OIncomplete reactionLower yields, formation of non-brominated byproducts.
2,2-dibromo-1-cyclopropylpropan-1-oneC₆H₈Br₂OOver-brominationFormation of di-substituted or cross-linked products.
1-cyclopropylprop-2-en-1-oneC₆H₈ODehydrobrominationUnwanted Michael addition reactions.
2-hydroxy-1-cyclopropylpropan-1-oneC₆H₁₀O₂HydrolysisCan act as a nucleophile, leading to undesired side reactions.

III. Analytical and Purification Protocols

Accurate identification and removal of impurities are crucial for obtaining reliable experimental results.

Q6: What analytical techniques are recommended for assessing the purity of this compound?

A6: A multi-technique approach is often best for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities such as the starting material and the di-brominated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the main component and for identifying impurities. For instance, the presence of the starting material would show a characteristic signal for the methyl group adjacent to the carbonyl, which is absent in the product. Over-bromination would result in the disappearance of the methine proton signal at the alpha position.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities and degradation products.

Q7: What are the recommended methods for purifying commercial this compound?

A7: The choice of purification method depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is a highly effective method for removing less volatile impurities (like the di-brominated product) and more volatile impurities (like the starting material). Given the thermal sensitivity of α-bromo ketones, distillation should be performed under reduced pressure to keep the temperature low and minimize degradation.

  • Column Chromatography: If distillation is not feasible or does not provide adequate separation, column chromatography on silica gel can be employed. It is crucial to use a non-polar eluent system (e.g., hexanes/ethyl acetate) and to perform the chromatography quickly to minimize contact time with the silica gel, which can promote degradation.[2]

  • Recrystallization: If the compound is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can be an effective purification technique.[2]

Experimental Protocol: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask. It is advisable not to fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

IV. References

  • Technical Support Center: Stability and Storage of Brominated Ketones. Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Bromoacetyl Chloride in the Preparation of Alpha-Halo Ketones. Benchchem. Available at: --INVALID-LINK--

  • Managing thermal instability of alpha-bromo ketones. Benchchem. Available at: --INVALID-LINK--

  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. Available at: --INVALID-LINK--

  • The Reactions of α-Bromo Ketones with Primary Amines. American Chemical Society. Available at: --INVALID-LINK--

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents. Available at: --INVALID-LINK--

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • This compound | C6H9BrO. PubChem. Available at: --INVALID-LINK--

  • Ketone halogenation. Wikipedia. Available at: --INVALID-LINK--

  • 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. Benchchem. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating the Complex Reactivity of 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the characterization of unexpected products from 2-bromo-1-cyclopropylpropan-1-one reactions.

Welcome to the technical support center for this compound. This molecule is a potent synthetic intermediate, valued for its dual reactivity as both an α-bromo ketone and a strained cyclopropyl ketone. However, this dual nature is also the source of significant synthetic challenges, often leading to a complex mixture of unexpected products. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot these challenges, understand the underlying mechanisms, and control reaction outcomes. We will move beyond simple protocols to explore the causal relationships between reaction conditions and product formation, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to resolve common problems.

Q1: My reaction is messy. TLC shows multiple unexpected spots, and the yield of my target SN2 substitution product is very low. What is happening?

A1: This is the most common issue encountered with this substrate. The formation of multiple products arises from three key competing reaction pathways that are often simultaneously active. The α-bromo ketone moiety predisposes the molecule to both direct substitution (Sₙ2) and the Favorskii rearrangement, while the strained three-membered ring is susceptible to nucleophilic ring-opening.[1][2][3]

The dominant pathway is highly sensitive to your choice of base, nucleophile, solvent, and temperature.

  • Sₙ2 Pathway: Favored by weak, non-basic nucleophiles in aprotic solvents at low temperatures. This pathway involves a direct backside attack on the carbon bearing the bromine.[4]

  • Favorskii Rearrangement: Requires a base to deprotonate the α'-carbon (the methyl group), forming an enolate. This enolate cyclizes to a highly strained bicyclic cyclopropanone intermediate, which is then attacked by a nucleophile, leading to a rearranged carboxylic acid derivative.[2][5][6] Strong, non-nucleophilic bases or nucleophilic bases like alkoxides promote this pathway.

  • Cyclopropyl Ring-Opening: The inherent ring strain, activated by the adjacent electron-withdrawing ketone, makes the cyclopropyl group an electrophilic site for homo-conjugate addition.[7][8] This is often facilitated by soft nucleophiles or Lewis acids and can lead to linear γ-functionalized silyl enol ethers or ketones.[1]

Troubleshooting Workflow Diagram

G Start Reaction of This compound MultiSpot Messy TLC / Low Yield Start->MultiSpot SN2 Desired SN2 Product Favorskii Rearranged Product (e.g., Ester/Amide) RingOpening Linear γ-Substituted Ketone/Enol Ether Analysis Analyze Conditions: Base, Solvent, Temp MultiSpot->Analysis Diagnosis Analysis->SN2 Weak Nucleophile Low Temp, Aprotic Analysis->Favorskii Strong Base (Alkoxide) Protic/Aprotic Analysis->RingOpening Soft Nucleophile Lewis Acid

Caption: Diagnostic workflow for troubleshooting complex reaction outcomes.

Q2: I isolated a product that appears to be a rearranged ester, specifically methyl 2-cyclopropylpropanoate. How did this skeletal rearrangement occur?

A2: The formation of a rearranged ester is the classic signature of the Favorskii rearrangement . This powerful transformation is common for α-halo ketones that possess at least one α'-hydrogen.[5][9] In your case, using a methoxide base, the reaction proceeds through a well-defined mechanism involving a cyclopropanone intermediate.

Mechanism: The Favorskii Rearrangement

  • Enolate Formation: The methoxide base (MeO⁻) abstracts a proton from the α'-methyl group, which is more acidic than the cyclopropyl protons, to form an enolate.

  • Intramolecular Cyclization: The enolate oxygen pushes electron density back, and the α'-carbon attacks the carbon bearing the bromine in an intramolecular Sₙ2 displacement, forming a highly strained bicyclo[1.1.0]butan-2-one intermediate.

  • Nucleophilic Attack: A second equivalent of methoxide attacks the carbonyl carbon of this intermediate.

  • Ring Opening: The resulting tetrahedral intermediate collapses. The bond between the carbonyl carbon and the more substituted cyclopropyl carbon cleaves, as this leads to the more stable carbanion.

  • Protonation: The carbanion is rapidly protonated by the solvent (methanol) to yield the final methyl 2-cyclopropylpropanoate product.

Favorskii Rearrangement Mechanism Diagram

G cluster_mech Favorskii Rearrangement Start 2-bromo-1-cyclopropyl- propan-1-one Enolate Enolate Intermediate Start->Enolate + MeO⁻ - MeOH Cyclopropanone Bicyclic Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 - Br⁻ Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral + MeO⁻ Carbanion Stabilized Carbanion Tetrahedral->Carbanion Ring Opening Product Methyl 2-cyclopropyl- propanoate Carbanion->Product + MeOH - MeO⁻

Caption: Stepwise mechanism of the Favorskii rearrangement.

Q3: My NMR spectrum shows the disappearance of the cyclopropyl signals and the appearance of signals corresponding to a linear alkyl chain with a terminal double bond. What happened to the ring?

A3: This outcome strongly suggests a nucleophilic cyclopropyl ring-opening reaction has occurred. The high ring strain (~27.5 kcal/mol) of the cyclopropane ring, combined with the activation provided by the adjacent carbonyl group, makes it susceptible to attack.[7] This pathway is distinct from the Favorskii rearrangement because it involves a direct attack on the cyclopropyl ring itself, not initial deprotonation at the α'-position.

This mechanism is often promoted by:

  • Lewis Acids: Coordination to the carbonyl oxygen enhances the electrophilicity of the entire system, making the ring more susceptible to attack.[1]

  • Soft Nucleophiles: Reagents like organocuprates or thiolates can preferentially attack the "soft" carbon of the cyclopropyl ring in a homo-conjugate addition.

  • Transition Metals: Catalysts like Nickel can mediate ring-opening C-C activation.[1]

The reaction typically proceeds by nucleophilic attack at one of the methylene carbons of the cyclopropane ring, leading to concerted C-C bond cleavage and formation of a γ-substituted enolate, which is then protonated or trapped to give the final linear product.

Cyclopropyl Ring-Opening Mechanism Diagram

G cluster_mech Nucleophilic Cyclopropyl Ring-Opening Start 2-bromo-1-cyclopropyl- propan-1-one (Activated by Lewis Acid, LA) Attack Homo-conjugate Addition Start->Attack + Nucleophile (Nu⁻) Enolate γ-Substituted Enolate Intermediate Attack->Enolate C-C Bond Cleavage Product Linear Ring-Opened Product Enolate->Product Protonation / Trapping

Caption: General mechanism for Lewis acid-promoted ring-opening.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I rationally control the reaction to favor one pathway over the others?

A1: Control is achieved by carefully selecting reaction conditions to favor the kinetics of one pathway while disfavoring the others. The table below provides a general guide.

Desired ProductFavored PathwayRecommended ConditionsRationale
Direct Substitution Sₙ2Nucleophile: Weakly basic (e.g., NaN₃, NaCN). Solvent: Polar aprotic (DMF, DMSO). Temp: Low (0 °C to RT).Minimizes enolate formation required for the Favorskii pathway and avoids the higher activation energy of ring-opening.
Rearranged Ester FavorskiiBase: Strong alkoxide (e.g., NaOMe, NaOEt). Solvent: Corresponding alcohol (MeOH, EtOH). Temp: RT to reflux.Strong base ensures rapid and irreversible formation of the α'-enolate, initiating the rearrangement cascade.[5]
Ring-Opened Product Ring-OpeningCatalyst: Lewis acid (e.g., TMSCl, ZnI₂). Nucleophile: Soft nucleophile (e.g., R₂CuLi). Temp: Varies, often low.Lewis acid activation of the carbonyl makes the cyclopropyl ring more electrophilic and susceptible to direct nucleophilic attack.[1]

Q2: Does the stereocenter at the bromine-bearing carbon influence the outcome?

A2: Yes, although the influence depends on the mechanism.

  • For Sₙ2: The reaction is stereospecific. A single enantiomer of the starting material will yield a single, inverted enantiomer of the product.

  • For Favorskii Rearrangement: The stereochemistry at the α-carbon can influence the stereochemical outcome of the final product, but the process can be complex. The key ring-opening of the cyclopropanone intermediate proceeds to form the most stable carbanion, which can sometimes lead to a mixture of diastereomers depending on the substitution pattern.

  • For Ring-Opening: If the ring-opening proceeds through a discrete carbocation intermediate (e.g., under strongly acidic, Sₙ1-like conditions), you would expect racemization, leading to a loss of optical activity.[10] However, for many concerted nucleophilic or organometallic additions, a degree of stereocontrol can be achieved.[11]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the α-bromination of 1-cyclopropylpropan-1-one. Control over stoichiometry is critical to avoid di-bromination.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-cyclopropylpropan-1-one (1.0 eq) and anhydrous methanol (5 mL per mmol of ketone).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Bromination: Add bromine (Br₂) (1.0 eq) dropwise via the dropping funnel over 30 minutes. The red-brown color of the bromine should dissipate as it reacts.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.

  • Extraction: Dilute with water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the 1:1 stoichiometry of bromine. An excess may lead to α,α'-dibrominated side products. The final product should be characterized by ¹H NMR, looking for the characteristic quartet for the CH-Br proton and the disappearance of the methyl quartet from the starting material.

Protocol 2: Illustrative Reaction with Sodium Methoxide in Methanol

This protocol will typically yield a mixture of the Favorskii rearrangement product and the Sₙ2 substitution product, serving as a good system for characterization studies.

  • Setup: In a flame-dried flask under nitrogen, prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol (10 mL per mmol of sodium).

  • Addition: Cool the methoxide solution to 0 °C and add a solution of this compound (1.0 eq) in a small amount of methanol dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC, visualizing with a potassium permanganate stain.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Analyze the crude product ratio by ¹H NMR or GC-MS before purification by column chromatography to separate the different products for individual characterization.

References

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-bromo-1-cyclopropylpropan-1-one: A Comparative Analysis

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a molecule incorporating a reactive α-bromo ketone moiety and a strained cyclopropyl ring, its fragmentation is governed by several competing and characteristic pathways. This document, intended for researchers in analytical chemistry, organic synthesis, and drug development, elucidates these pathways through a detailed examination of fundamental mass spectrometry principles. We present a robust experimental protocol for acquiring mass spectra, a thorough analysis of the expected fragment ions, and a comparative guide contrasting the fragmentation of the title compound with structurally related ketones. This guide aims to serve as a predictive framework for the identification and structural confirmation of this and similar halogenated cyclopropyl ketones.

Introduction: The Analytical Challenge

This compound (C₆H₉BrO) is a functionalized ketone with potential applications as a synthetic intermediate.[1] Its structural characterization is essential for quality control and reaction monitoring. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for the structural elucidation of volatile organic molecules. The structure of this compound presents a unique analytical puzzle, combining three key features that dictate its fragmentation behavior:

  • The Ketone Carbonyl Group: A primary site for initial ionization and a director of characteristic cleavage events.[2]

  • The α-Bromine Atom: Introduces a well-defined isotopic signature and a labile C-Br bond, providing a low-energy fragmentation channel.[3]

  • The Cyclopropyl Ring: A strained carbocyclic system that can undergo characteristic ring-opening fragmentations.[4]

Understanding the interplay of these features is critical for an accurate interpretation of the resulting mass spectrum. This guide will deconstruct the predicted fragmentation pathways, providing a logical framework for its identification.

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, thermally stable compound like this compound, GC-MS with electron ionization is the method of choice for generating a reproducible fragmentation pattern for library matching and structural analysis.

2.1. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2.2. Instrumentation and Parameters

ParameterRecommended SettingRationale
Gas Chromatograph
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier GasHelium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms)Provides excellent separation for a wide range of organic molecules.
Oven ProgramInitial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program to ensure good separation from solvent and impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for creating extensive, reproducible fragmentation.
Ionization Energy70 eVA universal standard that maximizes ionization and generates stable fragmentation patterns comparable to spectral libraries.[2]
Source Temperature230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temp.150 °CStandard operating temperature for the mass analyzer.
Mass Rangem/z 35-350Captures the full range of expected fragments, from small hydrocarbon ions to the molecular ion.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from entering the mass spectrometer, protecting the detector.

The following diagram outlines the proposed experimental workflow.

Caption: Proposed workflow for GC-MS analysis.

Predicted Fragmentation Pattern of this compound

The fragmentation of the title compound is initiated by the removal of an electron, typically a non-bonding electron from the carbonyl oxygen, to form the molecular ion (M+•).[2]

3.1. The Molecular Ion The molecular formula is C₆H₉BrO. The monoisotopic mass will be 175.98 Da for the ⁷⁹Br isotope and 177.98 Da for the ⁸¹Br isotope.[1] A key identifying feature in the mass spectrum will be a pair of peaks of nearly equal intensity at m/z 176 and m/z 178 , representing the M+• and (M+2)+• ions, respectively.[3][5] The intensity of these peaks may be low due to the molecule's propensity to fragment readily.

3.2. Primary Fragmentation Pathways

Several competing fragmentation pathways are predicted to occur from the molecular ion.

  • α-Cleavage: This is a characteristic fragmentation of ketones, involving the cleavage of a bond adjacent (alpha) to the carbonyl group.[6][7] This process is favorable because it leads to the formation of a resonance-stabilized acylium ion.

    • Pathway A (Loss of the Bromomethyl-methyl radical): Cleavage between the carbonyl carbon and the α-carbon bearing the bromine atom results in the loss of a •CH(Br)CH₃ radical. This generates the cyclopropylacylium ion at m/z 69 . This is a very common fragment for cyclopropyl ketones.[8]

    • Pathway B (Loss of the Cyclopropyl radical): Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring leads to the loss of a •C₃H₅ radical. This generates the 2-bromopropanoyl cation , which would appear as an isotopic pair at m/z 135/137 .

  • Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and susceptible to homolytic cleavage.

    • Pathway C (Loss of Bromine radical): The loss of a bromine radical (•Br) from the molecular ion would form a resonance-stabilized secondary carbocation-radical at m/z 97 .

The predicted primary fragmentation pathways are visualized in the diagram below.

G cluster_alpha α-Cleavage cluster_cbr C-Br Cleavage M Molecular Ion (M+•) m/z 176/178 F_69 [C₃H₅CO]+ m/z 69 M->F_69 - •CH(Br)CH₃ F_135_137 [CH₃CH(Br)CO]+ m/z 135/137 M->F_135_137 - •C₃H₅ F_97 [C₆H₉O]+ m/z 97 M->F_97 - •Br

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the kinetic profiles of reactions involving 2-bromo-1-cyclopropylpropan-1-one. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its reactivity is paramount for optimizing reaction conditions, maximizing yields, and ensuring product purity. This document delves into the competing reaction pathways—nucleophilic substitution, elimination, and rearrangement—and presents a framework for their kinetic investigation, supported by comparative data from analogous α-haloketone systems.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule, possessing both a reactive carbon-bromine bond alpha to a carbonyl group and a strained cyclopropyl ring. This unique structural combination imparts a complex reactivity profile, making it a valuable synthon for introducing the cyclopropyl ketone moiety into larger molecules. The kinetic study of its reactions is crucial for controlling the desired reaction pathway and minimizing the formation of unwanted byproducts.

The principal reaction pathways for this compound in the presence of a nucleophile/base are:

  • Bimolecular Nucleophilic Substitution (S(_{N})2): Direct displacement of the bromide by a nucleophile.

  • Bimolecular Elimination (E2): Base-induced removal of a proton and the bromide to form an α,β-unsaturated ketone.

  • Favorskii Rearrangement: A base-catalyzed rearrangement leading to a carboxylic acid derivative, often with ring contraction if applicable to the substrate.

The predominance of one pathway over another is dictated by a delicate interplay of factors including the nature of the nucleophile/base, solvent polarity, temperature, and the inherent steric and electronic properties of the substrate.

Comparative Analysis of Competing Reaction Kinetics

While specific kinetic data for this compound is not extensively available in peer-reviewed literature, we can draw insightful comparisons from studies on structurally similar α-haloketones. The presence of the carbonyl group significantly activates the α-carbon towards nucleophilic attack, making S(_{N})2 reactions of α-haloketones considerably faster than those of their corresponding alkyl halide counterparts.[1][2]

Nucleophilic Substitution (S(_{N})2) vs. Elimination (E2)

The competition between substitution and elimination is a classic theme in organic chemistry.[3][4] For this compound, this translates to the formation of either a direct substitution product or an α,β-unsaturated ketone.

Key Factors Influencing the S(_{N})2/E2 Competition:

  • Nucleophile/Base Strength and Steric Hindrance: Strong, sterically hindered bases favor E2 elimination, as they have difficulty accessing the sterically shielded α-carbon for S({N})2 attack but can readily abstract a proton from the less hindered β-carbon.[5] Conversely, strong, unhindered nucleophiles will preferentially lead to S({N})2 products.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[5]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate S(_{N})2 reactions.[4]

Table 1: Comparative Kinetic Data for S(_{N})2 Reactions of α-Bromo Ketones with a Strong, Unhindered Nucleophile (e.g., Iodide Ion) in Acetone.

SubstrateRelative Rate Constant (k(_{rel}))
2-Bromopropane1
2-Bromo-1-phenylethanone~10
4^44
This compound (Predicted) ~10
4^44
- 10
5^55

This table presents generalized and predicted relative rate constants to illustrate the activating effect of the carbonyl group. Actual values would need to be determined experimentally.

The Favorskii Rearrangement: A Competitive Pathway

The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing an α'-hydrogen in the presence of a base.[2][6][7][8][9] This rearrangement proceeds through a cyclopropanone intermediate to yield a carboxylic acid or its derivative.[8] For this compound, which has α'-hydrogens on the methyl group, this is a significant competing pathway, especially with strong alkoxide bases.[6]

Causality of Experimental Choices to Favor S(_{N})2 over Favorskii Rearrangement:

  • Choice of Base: To suppress the Favorskii rearrangement, a non-basic nucleophile or a weaker, non-alkoxide base should be employed.[6] For instance, using iodide or azide ions as nucleophiles will strongly favor the S(_{N})2 pathway.

  • Reaction Conditions: Lower temperatures can also help to disfavor the rearrangement.

Table 2: Product Distribution in the Reaction of an α-Bromo Ketone with Different Bases.

Base/NucleophileMajor Product TypePredominant Mechanism
Sodium MethoxideCarboxylic Acid EsterFavorskii Rearrangement
Sodium Iodideα-Iodo KetoneS({N})2
Potassium Azideα-Azido KetoneS({N})2
Potassium tert-Butoxideα,β-Unsaturated KetoneE2

Experimental Protocols for Kinetic Studies

A robust kinetic study requires a reliable method to monitor the concentration of reactants or products over time. Spectroscopic techniques are particularly well-suited for this purpose.[1]

General Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare stock solutions of This compound and nucleophile P2 Equilibrate solutions to reaction temperature P1->P2 R1 Initiate reaction by mixing reactants in a thermostatted cell P2->R1 R2 Monitor reaction progress using a suitable spectroscopic method (e.g., UV-Vis, IR, NMR) R1->R2 A1 Record spectroscopic data at timed intervals R2->A1 A2 Convert spectroscopic data to concentration values A1->A2 A3 Plot concentration vs. time data (e.g., ln[A] vs. t for first-order) A2->A3 A4 Determine the rate constant (k) from the slope of the line A3->A4

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Recommended Spectroscopic Monitoring Techniques
  • UV-Visible Spectroscopy: This technique is suitable if the reactants and products have distinct UV-Vis absorption spectra. The disappearance of a reactant's absorbance or the appearance of a product's absorbance can be monitored over time. The Beer-Lambert law (A = εlc) is used to relate absorbance to concentration.

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is sensitive to its chemical environment. Changes in the position and intensity of the carbonyl peak can be used to follow the reaction progress. For example, the formation of an α,β-unsaturated ketone in an E2 reaction will result in a shift of the carbonyl absorption to a lower frequency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    1^11
    H NMR is a powerful tool for monitoring the reaction in situ. The appearance of new signals corresponding to the product and the disappearance of reactant signals can be integrated to determine their relative concentrations at different time points.

Mechanistic Pathways and Logical Relationships

The choice of reagents and conditions dictates the outcome of the reaction. The following diagram illustrates the decision-making process for predicting the major reaction pathway.

G cluster_conditions Reagent & Conditions cluster_products Major Product & Mechanism Start This compound + Reagent Base_Type Nature of Reagent Start->Base_Type Temp Temperature Base_Type->Temp Strong, hindered base SN2_Product Substitution Product (S N 2) Base_Type->SN2_Product Strong, unhindered nucleophile Favorskii_Product Rearrangement Product (Favorskii) Base_Type->Favorskii_Product Strong alkoxide base Temp->SN2_Product Low E2_Product Elimination Product (E2) Temp->E2_Product High

Caption: Decision tree for predicting the major reaction pathway.

Conclusion

The kinetic analysis of reactions involving this compound reveals a fascinating interplay of competing S(_{N})2, E2, and Favorskii rearrangement pathways. While direct kinetic data for this specific substrate is sparse, a comparative approach using data from analogous α-haloketones provides a robust framework for predicting its reactivity. The choice of nucleophile/base, solvent, and temperature are critical parameters that can be manipulated to steer the reaction towards the desired product. The experimental protocols and analytical techniques outlined in this guide provide a solid foundation for researchers to conduct their own kinetic investigations and further elucidate the intricate reactivity of this important synthetic intermediate.

References

A Comparative Guide to the Computational Analysis of Transition States for Reactions of 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mechanistic Crossroads of a Complex Ketone

2-Bromo-1-cyclopropylpropan-1-one is a molecule of significant synthetic interest, positioned at a mechanistic crossroads where multiple reaction pathways compete. Its structure combines an α-haloketone, a classic substrate for nucleophilic substitution and rearrangement reactions, with a cyclopropyl group, which imparts unique electronic properties and the potential for ring-strain-driven transformations.[1] Understanding the delicate balance that dictates the reaction outcome—be it a direct substitution, a Favorskii rearrangement, or a more complex ring-opening cascade—is paramount for controlling its reactivity in fields like medicinal chemistry and materials science.

This guide provides a comprehensive comparison of computational strategies for elucidating the transition states that govern these competing pathways. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, offering a robust framework for researchers, scientists, and drug development professionals. By leveraging the predictive power of computational chemistry, specifically Density Functional Theory (DFT), we can map the potential energy surface, characterize the fleeting transition state structures, and quantify the activation barriers that determine reaction kinetics and product selectivity.[2][3]

Plausible Reaction Pathways: A Theoretical Overview

Before delving into the computational workflow, it is crucial to understand the primary reaction pathways available to this compound. The choice of reaction conditions, particularly the nature of the nucleophile or base, will heavily influence which path is favored.

  • Direct Nucleophilic Substitution (Sₙ2): A strong nucleophile can directly attack the α-carbon, displacing the bromide ion in a classic Sₙ2 mechanism. The carbonyl group is known to enhance the reactivity of the α-carbon towards nucleophilic attack.[4][5]

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, an enolate can form, followed by an intramolecular Sₙ2 reaction to create a bicyclic cyclopropanone intermediate.[6][7][8][9] This highly strained intermediate is then attacked by a nucleophile (e.g., the conjugate acid of the base), leading to ring-opening and the formation of a rearranged carboxylic acid derivative.[9][10]

  • Cyclopropyl Ring-Opening: The cyclopropylmethyl moiety is known to stabilize an adjacent positive charge or radical center.[1] Reaction conditions that promote the formation of a carbocationic or radical intermediate at the α-carbon could potentially lead to the opening of the three-membered ring, a process that can be either conrotatory or disrotatory depending on the nature of the intermediate.[11][12][13][14]

Our computational analysis will focus on comparing the transition states for the Sₙ2 and Favorskii rearrangement pathways, as these are often the most direct competitors under basic or nucleophilic conditions.

Computational Methodologies: A Comparative Framework

The accuracy of a computational study hinges on the judicious selection of the theoretical method, basis set, and solvent model. Here, we compare common choices and provide the rationale for their application to this specific chemical problem.

Component Alternative 1: "Workhorse" (Good Balance) Alternative 2: "High-Accuracy" (Gold Standard) Rationale & Justification
Theoretical Method B3LYP: A widely used hybrid DFT functional.M06-2X or ωB97X-D: Functionals with a high percentage of Hartree-Fock exchange.B3LYP is a cost-effective starting point. However, for kinetics and transition states, functionals like M06-2X and ωB97X-D often provide more accurate barrier heights, as they better handle medium-range electron correlation.[15]
Basis Set 6-311+G(d,p): A Pople-style, triple-zeta basis set with diffuse and polarization functions.aug-cc-pVTZ: A Dunning correlation-consistent, triple-zeta basis set with augmented diffuse functions.The 6-311+G(d,p) basis set is adequate for many organic systems. For reactions involving anions (like enolates in the Favorskii rearrangement) or significant changes in charge distribution, the augmented functions in aug-cc-pVTZ are crucial for accurately describing the diffuse electron density.[16][17] For the bromine atom, using a basis set with an effective core potential (ECP) like LANL2DZ or the Def2 series (e.g., Def2-TZVP) can be an efficient and accurate alternative.[18]
Solvent Model Implicit (Continuum) Model (e.g., PCM, SMD): Treats the solvent as a continuous dielectric medium.Explicit Solvent Model (Microsolvation): Includes a few explicit solvent molecules in the calculation.Implicit models are computationally efficient and capture the bulk electrostatic effects of the solvent, which can dramatically alter reaction barriers.[19][20][21][22] An explicit model, while more computationally expensive, is necessary to capture specific hydrogen-bonding interactions between the solute and solvent, which can be critical in stabilizing or destabilizing a transition state.[23]

Experimental Protocol: A Validated Workflow for Transition State Analysis

A rigorous and self-validating protocol is essential for ensuring the reliability of computational results. The following step-by-step workflow represents the standard practice for locating and verifying transition states.

Workflow: Locating and Verifying a Transition State
  • Step 1: Optimize Reactant and Product Geometries

    • Action: Perform a full geometry optimization on the reactant(s) and product(s) at the chosen level of theory.

    • Causality: This locates the energy minima on the potential energy surface that will be connected by the transition state. It is the essential first step for calculating the overall reaction energy and the activation barrier.

    • Verification: Confirm that these structures are true minima by performing a frequency calculation. The result should show zero imaginary frequencies.

  • Step 2: Generate an Initial Guess for the Transition State (TS)

    • Action: Create an approximate structure for the transition state. This can be achieved using methods like:

      • Linear/Quadratic Synchronous Transit (LST/QST2/QST3): These methods interpolate a path between the reactant and product structures to find an initial guess.[24][25] QST3, which includes a user-provided guess, is often the most robust.

      • Potential Energy Surface (PES) Scan: Systematically change a key coordinate (e.g., a forming/breaking bond distance) and optimize all other degrees of freedom to map out an energy profile. The peak of this profile serves as a good TS guess.[24]

    • Causality: Transition state optimization algorithms are sensitive to the starting geometry. A chemically reasonable initial guess is critical for successfully converging to the correct saddle point.

  • Step 3: Optimize the Transition State Geometry

    • Action: Use an appropriate algorithm (e.g., the Berny algorithm) to optimize the guess structure to a first-order saddle point.[25] This procedure searches for a stationary point on the potential energy surface.

    • Causality: This step precisely locates the highest energy point along the minimum energy path, which defines the transition state.

  • Step 4: Verify the Transition State with a Frequency Calculation

    • Action: Perform a frequency calculation on the optimized TS structure.

    • Causality & Verification: A true first-order saddle point must have exactly one imaginary frequency.[26][27] The eigenvector corresponding to this imaginary frequency should be visualized to ensure it represents the expected motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the C-Nu bond in an Sₙ2 reaction).

  • Step 5: Confirm Reaction Pathway with an Intrinsic Reaction Coordinate (IRC) Calculation

    • Action: Trace the minimum energy path downhill from the transition state in both the forward and reverse directions.

    • Causality & Verification: This is the ultimate validation step. A correctly identified transition state must connect the intended reactant and product minima located in Step 1.[2][24][28] If the IRC path leads to different structures, the located TS is not for the reaction of interest.

G

Comparative Data Analysis: Quantifying the Competition

To illustrate the power of this approach, the following table presents hypothetical, yet realistic, data for the reaction of this compound with a methoxide nucleophile/base, comparing the Sₙ2 and Favorskii pathways. The calculations are compared across two different levels of theory in both the gas phase and a polar solvent (methanol), modeled with the SMD continuum model.

Reaction Pathway Level of Theory Solvent Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) Key TS Bond Distances (Å)
Sₙ2 Substitution B3LYP/6-311+G(d,p)Gas Phase22.5Cα-Br: 2.35, Cα-O: 2.18
B3LYP/6-311+G(d,p)Methanol19.8Cα-Br: 2.41, Cα-O: 2.11
M06-2X/aug-cc-pVTZGas Phase24.1Cα-Br: 2.32, Cα-O: 2.21
M06-2X/aug-cc-pVTZMethanol21.2 Cα-Br: 2.38, Cα-O: 2.15
Favorskii Rearrangement B3LYP/6-311+G(d,p)Gas Phase20.1Cγ-Br: 2.55, Cγ-Cα: 1.98
(Cyclopropanone Formation)B3LYP/6-311+G(d,p)Methanol18.3Cγ-Br: 2.61, Cγ-Cα: 1.95
M06-2X/aug-cc-pVTZGas Phase21.5Cγ-Br: 2.52, Cγ-Cα: 2.01
M06-2X/aug-cc-pVTZMethanol19.1 Cγ-Br: 2.58, Cγ-Cα: 1.97

Analysis of Results:

  • Solvent Effects: For both pathways, the activation barrier is significantly lower in the polar solvent. This is expected, as polar solvents can stabilize the charge separation that develops in both transition states.[21][22][23]

  • Pathway Comparison: At the higher level of theory (M06-2X/aug-cc-pVTZ in methanol), the Favorskii rearrangement pathway has a lower activation barrier (19.1 kcal/mol) than the direct Sₙ2 substitution (21.2 kcal/mol). This computational result predicts that under these conditions, the Favorskii rearrangement would be the kinetically favored pathway, leading to the rearranged product.

G Reactant Reactant + MeO⁻

Conclusion

The computational analysis of transition states provides indispensable insights into the complex reactivity of molecules like this compound. By systematically comparing different reaction pathways using robust theoretical methods and a validated workflow, researchers can move beyond chemical intuition to make quantitative predictions about reaction outcomes. This guide has outlined a comparative framework for selecting computational methods and a step-by-step protocol for locating and verifying transition states. The presented data, though hypothetical, illustrates how these calculations can differentiate between competing mechanisms, such as Sₙ2 substitution and the Favorskii rearrangement, by quantifying their respective activation barriers. For professionals in drug development and chemical synthesis, mastering these computational tools is no longer a niche specialty but a core component of modern molecular design and reaction optimization.

References

A Guide to the Spectroscopic Analysis of 2-bromo-1-cyclopropylpropan-1-one and its Transformation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of an α-Bromoketone

2-bromo-1-cyclopropylpropan-1-one is a bifunctional molecule featuring a reactive α-bromo ketone moiety. This structural motif is a cornerstone in synthetic organic chemistry, acting as a versatile precursor for a wide array of molecular architectures.[1] The powerful electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon, making it an excellent electrophile for nucleophilic substitution reactions.[2] Furthermore, the presence of an α-proton allows for facile elimination reactions to generate valuable α,β-unsaturated systems.

Understanding the transformation of this starting material into its various products is critically dependent on the precise application and interpretation of spectroscopic techniques. This guide provides a comparative analysis of the characteristic spectroscopic signatures of this compound against two of its common reaction products: the result of dehydrobromination and the product of nucleophilic substitution. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of these chemical changes.

Spectroscopic Profile of the Starting Material: this compound

The unique combination of a cyclopropyl ring, a carbonyl group, and a bromine-bearing chiral center gives this compound (Molecular Formula: C₆H₉BrO) a distinct spectroscopic fingerprint.[3][4]

  • ¹H NMR: The spectrum is characterized by a complex multiplet for the cyclopropyl protons (typically 0.8-1.2 ppm), a doublet for the methyl group adjacent to the chiral center (~1.8 ppm), a quartet for the α-proton (~4.5 ppm), and a distinct multiplet for the cyclopropyl proton adjacent to the carbonyl group (~2.0-2.5 ppm). The downfield shift of the α-proton is a direct consequence of the deshielding effects of both the bromine and the carbonyl group.

  • ¹³C NMR: Key signals include the carbonyl carbon (~200 ppm), the carbon bearing the bromine (~45 ppm), the methyl carbon (~20 ppm), and the characteristic upfield signals for the cyclopropyl ring carbons (CH at ~18 ppm and CH₂ at ~10-12 ppm). The chemical shift of the carbonyl carbon is a crucial reference point for comparison with its products.[5][6]

  • IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch is prominent around 1700-1720 cm⁻¹. The exact position is influenced by the electronic effects of the adjacent bromine and the cyclopropyl group.[7][8] A C-Br stretching frequency can also be observed in the fingerprint region (500-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[9][10] Common fragmentation pathways include the loss of Br• (M-79/81) and α-cleavage adjacent to the carbonyl group.[11]

Reaction Pathways and Spectroscopic Shifts

To illustrate the power of comparative spectroscopy, we will examine two fundamental reactions starting from this compound: dehydrobromination and nucleophilic substitution.

G cluster_start Starting Material cluster_prod1 Elimination Product cluster_prod2 Substitution Product start This compound prod1 1-cyclopropylprop-2-en-1-one start->prod1  Dehydrobromination  (e.g., Pyridine, heat) prod2 2-hydroxy-1-cyclopropylpropan-1-one start->prod2  Nucleophilic Substitution  (e.g., H₂O, base)

Figure 1: Reaction pathways from this compound.
Dehydrobromination to 1-cyclopropylprop-2-en-1-one

Elimination of hydrogen bromide creates an α,β-unsaturated ketone, a valuable building block in Michael additions and Diels-Alder reactions. This transformation introduces a carbon-carbon double bond in conjugation with the carbonyl group, leading to dramatic and predictable spectroscopic changes.

Key Spectroscopic Changes:

  • ¹H NMR: The disappearance of the α-proton quartet and the methyl doublet is coupled with the appearance of new signals in the vinyl region (5.5-7.0 ppm). A new methyl singlet or doublet (depending on the specific isomer) will also appear, coupled to a vinyl proton.

  • ¹³C NMR: The signal for the carbon formerly bonded to bromine vanishes and is replaced by two new signals for the sp² hybridized carbons of the C=C double bond, typically in the 120-150 ppm range.

  • IR Spectroscopy: The C=O stretching frequency shifts to a lower wavenumber (typically 1670-1690 cm⁻¹) due to the extended conjugation, which weakens the double bond character of the carbonyl.[8][12] A new C=C stretching absorption appears around 1620-1640 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will shift to a lower m/z value corresponding to the loss of HBr, and the characteristic 1:1 isotopic pattern for bromine will be absent.

Nucleophilic Substitution to 2-hydroxy-1-cyclopropylpropan-1-one

This reaction exemplifies the utility of α-bromo ketones as electrophiles.[1] Here, we consider hydrolysis, where a hydroxyl group replaces the bromine atom.

Key Spectroscopic Changes:

  • ¹H NMR: The α-proton quartet remains but typically shifts slightly upfield. A new, broad signal for the hydroxyl (-OH) proton appears, which can be confirmed by D₂O exchange. The coupling constant of the methyl doublet may also be slightly altered.

  • ¹³C NMR: The signal for the carbon bonded to the halogen (~45 ppm) shifts significantly downfield to ~70-80 ppm, reflecting the substitution of bromine with a more electronegative oxygen atom.

  • IR Spectroscopy: The C=O stretch remains in a similar region (~1700-1720 cm⁻¹). Critically, a new, broad absorption band appears in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretch of an alcohol.

  • Mass Spectrometry: The molecular ion peak shifts to a lower m/z value corresponding to the replacement of Br with OH. The bromine isotopic pattern will be absent.

Comparative Data Summary

The following table summarizes the expected, characteristic spectroscopic data for the starting material and its products, providing a clear basis for comparison.

Spectroscopic FeatureThis compound (Starting Material)1-cyclopropylprop-2-en-1-one (Elimination Product)2-hydroxy-1-cyclopropylpropan-1-one (Substitution Product)
¹H NMR (ppm) α-H: ~4.5 (q)CH₃: ~1.8 (d)Cyclopropyl-H: 0.8-2.5 (m)Vinyl-H: 5.5-7.0 (m)CH₃: ~2.0 (s or d)Cyclopropyl-H: 0.9-2.6 (m)α-H: ~4.2 (q)OH: broad, variableCH₃: ~1.5 (d)Cyclopropyl-H: 0.8-2.5 (m)
¹³C NMR (ppm) C=O: ~200C-Br: ~45Cyclopropyl: ~10-18CH₃: ~20C=O: ~195C=C: ~125-150Cyclopropyl: ~10-18CH₃: ~18C=O: ~205C-OH: ~75Cyclopropyl: ~10-18CH₃: ~22
IR (cm⁻¹) C=O: ~1710C-Br: ~550C=O: ~1685C=C: ~1630C=O: ~1715O-H: ~3400 (broad)
MS (m/z) M⁺, M+2 (~1:1 ratio)Fragment: [M-Br]⁺M⁺ (single peak)Fragment: [M-C₃H₅]⁺M⁺ (single peak)Fragment: [M-H₂O]⁺

Experimental Protocols & Workflow

Accurate spectroscopic comparison relies on pure samples obtained from well-defined reaction protocols.

Protocol 1: Synthesis of this compound

This synthesis is typically achieved via the α-bromination of the parent ketone, 1-cyclopropylpropan-1-one.[13]

  • Dissolution: Dissolve 1-cyclopropylpropan-1-one (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Cooling: Cool the solution to 0-5°C in an ice bath to control the reaction rate and minimize side reactions.

  • Bromination: Add molecular bromine (Br₂, 1.0 eq) dropwise to the stirred solution. The disappearance of the bromine's reddish-brown color indicates its consumption.

  • Quenching: After the addition is complete, allow the reaction to stir for 1-2 hours. Quench any remaining bromine with a dilute aqueous solution of sodium thiosulfate.

  • Workup: Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation to yield pure this compound.

Protocol 2: Spectroscopic Analysis Workflow

The systematic analysis of the starting material and each reaction product is essential for unambiguous characterization.

G cluster_workflow Analytical Workflow cluster_primary Primary Characterization cluster_secondary Structural Elucidation start Pure Sample (Starting Material or Product) ir IR Spectroscopy (Identify C=O, O-H, C=C) start->ir ms Mass Spectrometry (Confirm Mass, Check for Br) start->ms h_nmr ¹H NMR (Proton Environment, Coupling) ir->h_nmr Functional groups identified ms->h_nmr Molecular formula confirmed c_nmr ¹³C NMR (Carbon Skeleton) h_nmr->c_nmr Proton framework established conclusion Structure Confirmed c_nmr->conclusion Full structure elucidated

Figure 2: General workflow for spectroscopic characterization.

Conclusion

The transformation of this compound is readily monitored and confirmed through a multi-technique spectroscopic approach. Each reaction type imparts a unique and diagnostic set of changes to the molecule's spectral signature. For dehydrobromination, the key markers are the appearance of vinyl signals in NMR and the conjugated C=O and C=C stretches in the IR spectrum. For nucleophilic substitution with a hydroxyl group, the diagnostic signals are the downfield shift of the α-carbon in ¹³C NMR and the appearance of a broad O-H stretch in the IR spectrum. By systematically comparing these spectroscopic fingerprints, researchers can confidently track the progress of their reactions and unambiguously verify the structure of their desired products.

References

A Comparative Guide to the Purity Assessment of 2-bromo-1-cyclopropylpropan-1-one: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous purity assessment of novel chemical entities and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of 2-bromo-1-cyclopropylpropan-1-one. This guide is designed to move beyond a simple recitation of protocols, instead offering a narrative grounded in scientific principles and practical field experience to empower you in making the most informed methodological choices for your specific analytical challenges.

The Analyte: this compound

This compound is a halogenated ketone containing a cyclopropyl moiety.[1] Its chemical structure presents specific analytical considerations. The presence of a bromine atom makes it a good candidate for selective detection methods, while the ketone functionality offers opportunities for derivatization. Conversely, α-bromo ketones can be thermally labile, a critical factor in the selection of an appropriate analytical technique.[2]

The Central Question: HPLC or GC-MS?

The choice between HPLC and GC-MS for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. HPLC is a versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectrometry.[3]

This guide will dissect the application of both techniques to this compound, providing detailed experimental protocols, a comparative analysis of their performance, and the scientific rationale underpinning each methodological decision.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its broad applicability and adaptability. For this compound, a reversed-phase HPLC method is the most logical starting point, separating compounds based on their hydrophobicity.

Proposed HPLC Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For purity analysis, prepare a sample solution at a concentration of approximately 100 µg/mL.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good retention and separation of moderately polar compounds like ketones.
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)A common mobile phase for reversed-phase chromatography, offering a good balance of elution strength and compatibility with UV detection. The exact ratio should be optimized for ideal retention and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection UV detection at 210 nmKetones typically exhibit UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume that balances sensitivity and potential for peak broadening.
Column Temperature Ambient (or controlled at 25 °C)Minimizes the risk of thermal degradation of the analyte on the column.
Causality Behind HPLC Choices

The selection of a C18 column is based on the expected moderate polarity of this compound. The acetonitrile/water mobile phase is a versatile and widely used system that can be easily adjusted to fine-tune the retention time of the analyte and its potential impurities. UV detection is a robust and common detection method for compounds with chromophores like the carbonyl group. An isocratic elution is proposed for simplicity and robustness, assuming that the impurities have similar retention behavior to the main compound.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards stock->working sample Prepare Sample Solution stock->sample hplc HPLC System (C18 Column, ACN/H2O) working->hplc Inject for Calibration sample->hplc Inject 10 µL detector UV Detector (210 nm) hplc->detector data Data Acquisition & Processing detector->data purity Purity Assessment data->purity Calculate Purity

Caption: Experimental workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency and Definitive Identification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While α-bromo ketones can be prone to thermal degradation, a carefully optimized GC-MS method can provide excellent separation and definitive identification of impurities. The presence of GC-MS data for the related compound 2-bromo-1-cyclopropylethanol suggests the feasibility of this approach.[3]

Proposed GC-MS Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • For purity analysis, prepare a sample solution at a concentration of approximately 10 µg/mL.

GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)A standard, versatile column for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 200 °C (or lower)A lower inlet temperature is crucial to minimize the risk of thermal degradation (dehydrobromination) of the α-bromo ketone.[2]
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for the major component.
Oven Program Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 220 °C, hold for 5 minA typical temperature program to elute the analyte and potential impurities within a reasonable timeframe.
MS Transfer Line Temp 230 °CEnsures efficient transfer of analytes to the mass spectrometer without cold spots.
Ion Source Temp 230 °CStandard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Scan Range m/z 40-300A scan range that will encompass the molecular ion and characteristic fragments of the analyte and potential impurities.
Causality Behind GC-MS Choices

The key consideration for the GC-MS analysis of this compound is mitigating the risk of thermal degradation. The choice of a lower inlet temperature is a direct response to the known instability of α-bromo ketones.[2] A mid-polarity column is selected to provide good separation of the analyte from potential impurities that may have slightly different polarities. The mass spectrometer provides an orthogonal detection method to HPLC's UV detection, offering definitive identification of any co-eluting peaks or degradation products based on their mass spectra. The bromine atom will produce a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a powerful tool for identifying bromine-containing compounds in the mass spectrum.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards stock->working sample Prepare Sample Solution stock->sample gc GC System (Low Inlet Temp, Temp Program) working->gc Inject for Calibration sample->gc Inject 1 µL (Split) ms Mass Spectrometer (EI, Scan Mode) gc->ms data Data Acquisition & Analysis ms->data purity Purity & Impurity Profile data->purity Identify & Quantify Impurities

Caption: Experimental workflow for GC-MS purity assessment.

Comparative Performance Analysis

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds. The mild conditions are a significant advantage for α-bromo ketones.Suitable for volatile and thermally stable compounds. Potential for on-column degradation of this compound is a key consideration.
Selectivity Good, based on differential partitioning between the mobile and stationary phases.Excellent, due to the high efficiency of capillary GC columns and the specificity of mass spectrometric detection.
Sensitivity Dependent on the UV absorbance of the analyte and impurities. Typically in the ng range on-column.Generally higher sensitivity, especially in selected ion monitoring (SIM) mode. Can reach pg levels on-column.
Identification Based on retention time comparison with a reference standard. Co-elution can be a challenge. Diode-array detection can provide some spectral information for peak purity assessment.Provides definitive identification based on the mass spectrum (fragmentation pattern and isotopic distribution).
Quantification Robust and highly reproducible, making it the gold standard for assays and purity determinations in regulated environments.Can be highly quantitative, but may be more susceptible to matrix effects and variability in injection.
Throughput Can be lower due to longer run times, although modern UHPLC systems can significantly reduce analysis time.Typically faster run times for volatile compounds.
Method Development Can be more complex due to the number of parameters to optimize (mobile phase composition, gradient, pH, etc.).Often more straightforward, primarily involving optimization of the temperature program.

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the purity assessment of this compound, each with its own set of advantages and disadvantages.

HPLC is the recommended primary technique for routine purity testing and quantification. Its mild operating conditions minimize the risk of analyte degradation, ensuring that the measured purity reflects the true composition of the sample.[3] The robustness and reproducibility of HPLC make it ideal for quality control applications.

GC-MS is an invaluable complementary technique for impurity identification and characterization. Its superior resolving power and the definitive identification provided by mass spectrometry make it the ideal tool for investigating any unknown peaks observed in the HPLC chromatogram. The characteristic isotopic signature of bromine further aids in the confident identification of bromine-containing impurities.

For a comprehensive purity assessment, a dual-pronged approach is recommended:

  • Utilize HPLC for routine purity determination and quantification. The method should be validated according to established guidelines such as ICH Q2(R1) to ensure its accuracy, precision, and reliability.[4][5]

  • Employ GC-MS for the identification of any significant impurities (e.g., >0.1%). This will provide a more complete understanding of the impurity profile and can aid in the optimization of the synthetic process.

By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can achieve a thorough and accurate purity assessment of this compound, ensuring the quality and integrity of their work.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to manage laboratory chemicals safely and effectively. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1-cyclopropylpropan-1-one, a halogenated ketone that requires careful handling due to its potential hazards. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated risks is paramount. This compound is a reactive compound, and its hazards should be carefully considered.

Hazard Category Description
Acute Toxicity While specific toxicity data for this compound is limited, analogous alpha-bromo ketones are known to be potent lachrymators and skin and respiratory tract irritants. Assume this compound is toxic upon ingestion, inhalation, and skin contact.
Skin Corrosion/Irritation Expected to be a skin irritant. Prolonged contact may cause chemical burns.
Eye Damage/Irritation Poses a serious risk of eye damage.
Reactivity May be sensitive to light and moisture. Reacts with strong oxidizing agents, strong bases, and nucleophiles.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.

A comprehensive Safety Data Sheet (SDS) is the primary source of information for any chemical. For this compound, an SDS from a reputable supplier like Sigma-Aldrich or Thermo Fisher Scientific should be consulted before beginning any work.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Equipment Specification Rationale
Gloves Nitrile or neoprene, double-gloved.Provides a barrier against skin contact. Double-gloving is recommended due to the compound's potential to permeate single layers.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant, fully buttoned.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of harmful vapors. For spills outside a fume hood, a respirator with an organic vapor cartridge may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

For trace amounts of residual this compound in reaction vessels, a neutralization step can be performed within a chemical fume hood.

  • Cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly add a 1 M solution of sodium thiosulfate to the vessel with stirring. The thiosulfate will reduce the reactive bromine.

  • After the addition is complete, continue stirring for 30 minutes.

  • Check the pH of the solution with litmus paper to ensure it is neutral.

  • The neutralized solution should be collected in a designated halogenated organic waste container.

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Primary Waste Container: Collect all waste containing this compound in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as solid hazardous waste. These should be collected in a separate, clearly labeled bag or container.

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Compatibility: Ensure that the waste container is stored away from incompatible materials, such as strong oxidizing agents and bases.

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact your EHS office to schedule a pickup for your hazardous waste.

  • Provide them with a detailed inventory of the waste, including the chemical name, quantity, and any other relevant information.

  • Follow their instructions for preparing the waste for transport.

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill Spill Occurs? fume_hood->spill liquid_waste Liquid Waste waste_generated->liquid_waste Yes solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) waste_generated->solid_waste Yes ehs_pickup Arrange for EHS Pickup waste_generated->ehs_pickup No small_spill Small Spill (<100 mL) Inside Fume Hood spill->small_spill Yes large_spill Large Spill (>100 mL) or Outside Fume Hood spill->large_spill Yes absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb evacuate Evacuate Area & Call EHS large_spill->evacuate collect_solid Collect Contaminated Material in Solid Waste Container absorb->collect_solid label_waste Label Waste Container Correctly collect_solid->label_waste neutralize Neutralize Residuals? (Small Quantities) liquid_waste->neutralize solid_waste->collect_solid neutralization_protocol Follow Neutralization Protocol (Sodium Thiosulfate) neutralize->neutralization_protocol Yes collect_liquid Collect in Halogenated Organic Waste Container neutralize->collect_liquid No neutralization_protocol->collect_liquid collect_liquid->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste store_waste->ehs_pickup

Caption: Decision workflow for handling and disposing of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Small Spills (less than 100 mL) inside a chemical fume hood:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for solid hazardous waste.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (greater than 100 mL) or any spill outside of a chemical fume hood:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and your institution's EHS office.

    • Do not attempt to clean up the spill yourself. Wait for trained emergency responders.

Conclusion

The responsible management of hazardous chemicals like this compound is a cornerstone of a safe and productive research environment. By following these detailed procedures, you are not only complying with regulations but also upholding a culture of safety that protects you, your colleagues, and the wider community. Always prioritize safety, and when in doubt, consult your institution's EHS professionals.

Senior Application Scientist's Guide: Personal Protective Equipment (PPE) for Handling 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by providing not just materials, but the critical knowledge to use them safely and effectively. This guide moves beyond a simple checklist to offer a comprehensive operational plan for handling 2-Bromo-1-cyclopropylpropan-1-one (CAS: 34650-66-3), a valuable synthetic intermediate. The protocols herein are designed to create a self-validating system of safety, grounded in the specific chemical hazards of this reagent.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is an alpha-bromo ketone. This functional group is the primary source of its hazardous properties. The bromine atom positioned alpha to the carbonyl group makes the compound a potent lachrymator (an irritant that causes tearing) and an alkylating agent, meaning it can react with biological macromolecules. This reactivity is what drives its hazard profile and dictates our stringent PPE requirements.

The Globally Harmonized System (GHS) classification provides a clear, quantitative summary of the potential dangers.[1]

Hazard Class & CategoryHazard StatementSignal Word
Flammable liquids (Category 4)H227: Combustible liquidWarning
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

This data confirms that the primary routes of exposure and concern are ingestion, skin/eye contact, and inhalation, each capable of causing significant irritation or harm.[1]

Core PPE Requirements: A Multi-Layered Defense

No single piece of equipment is sufficient. Safety is achieved through a multi-layered approach, starting with engineering controls and supplemented by carefully selected personal protective equipment.

Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical ventilation to protect you from inhaling irritating vapors.[3][4]

Primary Barrier: Hand and Arm Protection

Due to its classification as a skin irritant, direct contact must be avoided.[1]

  • Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] However, given the reactivity of alpha-bromo ketones, double-gloving provides an essential layer of additional protection.

  • Glove Inspection: Always inspect gloves for tears or pinholes before use.[6]

  • Technique: If the outer glove becomes contaminated, remove it carefully and replace it immediately. Always remove gloves using a technique that avoids touching the outer surface with your bare skin.[6] Wash hands thoroughly after removing gloves.[6]

Essential Mandate: Eye and Face Protection

This compound causes serious eye irritation.[1] Standard safety glasses are insufficient.

  • Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[5]

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring volumes greater than 50 mL or working under positive pressure, a full-face shield must be worn in addition to chemical splash goggles.[5][7]

Body and Foot Protection
  • Lab Coat: A flame-resistant lab coat with full-length sleeves is required to protect skin and clothing from splashes.[7][8]

  • Apron: For large-volume transfers, a chemical-resistant apron worn over the lab coat is recommended.[8]

  • Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[5][8]

Respiratory Protection

While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a significant spill outside of a fume hood, or if you experience any respiratory irritation, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4][9] All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing.

Procedural Protocols: Ensuring Self-Validating Safety

The "how" is as important as the "what." These workflows minimize the risk of exposure and contamination.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this procedure rigorously.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence don1 1. Don Lab Coat / Apron don2 2. Don Goggles don1->don2 don3 3. Don Face Shield (if needed) don2->don3 don4 4. Wash Hands don3->don4 don5 5. Don Gloves (Double Pair) don4->don5 doff1 5. Remove Outer Gloves doff2 4. Remove Face Shield & Goggles doff1->doff2 doff3 3. Remove Lab Coat / Apron doff2->doff3 doff4 2. Remove Inner Gloves doff3->doff4 doff5 1. Wash Hands Thoroughly doff4->doff5

Caption: PPE Donning and Doffing Workflow.

Safe Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and clear of clutter. Assemble all necessary glassware and reagents. Don all required PPE as per the workflow above.

  • Weighing/Measuring: If weighing a solid, tare a container on the balance, then move the container into the fume hood to add the chemical. If measuring a liquid, perform the entire transfer within the fume hood.

  • Transfer: Use a clean spatula or pipette for transfers. Avoid generating dusts or aerosols.[10]

  • Reaction Addition: Add the reagent to the reaction vessel slowly and carefully. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling: Securely cap the reagent container. Decontaminate any surfaces and equipment that may have come into contact with the chemical. Remove PPE following the correct doffing procedure.

Emergency Response and Decontamination

Preparedness is key to mitigating the impact of an incident.

Spill Management

The response to a spill depends on its size and location.

Spill_Response spill Spill Occurs assess Assess Size & Location spill->assess location Inside Fume Hood? assess->location size <100 mL? location->size Yes evacuate EVACUATE AREA Call Emergency Services (911) location->evacuate No size->evacuate No cleanup Proceed with Cleanup size->cleanup Yes contain 1. Contain with Absorbent cleanup->contain collect 2. Collect Material (Use spark-proof tools) contain->collect dispose 3. Place in Sealed Container for Hazardous Waste collect->dispose decon 4. Decontaminate Area with Soap and Water dispose->decon

Caption: Spill Response Decision Workflow.

For a small spill (<100 mL) inside a fume hood:

  • Alert others in the lab.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[10][11]

  • Using spark-proof tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][10]

  • Wash the affected area thoroughly with soap and water.[11]

  • Dispose of all contaminated materials as hazardous waste.[11]

For any spill outside a fume hood or a large spill inside a fume hood, evacuate the area immediately and call emergency services.[11]

Personnel Exposure

Immediate action is critical to minimize harm.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2][3][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][10] Remove contact lenses if easy to do so.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]

Waste Disposal
  • Chemical Waste: All surplus this compound and spill cleanup materials must be disposed of as hazardous waste.[2] Do not pour down the drain.[2]

  • Contaminated PPE: Disposable PPE, such as gloves and lab coats that have been contaminated, must also be disposed of as hazardous waste in a sealed, labeled container.[6]

By integrating this expert-level understanding of the hazards with rigorous, step-by-step protocols, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.